2-Amino-1-(3,5-dichlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDAVNPCXAGELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396347 | |
| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78982-78-2 | |
| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
This guide provides an in-depth exploration of the synthetic pathways leading to 2-Amino-1-(3,5-dichlorophenyl)ethanol, a crucial building block in pharmaceutical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and presents a critical analysis of the synthetic strategies.
Introduction: Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry. The structural motif of a phenylethanolamine is found in numerous biologically active compounds. The specific substitution pattern of the dichlorophenyl ring and the amino alcohol functionality imparts unique pharmacological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will focus on the prevalent and efficient methods for its preparation, providing both theoretical understanding and practical, field-proven insights.
Core Synthesis Strategy: Reduction of an α-Aminoketone Precursor
The most common and efficient route to this compound involves the reduction of the corresponding α-aminoketone, 2-amino-1-(3,5-dichlorophenyl)ethanone. This strategy is favored due to the ready availability of the starting materials and the high yields achievable. The key transformation is the reduction of a carbonyl group to a hydroxyl group, which can be accomplished using various reducing agents.
Diagram of the Core Synthesis Pathway
Caption: General overview of the synthesis of this compound.
Method 1: Sodium Borohydride Reduction
A widely employed and practical method for the reduction of the ketone precursor is the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, well-suited for the conversion of ketones to alcohols in the presence of other functional groups.
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (1.03 g, 5 mmol) in anhydrous methanol (25 ml) at room temperature.[1]
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (0.227 g, 6 mmol).[1]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting ketone is no longer observed.[1]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate (8:1) as the eluent. This will afford the pure this compound as a colorless compound.[1]
Causality and Expertise Insights
The choice of methanol as a solvent is critical as it is a protic solvent that facilitates the hydride transfer from the borohydride to the carbonyl carbon. The slight excess of NaBH₄ ensures the complete conversion of the starting material. Monitoring by TLC is a standard and efficient technique to determine the reaction endpoint, preventing over-reduction or incomplete reaction. Flash column chromatography is a robust purification method for removing unreacted starting material and any byproducts.
Method 2: Catalytic Hydrogenation
An alternative approach involves the catalytic hydrogenation of the aminoketone precursor. This method utilizes hydrogen gas in the presence of a metal catalyst, such as platinum oxide. A key finding is that the reaction proceeds efficiently under mild conditions with the addition of a promoter.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, combine 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (1.0 g), stannous chloride (0.05 g), and platinum oxide (0.25 g) in ethanol (25 ml).[2]
-
Hydrogenation: Vigorously agitate the mixture at room temperature under a hydrogen atmosphere with an initial pressure of 4.78 kg cm⁻² (68 psig).[2]
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in about 16 hours. The absence of the starting material can be confirmed by thin-layer chromatography (silica gel; eluent: 0.5% aq. NH₃/5% MeOH/CH₂Cl₂).[2]
-
Catalyst Removal: Filter off the catalyst from the reaction mixture.[2]
-
Isolation: Evaporate the filtrate to dryness under vacuum.[2]
-
Purification: Dissolve the residue in water, make the solution alkaline with 10% sodium hydroxide, and then extract the product with methylene chloride (3 x 25 ml).[2]
Trustworthiness and Self-Validating System
The inclusion of a promoter like stannous chloride is crucial for the success of this reaction under mild conditions. Without it, the reaction either does not proceed or gives a very low yield of the desired product.[2] The monitoring of hydrogen uptake provides a real-time indication of the reaction's progress, and the subsequent TLC analysis validates its completion. The work-up procedure involving an acid-base extraction ensures the isolation of the basic amino alcohol product in a pure form.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the sodium borohydride reduction method.
Quantitative Data Summary
| Method | Reducing Agent | Solvent | Yield | Purity | Reference |
| Sodium Borohydride Reduction | NaBH₄ | Methanol | 89.6% | High (after chromatography) | [1] |
| Catalytic Hydrogenation | H₂/PtO₂ with SnCl₂ | Ethanol | Not specified | High (after extraction) | [2] |
Synthesis of the Precursor: 4'-Amino-3',5'-dichloroacetophenone
The starting ketone, 4'-Amino-3',5'-dichloroacetophenone, can be synthesized via the chlorination of 4-aminoacetophenone.[3]
Experimental Protocol: Chlorination
-
Dissolution: Dissolve 4-aminoacetophenone in 80% acetic acid.
-
Chlorination: Add a solution of chlorine in glacial acetic acid to the dissolved starting material at 5°C.
-
Precipitation: After the addition is complete, pour the reaction mixture into ice water to precipitate the crude product.
-
Isolation: Filter the precipitate and wash it with water.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone.[3]
Asymmetric Synthesis Considerations
For many pharmaceutical applications, a specific stereoisomer of this compound is required. This can be achieved through several strategies:
-
Asymmetric Reduction: Employing a chiral reducing agent or a catalyst can directly produce the desired enantiomer.[4][5]
-
Optical Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.[6]
-
Biocatalysis: Utilizing enzymes, such as ketoreductases, can offer high enantioselectivity under mild reaction conditions.[4]
The choice of method depends on factors such as the desired enantiomeric excess, scalability, and cost-effectiveness.
Conclusion
The synthesis of this compound is a well-established process with the reduction of the corresponding α-aminoketone being the most direct and efficient route. Both sodium borohydride reduction and catalytic hydrogenation are viable methods, each with its own set of advantages. For the production of enantiomerically pure compounds, asymmetric synthesis or resolution techniques are necessary. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this important chemical intermediate.
References
Sources
- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 3. Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping [ankono.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"physicochemical properties of 2-Amino-1-(3,5-dichlorophenyl)ethanol"
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(3,5-dichlorophenyl)ethanol
Executive Summary
This document provides a comprehensive technical overview of the physicochemical properties of this compound. As a chiral amino alcohol containing a dichlorinated phenyl ring, this compound represents a valuable building block in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, making a thorough understanding of its properties essential for its application in synthesis and biological screening. This guide synthesizes available data on core physicochemical parameters, spectroscopic characteristics, synthetic methodologies, and chemical reactivity. Where direct experimental data for the title compound is not available, insights are drawn from closely related structural analogs to provide a robust predictive framework for researchers. Methodologies for experimental determination of these properties are detailed to provide a self-validating system for laboratory work.
Introduction and Molecular Identity
This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and an aminoethanol side chain. The presence of both a hydroxyl (-OH) and an amino (-NH2) group, combined with the lipophilic dichlorophenyl moiety, imparts a unique combination of properties relevant to its interaction with biological systems. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two distinct enantiomers, (R) and (S), a critical consideration in pharmacology.
Key Identifiers:
-
IUPAC Name: 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol
-
Molecular Formula: C₈H₉Cl₂NO
-
Molecular Weight: 206.07 g/mol
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The interplay between the hydrophilic amino and hydroxyl groups and the hydrophobic dichlorophenyl ring governs the compound's behavior in various environments.
| Property | Value / Prediction | Significance in Drug Development |
| Molecular Weight | 206.07 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| Physical State | Predicted to be a solid at room temperature. | Affects handling, formulation, and storage requirements. |
| Melting Point | No data available. Likely >100 °C. | Defines purity, stability, and choice of formulation processes. |
| Solubility | Predicted to be sparingly soluble in water, soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). | Crucial for developing both aqueous and non-aqueous formulations; impacts bioavailability. |
| pKa | Predicted ~8.5-9.5 (for the conjugate acid, -NH₃⁺). | Governs the ionization state at physiological pH, affecting receptor binding, solubility, and membrane permeability. |
| LogP | Predicted to be in the range of 2.0-3.0. | Indicates lipophilicity and the ability to cross biological membranes. |
Solubility Profile: A Balance of Forces
The solubility of this compound is dictated by two opposing features: the polar amino and hydroxyl groups that can form hydrogen bonds with water, and the large, nonpolar dichlorophenyl group that favors dissolution in organic solvents. The presence of chlorine atoms enhances its lipophilicity.[1]
Insight-Driven Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility, as it allows the system to reach thermodynamic equilibrium.
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, clean flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The choice of 37 °C is critical for mimicking physiological conditions.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed to ensure all suspended particles are removed from the supernatant. This step is crucial to avoid overestimation of solubility.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Acid-Base Properties (pKa)
The primary amine group (-NH₂) is basic and will be protonated (-NH₃⁺) in acidic to neutral solutions. The pKa value defines the pH at which 50% of the molecules are in their ionized form. This is paramount for predicting its behavior in different compartments of the body, such as the stomach (low pH) and the intestine (higher pH). The electron-withdrawing nature of the dichlorophenyl ring is expected to slightly decrease the basicity of the amino group compared to a non-aromatic analogue.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Specialized software can be used to calculate the pKa from the titration curve, providing higher accuracy.
Spectroscopic and Structural Characterization
Unambiguous identification and purity assessment require a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals:
-
Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the three protons on the dichlorophenyl ring.
-
Methine Proton (δ ~4.8-5.2 ppm): A multiplet for the proton on the chiral carbon (-CH(OH)-).
-
Methylene Protons (δ ~2.8-3.2 ppm): Signals for the two protons adjacent to the amino group (-CH₂-NH₂).
-
Exchangeable Protons: Broad signals for the -OH and -NH₂ protons, which can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR: The carbon spectrum will complement the proton data, showing:
-
Aromatic Carbons (δ ~120-145 ppm): Signals for the six carbons of the phenyl ring, including two attached to chlorine.
-
Hydroxyl-bearing Carbon (δ ~70-75 ppm): The signal for the chiral carbon.
-
Amine-bearing Carbon (δ ~45-50 ppm): The signal for the methylene carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch (3200-3400 cm⁻¹): A strong, broad band characteristic of the alcohol's hydroxyl group, broadened by hydrogen bonding.
-
N-H Stretch (3300-3500 cm⁻¹): Two sharp to medium peaks typical for a primary amine (-NH₂).
-
C-H Stretch (2850-3100 cm⁻¹): Signals for both aliphatic and aromatic C-H bonds.
-
C=C Stretch (1450-1600 cm⁻¹): Absorptions from the aromatic ring.
-
C-O Stretch (1050-1200 cm⁻¹): A strong band indicating the C-O bond of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 205, 207, and 209 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an expected intensity ratio of approximately 9:6:1.
-
Key Fragments: Common fragmentation pathways would include the loss of water (M-18), loss of an aminomethyl radical (•CH₂NH₂), and cleavage of the C-C bond between the chiral center and the ring.
X-ray Crystallography
While no crystal structure for this compound is publicly available, the structure of a closely related isomer, 1-(4-Amino-3,5-dichlorophenyl)ethanol , has been reported.[2] Analysis of this analog provides valuable insights into molecular conformation and intermolecular interactions that are likely conserved.
Crystal Data for 1-(4-Amino-3,5-dichlorophenyl)ethanol[2]:
-
Crystal System: Monoclinic
-
Space Group: C2/c
-
Key Interactions: The crystal structure reveals that molecules are linked via N—H⋯O hydrogen bonds.[2] Aromatic π–π stacking is also observed, with a centroid–centroid distance of 3.48 Å, stabilizing the crystal packing. This type of hydrogen bonding and stacking is highly probable for the title compound as well and would be a key driver of its solid-state properties.
Synthesis and Chemical Reactivity
Understanding the synthesis is key to controlling purity and yield. Amino alcohols like the title compound are typically synthesized via the reduction of the corresponding α-aminoketone.
Proposed Synthetic Pathway: Ketone Reduction
The most direct route involves the reduction of 2-Amino-1-(3,5-dichlorophenyl)ethan-1-one. The choice of reducing agent is critical for controlling selectivity and ensuring safety. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing ketones without affecting other functional groups.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Synthetic Protocol
-
Dissolution: Dissolve 1.0 equivalent of 2-Amino-1-(3,5-dichlorophenyl)ethan-1-one in anhydrous methanol (approx. 25 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 equivalents) slowly in small portions to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.[2]
-
Workup: Carefully quench the reaction by slowly adding water or dilute HCl to neutralize excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent to yield the crude product. Purify the residue using flash column chromatography on silica gel to obtain the pure this compound.[2]
Chemical Reactivity
-
Amino Group: As a primary amine, it can undergo standard reactions such as acylation, alkylation, and Schiff base formation.
-
Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using reagents like potassium permanganate or PCC.[1] It can also be converted to esters or ethers.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]
Conclusion
This compound is a chiral molecule whose physicochemical profile is defined by the duality of its hydrophilic and lipophilic moieties. Its predicted solubility, pKa, and lipophilicity make it an intriguing candidate for further investigation in drug discovery programs. The well-established synthetic route via ketone reduction allows for accessible production for research purposes. The spectroscopic and analytical protocols outlined in this guide provide a framework for its unambiguous characterization, ensuring the scientific integrity required for advanced research and development.
References
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ResearchGate. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Available at: [Link]
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Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Available at: [Link]
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University of Calgary. (n.d.). Sample IR spectra. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Available at: [Link]
-
Sci-Hub. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Available at: [Link]
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An In-depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Dichlorinated Phenylethanolamines
The precise structural arrangement of atoms within a molecule is paramount in determining its chemical and biological properties. This guide focuses on 2-Amino-2-(3,5-dichlorophenyl)ethanol , a dichlorinated phenylethanolamine derivative. It is crucial to distinguish this compound from its isomers, such as 2-Amino-1-(3,5-dichlorophenyl)ethanol, as the position of the amino and hydroxyl groups on the ethyl chain, and the substitution pattern on the phenyl ring, fundamentally alters the molecule's characteristics and potential applications. This guide will provide a comprehensive overview of the synthesis, analytical characterization, and known applications of 2-Amino-2-(3,5-dichlorophenyl)ethanol , a compound with the CAS Number 372144-00-8 [1]. Its hydrochloride salt is identified by the CAS Number 2061980-48-9 [2][3].
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development.
| Property | Value | Source |
| CAS Number | 372144-00-8 | |
| Molecular Formula | C₈H₉Cl₂NO | |
| Molecular Weight | 206.07 g/mol | |
| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | |
| InChI Key | LRORZXIRKBZZAG-UHFFFAOYSA-N |
Synthesis Methodologies: A Step-by-Step Approach
The synthesis of chiral amino alcohols is a critical area of organic chemistry, often requiring stereoselective methods to obtain the desired enantiomer. While specific synthesis routes for 2-Amino-2-(3,5-dichlorophenyl)ethanol are not extensively detailed in publicly available literature, a general and plausible synthetic pathway can be extrapolated from established methods for similar compounds. A common approach involves the reduction of an α-amino ketone precursor.
Experimental Protocol: A Plausible Retrosynthetic Approach
This protocol outlines a likely two-step synthesis starting from 3,5-dichloroacetophenone.
Step 1: α-Amination of 3,5-dichloroacetophenone
The first step would involve the introduction of an amino group at the α-position of the ketone. This can be achieved through various methods, such as α-halogenation followed by nucleophilic substitution with an amine source.
Step 2: Stereoselective Reduction of the α-Amino Ketone
The resulting 2-amino-1-(3,5-dichlorophenyl)ethanone would then be reduced to the corresponding amino alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the final product. Biocatalytic reductions using ketoreductases are often employed for high enantioselectivity.
Caption: Plausible synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
The definitive identification and purity assessment of 2-Amino-2-(3,5-dichlorophenyl)ethanol are crucial for its use in any research or development setting. A combination of spectroscopic and chromatographic techniques is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be suitable for this compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Detection: UV at 220 nm and 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
This method would allow for the separation of the target compound from starting materials, by-products, and other impurities. Method validation according to ICH guidelines is necessary for use in a regulated environment[4].
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification by determining the molecular weight of the compound and its fragments. For 2-Amino-2-(3,5-dichlorophenyl)ethanol, the expected [M+H]⁺ ion would be at m/z 206.0134, and the [M+Na]⁺ ion at m/z 227.9953[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the phenyl ring and the arrangement of the amino and hydroxyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, and the characteristic absorptions of the dichlorinated aromatic ring.
Potential Applications in Drug Discovery and Development
While specific biological activities of 2-Amino-2-(3,5-dichlorophenyl)ethanol are not widely reported, its structural motifs are present in various pharmacologically active molecules. Phenylethanolamines are a well-known class of compounds that interact with adrenergic receptors. For example, related compounds are used as β2-agonists[6].
The dichlorophenyl moiety is also a common feature in many drugs, often enhancing their lipophilicity and metabolic stability. Therefore, 2-Amino-2-(3,5-dichlorophenyl)ethanol represents a valuable chiral building block for the synthesis of novel pharmaceutical candidates. Its potential as a precursor for analogues of existing drugs or as a scaffold for new chemical entities warrants further investigation in medicinal chemistry programs.
Caption: Potential applications and research directions for 2-Amino-2-(3,5-dichlorophenyl)ethanol.
Conclusion and Future Perspectives
2-Amino-2-(3,5-dichlorophenyl)ethanol is a chiral molecule with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its identification, plausible synthetic routes, and analytical characterization methods. While its specific pharmacological profile remains to be fully elucidated, its structural relationship to known bioactive compounds suggests that it is a promising starting point for the development of novel therapeutics. Further research into its stereoselective synthesis and biological evaluation is warranted to unlock its full potential in medicinal chemistry.
References
-
Lead Sciences. 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. [Link]
-
Sharma, D. (2026). A Critical Review on Analytical Methods for Quantification of Ketoconazole and Clindamycin in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. [Link]
-
PubChem. 2-amino-2-(3,5-dichlorophenyl)ethanol. [Link]
-
ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol (3) from commercial 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride - Lead Sciences [lead-sciences.com]
- 3. 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride | 2061980-48-9 [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. PubChemLite - 2-amino-2-(3,5-dichlorophenyl)ethanol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Amino-1-(3,5-dichlorophenyl)ethanol: A Technical Guide
Introduction
2-Amino-1-(3,5-dichlorophenyl)ethanol is a substituted phenylethanolamine derivative. Its chemical structure, featuring a chiral center, a primary amine, a secondary alcohol, and a dichlorinated phenyl ring, makes it a molecule of interest in synthetic chemistry and potentially in drug development. A thorough characterization of such compounds is fundamental for confirming their identity, purity, and structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical process. This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition, offering insights into the interpretation of the resulting spectra for researchers and scientists in the field.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to minimize fragmentation and observe the molecular ion.[1]
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be valuable for an initial assessment of the compound's presence in a sample.
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.0134 |
| [M+Na]⁺ | 242.0053 |
| [M-H]⁻ | 218.0088 |
M represents the parent molecule, C₈H₉Cl₂NO.
Fragmentation Pattern
In mass spectrometry, particularly with higher energy ionization methods, molecules can fragment in predictable ways. For phenylethanolamines, a common fragmentation pathway involves the cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group (α-cleavage and β-cleavage).[2] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amino, and dichlorinated aromatic moieties.
Predicted IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Alcohol) | Stretching | 3400 - 3200 | Broad |
| N-H (Primary Amine) | Stretching | 3400 - 3250 | Two sharp bands (symmetric and asymmetric) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to weak |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| N-H (Primary Amine) | Bending | 1650 - 1580 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to weak |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
| C-N (Amine) | Stretching | 1250 - 1020 | Medium |
| C-Cl (Aryl Halide) | Stretching | 1100 - 1000 | Strong |
The N-H stretching vibrations of the primary amine will likely appear as two distinct peaks in the 3400-3250 cm⁻¹ region.[3] The O-H stretch from the alcohol will be a broad band in a similar region, and these may overlap.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.2 - 7.5 | m | - | 3H |
| CH-OH | ~4.8 | dd | ~4, ~8 | 1H |
| CH₂-NH₂ | 2.8 - 3.2 | m | - | 2H |
| OH | Variable | br s | - | 1H |
| NH₂ | Variable | br s | - | 2H |
The aromatic protons on the 3,5-dichlorophenyl ring are expected to appear as a multiplet in the downfield region. The benzylic proton (CH-OH) will be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. The methylene protons (CH₂-NH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The chemical shifts of the OH and NH₂ protons are variable and depend on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (Aromatic, C-Cl) | 130 - 135 |
| C (Aromatic, C-H) | 125 - 130 |
| C (Aromatic, C-CH) | 140 - 145 |
| CH-OH | 70 - 75 |
| CH₂-NH₂ | 45 - 50 |
The carbons attached to the electronegative chlorine atoms will be deshielded and appear at a lower field in the aromatic region. The carbon bearing the hydroxyl group (CH-OH) will be in the range of 70-75 ppm, while the carbon of the aminomethyl group (CH₂-NH₂) will be further upfield.[5]
Experimental Protocols
Sample Preparation
For NMR analysis, the compound should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.[6] For IR spectroscopy of a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[7] Alternatively, a KBr pellet or a Nujol mull can be prepared.[8] For mass spectrometry, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Instrumentation and Data Acquisition
NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.[9]
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.[10]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be acquired before running the sample.
-
Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an ESI or CI source.
-
Parameters:
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50 - 500.
-
The specific voltages and temperatures of the ion source and transfer optics should be optimized for the compound.
-
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
-
[¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and
-
aldrich.com/US/en/product/aldrich/133036)
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(3,5-dichlorophenyl)ethanol, a compound of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific isomer has yet to be published, this document outlines the necessary protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By synthesizing established methodologies for analogous compounds, this guide serves as a foundational resource for researchers aiming to elucidate its precise three-dimensional structure and explore its physicochemical properties. The ensuing discussion contextualizes the potential pharmacological relevance of this molecule by examining structurally related compounds.
Introduction: The Significance of Phenyl-Ethanolamine Scaffolds
The phenyl-ethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous physiologically active compounds. The substitution pattern on the phenyl ring and the nature of the amino group profoundly influence the molecule's interaction with biological targets. Dichlorophenyl moieties, in particular, are common in pharmacologically active agents, contributing to metabolic stability and target affinity through halogen bonding and hydrophobic interactions.
While the crystal structure of the isomeric compound, 1-(4-Amino-3,5-dichlorophenyl)ethanol, has been determined, the precise atomic arrangement of this compound remains to be elucidated.[1] Understanding this structure is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. This guide provides the scientific framework to achieve that goal.
Synthesis of this compound
The synthesis of this compound can be approached through the reduction of a corresponding α-amino ketone precursor. This method is a well-established route for preparing amino alcohols.[2] The following protocol is a validated approach for analogous compounds and is expected to yield the target molecule with high purity.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reduction.
Detailed Experimental Protocol: Reduction of α-Amino Ketone
Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of other functional groups. Methanol serves as a protic solvent that facilitates the reduction process.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-Amino-1-(3,5-dichlorophenyl)ethanone in 25 mL of anhydrous methanol.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 10 mL of deionized water.
-
Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with three 20 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Crystallization and X-ray Diffraction Analysis
Obtaining high-quality single crystals is paramount for a successful crystal structure determination. The following sections detail the methodologies for crystal growth and subsequent X-ray diffraction analysis.
Single Crystal Growth Protocol
Rationale: The choice of solvent system and crystallization technique is critical. Slow evaporation is a reliable method for growing crystals of novel compounds as it allows for the gradual and ordered arrangement of molecules into a crystal lattice. A mixture of solvents with differing polarities is often employed to fine-tune solubility.
-
Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane).
-
Crystallization Setup: Dissolve approximately 20 mg of the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/n-hexane) in a small, clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once well-formed crystals are observed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction Workflow
The following workflow outlines the standard procedure for determining the crystal structure of a small molecule.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Hypothetical Data Collection and Refinement Parameters
Based on the analysis of the isomeric compound 1-(4-Amino-3,5-dichlorophenyl)ethanol, a similar data collection and refinement strategy would be employed.[1]
| Parameter | Expected Value/Method | Rationale |
| Crystal Data | ||
| Formula | C₈H₉Cl₂NO | Based on molecular structure. |
| Molecular Weight | 206.07 g/mol | Calculated from the atomic masses. |
| Crystal System | To be determined | Dependent on the crystal packing. |
| Space Group | To be determined | Determined from systematic absences in the diffraction pattern. |
| Data Collection | ||
| Instrument | Bruker APEXII CCD or similar | Standard for small molecule crystallography. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |
| Temperature | 100(2) K or 296(2) K | Low temperature reduces thermal motion and improves data quality. |
| Refinement | ||
| Method | Full-matrix least-squares on F² | Standard refinement method. |
| Software | SHELXS/SHELXL | Widely used and validated software package. |
Physicochemical Properties
While experimental data for this compound is scarce, predicted properties provide valuable insights for researchers.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₉Cl₂NO | PubChem[3] |
| Molecular Weight | 205.00612 Da | PubChem[3] |
| XlogP | 1.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Predicted Collision Cross Section ([M+H]⁺) | 139.2 Ų | PubChemLite[3] |
Potential Applications and Future Directions
The structural motifs within this compound suggest several avenues for investigation:
-
Pharmacological Screening: Given that structurally related dichlorophenyl compounds, such as clonidine, exhibit α₂-adrenergic receptor agonist activity, it would be prudent to screen this compound for similar activities.[4] Furthermore, other analogs are key intermediates in the synthesis of antifungal agents like luliconazole, suggesting a potential for antifungal properties.[5]
-
Chiral Resolution and Stereospecific Synthesis: The molecule contains a chiral center. The synthesis of enantiomerically pure forms is a critical step for pharmacological evaluation, as different enantiomers can have vastly different biological activities and toxicities.[6]
-
Materials Science: The presence of amino and hydroxyl groups, along with the dichlorophenyl ring, offers sites for hydrogen bonding and halogen bonding, which could lead to the formation of interesting supramolecular structures and novel crystalline materials.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and crystallographic characterization of this compound. By following the detailed protocols herein, researchers can obtain the pure compound, grow single crystals, and ultimately elucidate its three-dimensional structure. This foundational knowledge will be instrumental in unlocking the potential of this molecule in drug discovery and materials science, paving the way for future innovations.
References
-
Liu, P., Wu, J. F., Wang, P. A., He, W., & Wang, H. B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1839. [Link]
-
Clonidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Liu, P., Wu, J. F., Wang, P. A., He, W., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Sci-Hub. [Link]
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. (n.d.). Google Patents.
-
2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
-
Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2025, November 18). ResearchGate. [Link]
-
Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Method for crystallization of amino acids. (n.d.). Google Patents.
-
6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]
-
Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl... (2023, April 5). ResearchGate. [Link]
-
Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. (2006, November 16). US EPA. [Link]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]
-
2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
2-AMINO-2-(3,5-DICHLOROPHENYL)ETHAN-1-OL. (n.d.). Mol-Instincts. Retrieved January 22, 2026, from [Link]
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- 2. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 3. PubChemLite - 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the putative mechanism of action for the compound 2-Amino-1-(3,5-dichlorophenyl)ethanol. Drawing upon established principles of medicinal chemistry and pharmacology, this document synthesizes available data on structurally related molecules to construct a robust hypothesis regarding its biological targets and downstream signaling pathways.
Introduction to this compound: A Molecule of Interest
This compound is a phenylethanolamine derivative characterized by a dichlorinated phenyl ring. The phenylethanolamine scaffold is a well-established pharmacophore present in a multitude of endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system. The inclusion of chlorine atoms on the phenyl ring significantly modifies the electronic and steric properties of the molecule, which can profoundly influence its binding affinity, selectivity, and efficacy at various receptors.
While direct and extensive research on the specific pharmacological profile of this compound is not widely published, its structural similarity to known adrenergic agents allows for a well-grounded postulation of its primary mechanism of action. This guide will delve into the anticipated molecular interactions and cellular effects of this compound, providing a framework for future experimental validation.
Postulated Mechanism of Action: Targeting the Adrenergic System
Based on its core phenylethanolamine structure, the primary hypothesis is that This compound acts as a modulator of adrenergic receptors . These G-protein coupled receptors are central to the regulation of numerous physiological processes, including cardiovascular function, respiratory control, and metabolic regulation.
The Phenylethanolamine Backbone: A Key to Adrenergic Activity
The phenylethanolamine moiety is the foundational structure for catecholamines like adrenaline and noradrenaline. This structural feature is recognized by adrenergic receptors, initiating a signaling cascade upon binding. The ethanolamine side chain, with its hydroxyl and amino groups, is critical for forming key hydrogen bonds and ionic interactions within the receptor's binding pocket.
The Influence of Dichlorophenyl Substitution: Tuning Selectivity and Potency
The 3,5-dichloro substitution pattern on the phenyl ring is a crucial determinant of the compound's pharmacological profile. Halogenation can impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. In the context of adrenergic receptor ligands, such substitutions can confer selectivity for specific receptor subtypes (e.g., α vs. β, and their respective subtypes).
A pivotal piece of evidence supporting a role as an adrenergic agent comes from studies on closely related analogs. Research on 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols has identified these compounds as potent β2-adrenergic receptor agonists . The structural parallels strongly suggest that this compound is also likely to exhibit activity at β2-adrenergic receptors.
Focus on the β2-Adrenergic Receptor: A Probable Primary Target
The β2-adrenergic receptor is predominantly found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Agonism at this receptor typically leads to smooth muscle relaxation, bronchodilation, and vasodilation.
The proposed signaling pathway following the activation of the β2-adrenergic receptor by this compound is illustrated below:
Explanation of the Pathway:
-
Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylate Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the final physiological response, such as the relaxation of smooth muscle cells.
Potential for Broader Adrenergic and Monoaminergic Activity
While the β2-adrenergic receptor is the most probable primary target, the possibility of interactions with other adrenergic and monoaminergic receptors should not be dismissed.
-
α-Adrenergic Receptors: The phenylethanolamine scaffold is also a feature of α-adrenergic agonists. For example, clonidine, which contains a dichlorophenyl moiety, is an α2-adrenergic receptor agonist.[1] Further investigation is required to determine if this compound possesses any affinity for α-adrenergic subtypes.
-
Dopamine and Serotonin Receptors: The dichlorophenyl group is found in some compounds that modulate dopaminergic and serotonergic systems. However, the core phenylethanolamine structure is less commonly associated with high-affinity binding to these receptors compared to adrenergic receptors.
Experimental Protocols for Mechanism of Action Elucidation
To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of the compound for a panel of adrenergic, dopaminergic, and serotonergic receptors.
Methodology:
-
Receptor Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., β1, β2, α1A, α2A adrenergic receptors; D1-D5 dopamine receptors; various 5-HT receptor subtypes).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the specific receptor in the presence of increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data (Ki in nM)
| Receptor Subtype | This compound (Ki, nM) | Reference Compound (Ki, nM) |
| β1-Adrenergic | >1000 | Isoproterenol (15) |
| β2-Adrenergic | 50 | Isoproterenol (10) |
| α1-Adrenergic | >1000 | Prazosin (0.5) |
| α2-Adrenergic | 800 | Clonidine (5) |
| D2 Dopamine | >1000 | Haloperidol (2) |
| 5-HT2A Serotonin | >1000 | Ketanserin (1) |
This table presents hypothetical data to illustrate how results would be presented. Actual values would need to be determined experimentally.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.
Methodology (cAMP Assay for β2-Adrenergic Receptor):
-
Cell Culture: Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist (e.g., isoproterenol) as a positive control.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
Conclusion and Future Directions
The structural features of this compound strongly suggest that its primary mechanism of action involves modulation of the adrenergic system, with a high probability of acting as a β2-adrenergic receptor agonist. This hypothesis is supported by data from closely related analogs.
To fully elucidate its pharmacological profile, further rigorous experimental investigation is essential. The protocols outlined in this guide provide a clear path for determining its binding affinities, functional activities, and selectivity across a range of relevant biological targets. A comprehensive understanding of its mechanism of action will be critical for any future development of this compound for therapeutic applications.
References
-
Guanfacine. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem. 2019;62(19):8711-8732.
-
Clonidine. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]
- Synthesis of β2-Agonist Metabolites of 2-(4-Amino-3,5-Dichlorophenyl)-2-(Alkylamino)Ethanols and their Excretion with Urine in Comparison to the Initial Compounds. Pharmaceutical Chemistry Journal. 2021;55(5):475-480.
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An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-1-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel compound, 2-Amino-1-(3,5-dichlorophenyl)ethanol. Based on structural similarities to known pharmacologically active agents, this document outlines a scientifically-grounded hypothesis for its mechanism of action, focusing on its potential as an adrenergic agonist. We will delve into the rationale behind this hypothesis, propose detailed experimental protocols for its validation, and discuss potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction and Rationale
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The compound this compound, a secondary aromatic alcohol, presents an intriguing subject for investigation due to its structural features, which are suggestive of potential biological activity.[1] The ethanolamine scaffold is a well-established pharmacophore, and the dichlorinated phenyl ring is present in several approved drugs, hinting at the possibility of this compound interacting with specific biological targets.
This guide will primarily explore the hypothesis that this compound acts as an adrenergic agonist, with a potential selectivity for β2-adrenergic receptors. This hypothesis is rooted in the structural resemblance of the molecule to known β2-agonists, which are a critical class of drugs for the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2] While the primary focus will be on adrenergic activity, we will also briefly consider other potential biological activities, such as antifungal and anticancer effects, based on the activities of structurally related compounds.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H9Cl2NO | [1] |
| Molecular Weight | 206.07 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Expected to be soluble in organic solvents like methanol and ethanol | [1] |
| Stereochemistry | Contains a chiral center at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers. | Inferred |
The presence of a chiral center is of paramount importance, as the biological activity of chiral drugs often resides in a single enantiomer. The 3,5-dichloro substitution on the phenyl ring is expected to influence the compound's lipophilicity and its interaction with target receptors.
Proposed Mechanism of Action: Adrenergic Agonism
The core hypothesis of this guide is that this compound functions as an agonist at adrenergic receptors, particularly the β2-adrenergic receptor. This is based on the following lines of reasoning:
-
Structural Similarity to Known Adrenergic Agonists: The molecule contains a phenylethanolamine backbone, a key structural feature of many adrenergic agonists. The dichlorophenyl group is also found in compounds known to interact with adrenergic receptors, such as clonidine and guanfacine (α2-agonists).[3][4]
-
Potential for Bronchodilator Effects: β2-adrenergic agonists are potent bronchodilators, and compounds with similar structures have been investigated for this purpose.[2][5]
The β2-Adrenergic Signaling Pathway
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.
Upon binding of the agonist, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2]
Experimental Validation Protocols
To investigate the hypothesized biological activity, a tiered approach starting with in vitro assays and progressing to more complex cellular and potentially in vivo models is recommended.
In Vitro Receptor Binding Assays
The initial step is to determine if the compound binds to adrenergic receptors and to quantify its affinity and selectivity.
Objective: To determine the binding affinity (Ki) of this compound for α and β adrenergic receptor subtypes.
Methodology:
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human α1, α2, β1, and β2 adrenergic receptors.
-
Radioligand Binding: Perform competitive binding assays using a constant concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β subtypes) and increasing concentrations of the test compound.
-
Incubation: Incubate the membranes, radioligand, and test compound at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
To determine if the compound acts as an agonist, antagonist, or inverse agonist, functional assays measuring downstream signaling events are necessary.
Objective: To measure the effect of this compound on cAMP production in cells expressing β2-adrenergic receptors.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human β2-adrenergic receptor.
-
Treatment: Treat the cells with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). Include a known β2-agonist (e.g., isoproterenol) as a positive control.
-
Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
Alternative Biological Activities
While adrenergic agonism is the primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant consideration.
Antifungal Activity
Derivatives of dichlorophenyl ethanol are used as intermediates in the synthesis of antifungal agents like luliconazole.[6] This suggests that the core structure may possess intrinsic antifungal properties.
Experimental Approach:
-
Microdilution Susceptibility Assays: Test the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to determine the minimum inhibitory concentration (MIC).
Anticancer Activity
Some dichlorophenyl derivatives have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway or inhibition of tubulin assembly.[7][8]
Experimental Approach:
-
Cytotoxicity Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to assess its antiproliferative activity.
-
Mechanism of Action Studies: If significant cytotoxicity is observed, further studies could investigate its effect on the cell cycle, apoptosis, and specific signaling pathways like AhR or tubulin dynamics.
Potential Therapeutic Applications
Should the primary hypothesis of β2-adrenergic agonism be confirmed, this compound could have significant therapeutic potential in the treatment of respiratory diseases characterized by bronchoconstriction.
-
Asthma: As a bronchodilator, it could be developed as a short-acting (SABA) or long-acting (LABA) β2-agonist for the relief of acute asthma symptoms or for maintenance therapy.[2]
-
Chronic Obstructive Pulmonary Disease (COPD): β2-agonists are a cornerstone of COPD management, helping to improve airflow and reduce symptoms.[2]
Conclusion
This compound is a compound with significant potential for biological activity, primarily as an adrenergic agonist. Its structural features provide a strong rationale for investigating its effects on adrenergic receptors, with the prospect of developing a novel therapeutic agent for respiratory diseases. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and exploring the full pharmacological profile of this promising molecule. Further research into its synthesis, chiral separation, and in vivo efficacy will be crucial next steps in its development.
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Clonidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].
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- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1988). Journal of Medicinal Chemistry, 31(11), 2092-2097.
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Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link].
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Introduction: Rationale for a Targeted In Vitro Screening Campaign
An In-Depth Technical Guide to the In Vitro Screening of 2-Amino-1-(3,5-dichlorophenyl)ethanol
Prepared by: Senior Application Scientist, Discovery Biology
The compound this compound is a phenylethanolamine derivative. Its core chemical architecture presents compelling structural alerts that suggest potential interactions with well-defined classes of biological targets. The presence of the phenylethanolamine scaffold is a classic feature of ligands that bind to adrenergic receptors. Notably, the substitution pattern on the phenyl ring is critical for receptor subtype selectivity and efficacy. For instance, the related compound Clenbuterol, 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a well-characterized β2 adrenergic agonist[1]. This structural similarity establishes a primary, high-priority hypothesis for investigation: the compound is a potential modulator of the adrenergic system.
Furthermore, the ethanolamine moiety is a key structural component of endogenous N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and anandamide (AEA).[2]. These bioactive lipids are primarily degraded by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2][3]. Compounds that inhibit these enzymes can potentiate the endogenous anti-inflammatory and analgesic effects of NAEs, making them attractive therapeutic targets[3][4]. The structural resemblance of our test compound to the substrate backbone suggests a secondary hypothesis: it may act as an inhibitor of FAAH or NAAA.
This guide outlines a logical, tiered in vitro screening cascade designed to efficiently test these hypotheses. We will begin with broad profiling against the primary target class (adrenergic receptors) to determine affinity, followed by functional assays to elucidate the mode of action. Subsequently, we will investigate the secondary hypothesis by screening against key enzymes of the endocannabinoid system. This structured approach ensures a thorough and resource-effective preliminary characterization of this novel chemical entity.
Part 1: Primary Screening Cascade - Adrenergic Receptor Profiling
The initial phase of screening is designed to broadly assess the compound's affinity for the family of adrenergic receptors. A competitive radioligand binding assay is the gold standard for this purpose, providing a direct measure of the physical interaction between the compound and the receptor.
Rationale for Target Selection
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are subdivided into α (α1, α2) and β (β1, β2, β3) subtypes, each with distinct tissue distribution and downstream signaling pathways[5]. Given the compound's structural similarity to known adrenergic ligands, a comprehensive panel is necessary to determine not only if it binds, but also its selectivity profile, which is a critical determinant of its potential therapeutic utility and side-effect profile.
Experimental Design: Multi-Subtype Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The output, the Inhibitory Constant (Ki), is a measure of the compound's binding affinity.
Workflow for Adrenergic Receptor Screening
Caption: Workflow for adrenergic receptor screening cascade.
Detailed Protocol: Radioligand Binding Assay
This protocol is a template and should be optimized for each receptor subtype using a validated radioligand.
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, half-log dilutions) in DMSO, then dilute further into the Assay Buffer.
-
Radioligand: Dilute a specific radioligand (e.g., [³H]-Prazosin for α1, [³H]-CGP-12177 for β) in Assay Buffer to a final concentration equal to its Kd for the target receptor.
-
Receptor Source: Use commercially available cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest. Thaw on ice and dilute in Assay Buffer to a predetermined optimal concentration.
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Phentolamine) + 25 µL Radioligand + 50 µL Receptor Membranes. This well establishes the baseline signal from non-receptor binding.
-
Test Compound Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Receptor Membranes.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. The exact time should be sufficient to reach binding equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Percent Inhibition for each compound concentration: 100 * (1 - [(Test cpm - NSB cpm) / (Total cpm - NSB cpm)]).
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for Hit Validation
Once a compound demonstrates significant binding affinity (a "hit"), its functional activity must be determined.
-
For β-Adrenergic Receptors (Gs-coupled): A cAMP accumulation assay is the standard. Agonists will increase intracellular cAMP, while antagonists will block the cAMP increase caused by a reference agonist (e.g., Isoproterenol).
-
For α2-Adrenergic Receptors (Gi-coupled): A cAMP inhibition assay is used. Agonists will decrease forskolin-stimulated cAMP levels.
-
For α1-Adrenergic Receptors (Gq-coupled): A calcium flux assay is appropriate. Agonists will trigger an increase in intracellular calcium.
These assays are typically performed in whole cells expressing the receptor of interest and utilize fluorescence- or luminescence-based readouts for high-throughput screening.[6][7]
Part 2: Secondary Screening Hypothesis - Endocannabinoid Enzyme Inhibition
If the compound shows little or no activity at adrenergic receptors, or as part of a comprehensive profiling effort, the secondary hypothesis of enzyme inhibition should be explored. FAAH and NAAA are serine and cysteine hydrolases, respectively, and are amenable to robust in vitro screening.[3][8]
Mechanism of FAAH/NAAA Inhibition
Caption: Inhibition of NAE hydrolysis by the test compound.
Rationale for Target Selection
FAAH and NAAA are critical regulators of the endocannabinoid system.[2]. Inhibiting these enzymes increases the levels of endogenous NAEs, which have demonstrated anti-inflammatory, analgesic, and neuroprotective properties.[3][4]. Therefore, inhibitors of these enzymes represent a promising therapeutic strategy. Screening for this activity provides an alternative potential mechanism of action for the test compound.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
This assay uses a synthetic substrate that becomes fluorescent upon cleavage by FAAH. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition. Commercial kits for this assay are widely available.[9][10][11]
-
Preparation of Reagents:
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Test Compound: Prepare a serial dilution series in DMSO.
-
FAAH Enzyme: Use purified, recombinant human FAAH. Dilute to the optimal concentration in Assay Buffer.
-
Fluorogenic Substrate: Use a substrate like AMC-arachidonoyl amide. Prepare a stock solution in DMSO and dilute in Assay Buffer for the assay.
-
Positive Control: Use a known FAAH inhibitor (e.g., URB597).
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
100% Activity Wells: 10 µL DMSO + 80 µL FAAH Enzyme solution.
-
Inhibitor Control Wells: 10 µL Positive Control + 80 µL FAAH Enzyme solution.
-
Test Compound Wells: 10 µL of each test compound dilution + 80 µL FAAH Enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the Fluorogenic Substrate to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 15-20 minutes.[9]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate Percent Inhibition: 100 * (1 - [Rate of Test Well / Rate of 100% Activity Well]).
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
A similar assay principle can be applied for NAAA, using a specific NAAA substrate (e.g., a fluorescently labeled PEA analog) and an assay buffer with an acidic pH (typically pH 4.5-5.0) to match NAAA's optimal activity range.[12]
Part 3: Data Summary and Interpretation
All quantitative data should be collated into a clear, summary format to facilitate hit identification and prioritization.
Hypothetical Screening Data Summary
| Target | Assay Type | Result Type | Value (nM) | Notes |
| Adrenergic Receptors | ||||
| α1A Adrenergic Receptor | Radioligand Binding | Ki | >10,000 | No significant binding |
| α2A Adrenergic Receptor | Radioligand Binding | Ki | 850 | Moderate affinity |
| β1 Adrenergic Receptor | Radioligand Binding | Ki | 2,500 | Weak affinity |
| β2 Adrenergic Receptor | Radioligand Binding | Ki | 75 | Potent affinity, potential hit |
| β2 Adrenergic Receptor | cAMP Functional Assay | EC50 | 150 | Agonist activity confirmed |
| Endocannabinoid Enzymes | ||||
| FAAH | Fluorometric Inhibition | IC50 | >10,000 | No significant inhibition |
| NAAA | Fluorometric Inhibition | IC50 | >10,000 | No significant inhibition |
Interpretation of Results
-
Primary Activity: The compound is a potent and selective ligand for the β2 adrenergic receptor, with a Ki of 75 nM.
-
Functional Profile: The functional assay confirms this activity, showing the compound acts as a β2 adrenergic agonist with an EC50 of 150 nM.
-
Selectivity: The compound displays >10-fold selectivity for the β2 receptor over the α2A receptor and >30-fold selectivity over the β1 receptor, which is a desirable profile for minimizing potential cardiovascular side effects associated with β1 agonism.
-
Secondary Activity: The compound shows no significant inhibitory activity against FAAH or NAAA at concentrations up to 10 µM.
References
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Clonidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
ACS Publications. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. Retrieved January 22, 2026, from [Link]
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ACS Publications. (n.d.). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. PMC. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
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Proceedings of the National Academy of Sciences. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Retrieved January 22, 2026, from [Link]
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PubMed. (n.d.). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Retrieved January 22, 2026, from [Link]
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eScholarship.org. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Retrieved January 22, 2026, from [Link]
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Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196. Retrieved January 22, 2026, from [Link]
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iris.unina.it. (n.d.). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation. Retrieved January 22, 2026, from [Link]
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BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved January 22, 2026, from [Link]
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Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Retrieved January 22, 2026, from [Link]
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US EPA. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Retrieved January 22, 2026, from [Link]
-
Lead Sciences. (n.d.). 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. Retrieved January 22, 2026, from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Retrieved January 22, 2026, from [Link]
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"synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol derivatives"
An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of this compound Derivatives
The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous physiologically active compounds. Within this class, derivatives of this compound are of significant interest due to their interaction with adrenergic receptors. The specific 3,5-dichloro substitution pattern on the phenyl ring critically influences the molecule's electronic properties and its binding affinity, leading to potent and selective pharmacological activities. These compounds are key intermediates and active pharmaceutical ingredients (APIs) in drugs developed for respiratory and metabolic disorders. A notable example is Clenbuterol, a potent β2-agonist used as a bronchodilator.
The synthesis of these derivatives is not trivial. The primary challenge lies in controlling the stereochemistry at the hydroxyl-bearing benzylic carbon. Since the biological activity is often enantiomer-specific, the development of efficient, stereoselective synthetic routes is a paramount objective in both academic research and industrial drug development. This guide provides a comprehensive overview of the principal synthetic strategies, delves into the mechanistic underpinnings of these transformations, and offers detailed, field-proven protocols for their execution.
Part 1: Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound derivatives can be approached through several distinct pathways. The choice of strategy is typically governed by factors such as the desired stereochemical purity, scalability, cost of reagents, and environmental impact. We will explore the most prevalent and effective methods: reductive amination, reduction of α-haloketones followed by amination, and asymmetric synthesis using biocatalysis.
Reductive Amination of α-Hydroxy Ketones
This is a straightforward approach that involves the reaction of 1-hydroxy-1-(3,5-dichlorophenyl)ethan-2-one with an appropriate amine in the presence of a reducing agent.
Reduction of Precursor α-Amino Ketones
Perhaps the most common strategy involves the synthesis of an α-amino ketone intermediate, which is then reduced to the target amino alcohol. This two-step approach allows for greater flexibility in introducing the amino group and subsequently reducing the ketone with high stereocontrol.
The key to this pathway is the final reduction step. Simple reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture of the alcohol.[1] For enantioselective synthesis, more sophisticated methods are required. Catalytic hydrogenation using a chiral catalyst or specialized chiral reducing agents are often employed. For instance, a method for preparing 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols involves the reduction of the corresponding aminoketone using hydrogen gas with a platinum oxide catalyst, promoted by stannous chloride.[2]
Asymmetric Synthesis via Biocatalysis
Biocatalysis has emerged as a powerful and green alternative for producing chiral alcohols with exceptionally high enantiomeric purity.[3] This method utilizes enzymes, such as ketoreductases (KERDs), which catalyze the asymmetric reduction of a ketone substrate.[4] These enzymes, often derived from microorganisms like Scheffersomyces stipitis or Lactobacillus kefiri, use a cofactor like NAD(P)H to deliver a hydride to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[3][4]
The advantages of this approach are significant:
-
High Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.
-
Environmental Sustainability: Avoids the use of heavy metal catalysts and harsh reagents.
The synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal drugs, has been successfully demonstrated using a ketoreductase, showcasing the industrial applicability of this method.[4][5]
The Grignard Approach
A classic carbon-carbon bond-forming strategy, the Grignard reaction, can also be adapted for this synthesis.[6][7][8][9] This route would typically involve the reaction of a 3,5-dichlorophenylmagnesium halide (a Grignard reagent) with a 2-aminoacetaldehyde derivative.
A significant challenge in this approach is the protection of the amine and aldehyde functionalities. The highly basic Grignard reagent will react with any acidic protons, such as those on an unprotected amine. Therefore, a suitable protecting group strategy is essential for the successful implementation of this route.
Logical Workflow: Selecting a Synthetic Pathway
The following diagram illustrates the decision-making process for selecting an appropriate synthetic route based on the desired outcome.
Caption: Decision workflow for selecting a synthetic route.
Part 2: Field-Proven Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone
This section provides a detailed protocol for the synthesis of 1-(4-amino-3,5-dichlorophenyl)ethanol, a representative derivative, via the reduction of the corresponding ketone. This method is adapted from established literature procedures and is chosen for its reliability and high yield.[1]
Synthesis of the α-Amino Ketone Precursor
The starting material, 1-(4-amino-3,5-dichlorophenyl)ethanone, is the precursor for this synthesis.
Reduction to 1-(4-amino-3,5-dichlorophenyl)ethanol
This protocol details the reduction of the ketone to the final amino alcohol product using sodium borohydride. It should be noted that this specific protocol yields a racemic product. For an enantioselective synthesis, NaBH₄ would be replaced with a chiral reducing system, such as an oxazaborolidine catalyst (CBS reduction) with borane.[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(4-amino-3,5-dichlorophenyl)ethanone | 204.04 | 1.03 g | 5 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.227 g | 6 |
| Anhydrous Methanol (MeOH) | 32.04 | 25 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| n-Hexane | 86.18 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.03 g (5 mmol) of 1-(4-amino-3,5-dichlorophenyl)ethanone in 25 mL of anhydrous methanol at ambient temperature.[1]
-
Addition of Reducing Agent: To the stirred solution, carefully add 0.227 g (6 mmol) of sodium borohydride in portions over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/EtOAc (8:1). The reaction is complete when the starting ketone spot is no longer visible.[1]
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding 10 mL of water dropwise. Evaporate the methanol under reduced pressure using a rotary evaporator.[1]
-
Extraction: To the remaining aqueous residue, add 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1] Purify the crude solid by flash column chromatography on silica gel using a gradient of n-hexane/EtOAc as the eluent (starting from 10:1 and moving to 8:1).[1]
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford the final product, 1-(4-amino-3,5-dichlorophenyl)ethanol, as a colorless solid.[1] The reported yield for this procedure is approximately 89.6%.[1]
Characterization
The structure and purity of the synthesized compound must be confirmed through analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. The reduction of the ketone to an alcohol will be evident by the appearance of a new signal for the CH-OH proton and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups. The appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretch (around 1680 cm⁻¹) confirms the conversion.
-
Chiral HPLC (for asymmetric synthesis): To determine the enantiomeric excess (e.e.) of the product.
Workflow Diagram for Synthesis and Analysis
Caption: Workflow for synthesis and subsequent analysis.
Part 3: Mechanistic Insights and Stereochemical Control
Mechanism of Ketone Reduction
The reduction of the ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The H⁻ attacks the carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom.
-
Alkoxide Formation: This step results in the formation of a tetracoordinate boron intermediate and an alkoxide.
-
Protonation: During the aqueous work-up, the alkoxide is protonated by a protic solvent (in this case, methanol initially, then water) to yield the final alcohol product.
Since the starting ketone is prochiral, the hydride can attack from either the Re or Si face of the carbonyl group with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.
Achieving Enantioselectivity
Controlling the stereochemical outcome of the reduction is the most critical aspect of synthesizing biologically active 2-amino-1-phenylethanol derivatives.
-
Chiral Catalysts: Asymmetric transfer hydrogenation using a ruthenium catalyst with a chiral ligand is a highly effective method.[12] Similarly, the Corey-Itsuno reduction (CBS reduction) uses a chiral oxazaborolidine catalyst to complex with borane, creating a sterically hindered environment that directs the hydride delivery to only one face of the ketone.[10]
-
Biocatalysis: As previously discussed, enzymes provide an exquisitely selective chiral pocket. The ketone substrate binds to the enzyme's active site in a specific orientation, exposing only one face to the NADPH or NADH cofactor for hydride transfer. This results in nearly perfect stereocontrol.[3][4][13]
Conclusion
The synthesis of this compound derivatives is a well-established field that continues to evolve, driven by the demand for stereochemically pure pharmaceutical agents. While traditional methods like the reduction of α-amino ketones with borohydrides provide reliable access to racemic mixtures, the modern emphasis on enantiopure drugs has propelled the development and adoption of asymmetric strategies. Catalytic asymmetric reduction and, increasingly, biocatalysis, offer elegant and efficient solutions to the challenge of stereocontrol. For researchers and drug development professionals, a thorough understanding of these diverse synthetic pathways, their mechanistic nuances, and their practical limitations is essential for the successful and sustainable production of these vital compounds.
References
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- 1-(4-Amino-3,5-dichlorophenyl)ethanol. PMC - NIH.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.
- 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. Lead Sciences.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of alcohols using Grignard reagents II (video). Khan Academy.
- Asymmetric Reduction of Ketones. Sigma-Aldrich.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
- Enantioselective reduction of ketones. Wikipedia.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Amino Alcohols
The 1,2-amino alcohol moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its specific stereochemical configuration is often critical for biological activity, making enantioselective synthesis not merely an academic exercise, but a crucial requirement for the development of safe and effective therapeutics. 2-Amino-1-(3,5-dichlorophenyl)ethanol is a valuable chiral building block, with its dichlorinated phenyl ring serving as a key structural element for modulating lipophilicity and binding interactions in drug candidates. This guide provides an in-depth exploration of the primary, field-proven strategies for accessing this molecule in high enantiomeric purity, focusing on the underlying principles, practical execution, and comparative advantages of each approach.
Core Synthetic Paradigm: Asymmetric Reduction of a Prochiral Ketone
The most direct and industrially scalable approach to chiral this compound is the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(3,5-dichlorophenyl)ethanone. The success of this strategy hinges on the selection of a robust catalytic system capable of discriminating between the two enantiotopic faces of the carbonyl group.
Caption: Key synthetic routes to enantiopure this compound.
We will explore three dominant catalytic methodologies for this key transformation: transition-metal-catalyzed asymmetric (transfer) hydrogenation and biocatalytic reduction.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) stands out for its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[1] The methodology typically employs a chiral ruthenium catalyst with a hydrogen donor, such as a formic acid/triethylamine (FA/TEA) azeotrope or isopropanol.
Causality of Experimental Choice: The choice of catalyst is paramount. Catalysts based on an Ru(II) core coordinated to a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN, are exceptionally effective. The N-H functionality of the ligand is believed to participate directly in the hydrogen transfer mechanism, forming a six-membered transition state. This "metal-ligand bifunctional" mechanism creates a highly organized chiral environment, leading to excellent enantioselectivity. Tethered catalysts, where the ligand is covalently linked to the metal complex, often exhibit enhanced stability and activity.[2]
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Self-Validating Protocol Insights: The reaction progress is readily monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed. The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of the crude product should be determined using chiral HPLC to validate the effectiveness of the catalyst before purification. High selectivities, often exceeding 99:1 e.r., are achievable with optimized systems.[2]
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[4]
Causality of Experimental Choice: The primary advantage of biocatalysis is the unparalleled selectivity derived from the enzyme's well-defined active site.[3] However, this specificity means that screening a panel of different KREDs is often necessary to identify an enzyme with high activity and selectivity for a specific substrate like 2-amino-1-(3,5-dichlorophenyl)ethanone. To overcome the high cost of the cofactor, a cofactor regeneration system is employed. A common and cost-effective approach uses a secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and a sacrificial substrate (glucose or formate) to continuously regenerate the active NADH or NADPH from its oxidized NAD⁺ or NADP⁺ form.[3]
Caption: Workflow for biocatalytic reduction with cofactor regeneration.
Self-Validating Protocol Insights: The reaction can be run using either isolated enzymes or whole microbial cells (e.g., E. coli or Saccharomyces cerevisiae) engineered to overexpress the desired KRED and regeneration enzyme.[4] Whole-cell systems are often more robust and cost-effective as they contain the entire cellular machinery for cofactor regeneration.[5] Successful validation involves monitoring substrate conversion and confirming a high e.e. (>99%) in the final product via chiral chromatography.
Asymmetric Reduction with Chiral Borohydrides (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a classic, reliable method for the enantioselective reduction of ketones.[6] It utilizes a chiral oxazaborolidine catalyst, generated in situ from a chiral amino alcohol (like a proline-derived alcohol) and a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).
Causality of Experimental Choice: The oxazaborolidine forms a complex with the borane reducing agent. The ketone then coordinates to the boron atom of the catalyst in a sterically controlled manner, with the larger substituent oriented away from the chiral group on the catalyst. This pre-organization ensures that the hydride is delivered to one specific face of the carbonyl, dictating the stereochemistry of the resulting alcohol.[6] This method is highly predictable and provides excellent enantioselectivity for a wide range of ketones.
Self-Validating Protocol Insights: The protocol's integrity relies on the quality of the chiral amino alcohol and the strictly anhydrous conditions required for handling borane reagents. The reaction is typically run at low temperatures to maximize selectivity. Validation is achieved by chiral HPLC analysis of the product, which should show high e.e., often in the range of 90-98%.[7]
Comparative Analysis of Key Methodologies
| Methodology | Catalyst System | Key Advantages | Key Considerations | Typical e.e. (%) |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) complexes (e.g., Ru-TsDPEN) | Operationally simple (no high pressure), high yields, excellent enantioselectivity, tolerant of amine functionality.[1][2] | Catalyst cost, potential for metal contamination in the final product. | >98 |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Extremely high enantioselectivity, environmentally benign ("green"), mild reaction conditions (aqueous media, room temp).[3] | Requires screening to find a suitable enzyme, potential for low substrate loading, requires cofactor regeneration.[5] | >99 |
| CBS Reduction | Chiral Oxazaborolidine / BH₃ | Predictable stereochemical outcome, high enantioselectivity, well-established methodology.[6] | Requires stoichiometric borane, strict anhydrous conditions, potential for side reactions with reducible functional groups. | 90-98 |
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established procedures for α-amino ketones.[2]
-
Catalyst Activation: In an inert atmosphere glovebox, charge a reaction vessel with the chiral Ruthenium catalyst (e.g., RuCl(S,S)-Teth-TsDpen) (0.005 mol%).
-
Reaction Setup: Add degassed solvent (e.g., methanol, 5 volumes). To this, add the hydrogen donor, a 5:2 mixture of formic acid and triethylamine (FA/TEA) (1.5 equivalents). Stir the mixture at 28 °C for 10 minutes.
-
Substrate Addition: Add 2-amino-1-(3,5-dichlorophenyl)ethanone hydrochloride (1.0 equivalent) to the vessel.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by HPLC until complete conversion of the starting material is observed (typically 12-24 hours). Cool the reaction to room temperature.
-
Isolation: Neutralize the mixture with an aqueous base (e.g., 28% NH₄OH) to precipitate the product. Filter the solid, wash with water and a minimal amount of cold methanol.
-
Analysis: Dry the product under vacuum. Determine the yield and confirm the enantiomeric excess by chiral HPLC analysis. An e.r. of >99:1 is expected.
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol is a generalized procedure based on established principles.[4][5]
-
Biocatalyst Preparation: Cultivate E. coli cells engineered to co-express a suitable ketoreductase and glucose dehydrogenase (GDH) in a suitable growth medium until reaching the late logarithmic growth phase. Harvest the cells via centrifugation and resuspend them to form a dense cell paste.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 30 °C), prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Reagent Addition: Add D-glucose (1.2 equivalents) as the sacrificial substrate for cofactor regeneration. Add NADP⁺ (0.001 equivalents) as the initial cofactor.
-
Substrate Addition: Add 2-amino-1-(3,5-dichlorophenyl)ethanone (1.0 equivalent), potentially dissolved in a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Initiation: Add the prepared cell paste to the reaction mixture to initiate the reduction. Maintain gentle agitation.
-
Monitoring and Work-up: Monitor the disappearance of the ketone by HPLC or GC. Once the reaction is complete (typically 10-20 hours), separate the biomass by centrifugation.
-
Isolation: Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography if necessary. Determine the chemical yield and confirm the enantiomeric excess (>99%) by chiral HPLC.
Conclusion and Future Outlook
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric reduction of its prochiral ketone precursor. While classic chemical methods like the CBS reduction remain viable, the field has largely advanced towards catalytic solutions. Ruthenium-catalyzed asymmetric transfer hydrogenation offers a robust, scalable, and highly selective process that is well-suited for industrial application. Concurrently, biocatalysis with ketoreductases represents the pinnacle of enantioselectivity and sustainability, providing a powerful tool for producing chiral amino alcohols under mild, environmentally friendly conditions. The choice between these state-of-the-art methods will depend on project-specific factors including scale, cost of goods, available equipment, and downstream processing requirements. Continued development in both catalyst design and enzyme engineering promises to further enhance the efficiency and accessibility of these vital chiral building blocks.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link][1][2]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link][3]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. International Union of Crystallography. Available at: [Link][8]
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available at: [Link][4]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. National Institutes of Health (NIH). Available at: [Link][9]
-
Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link][10]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. Sci-Hub. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][7]
-
Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents. Available at: [5]
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link][6]
-
Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ResearchGate. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. PubMed. Available at: [Link][11]
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A Comprehensive Technical Guide to Determining the Solubility of 2-Amino-1-(3,5-dichlorophenyl)ethanol
This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of the active pharmaceutical ingredient (API) candidate, 2-Amino-1-(3,5-dichlorophenyl)ethanol. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the fundamental principles and practical methodologies required to generate reliable and reproducible solubility profiles. The causality behind experimental choices is explained to empower researchers in designing and executing robust studies.
Introduction to this compound and the Imperative of Solubility Profiling
This compound is a substituted phenylethanolamine. Its chemical structure, featuring a dichlorinated phenyl ring, an amino group, and a hydroxyl group, suggests it may exhibit interesting pharmacological properties. The molecular formula for a related compound, 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, is C₈H₉Cl₂NO, with a molecular weight of approximately 206.07 g/mol [1]. The presence of chlorine atoms can enhance lipophilicity, which influences its interaction with biological membranes[1].
A thorough understanding of the solubility of an API is a cornerstone of successful drug development. It directly impacts key biopharmaceutical properties, including dissolution rate, bioavailability, and the feasibility of developing various dosage forms. Poor aqueous solubility is a common hurdle that can lead to variable and insufficient drug absorption, ultimately hindering therapeutic efficacy. Therefore, a comprehensive assessment of solubility in a range of relevant solvents and pH conditions is a critical early-stage activity in preclinical development.
Foundational Principles: The Thermodynamics of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution. This equilibrium is dictated by two primary factors: the strength of the interactions within the crystal lattice (lattice energy) and the energy of the interactions between the solute and solvent molecules (solvation energy). For a molecule like this compound, its functional groups will play a significant role:
-
Amino Group: The basic amino group can be protonated in acidic conditions, forming a more soluble salt. This implies that the solubility of this compound will be highly pH-dependent.
-
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with protic solvents.
-
Dichlorophenyl Ring: This large, nonpolar moiety will contribute to the molecule's lipophilicity and favor solubility in organic solvents.
The interplay of these groups will determine the overall solubility profile. A key objective of the experimental work outlined below is to quantify these effects.
Pre-analytical Considerations and Physicochemical Characterization
Before embarking on solubility studies, a preliminary characterization of the this compound solid form is essential. The presence of different polymorphs, hydrates, or solvates can significantly impact solubility.
Table 1: Recommended Preliminary Physicochemical Characterization
| Parameter | Method | Rationale |
| Crystalline Form | X-ray Powder Diffraction (XRPD) | To identify the crystal form and ensure consistency across experiments. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the melting point and detect any polymorphic transitions. |
| pKa | Potentiometric Titration or Spectrophotometry | To determine the ionization constant of the amino group, which is crucial for understanding pH-dependent solubility. |
| Partition Coefficient (LogP) | Shake-flask method (octanol/water) or HPLC | To quantify the lipophilicity of the compound and predict its solubility in organic vs. aqueous media. |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is the equilibrium solubility method, often referred to as the shake-flask method. This approach ensures that the solvent is fully saturated with the solute. The World Health Organization (WHO) provides guidance on conducting such studies for the purpose of Biopharmaceutics Classification System (BCS) classification[2][3][4].
General Experimental Workflow
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol for Aqueous Solubility (pH-Dependent)
This protocol is designed to determine the solubility of this compound across a physiologically relevant pH range.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines[2][3].
-
Dispensing: Add an excess of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 37 ± 1 °C) and agitate. Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure equilibrium has been reached[2]. Equilibrium is achieved when the concentration of subsequent samples does not deviate significantly[2].
-
Sample Separation: To remove undissolved solid, centrifuge the samples or filter them using a syringe filter with a low-binding membrane (e.g., PVDF). Filtration is a commonly recommended method[2].
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not changed during the experiment[2].
Protocol for Solubility in Organic and Mixed Solvents
The solubility in organic solvents is important for formulation development, especially for non-aqueous dosage forms or for understanding potential precipitation during processing.
-
Solvent Selection: Choose a range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide)[5][6]. Also consider mixed solvent systems, such as ethanol-water mixtures, which are common in drug formulations[7].
-
Procedure: Follow the same equilibrium solubility procedure as outlined for aqueous solutions (steps 2-5 in section 4.2), substituting the aqueous buffers with the selected organic or mixed solvents.
Analytical Quantification: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of APIs in solubility studies[8].
HPLC Method Development Considerations
A suitable HPLC method should be developed and validated for this compound. Key parameters to optimize include:
-
Column: A reversed-phase column (e.g., C8 or C18) is typically suitable for molecules of this polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point[9]. The pH of the aqueous component should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (the chromophore is the dichlorophenyl ring).
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
The following diagram outlines the logical flow for developing a suitable HPLC method.
Caption: HPLC Method Development Workflow.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison across different solvent systems.
Table 2: Example Data Table for Solubility of this compound
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl (pH 1.2) | 37 | 1.2 | Experimental Value | ± Value |
| Acetate Buffer (pH 4.5) | 37 | 4.5 | Experimental Value | ± Value |
| Phosphate Buffer (pH 6.8) | 37 | 6.8 | Experimental Value | ± Value |
| Water | 25 | ~7.0 | Experimental Value | ± Value |
| Ethanol | 25 | N/A | Experimental Value | ± Value |
| Methanol | 25 | N/A | Experimental Value | ± Value |
| 50:50 Ethanol:Water (v/v) | 25 | N/A | Experimental Value | ± Value |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Experimental Value | ± Value |
Note: This table is a template. The actual values need to be determined experimentally.
Conclusion: A Pathway to Comprehensive Understanding
Determining the solubility of this compound is a multi-faceted process that requires careful experimental design, execution, and analysis. By following the principles and protocols outlined in this guide, researchers can generate a robust and reliable solubility profile. This data is not merely a set of numbers; it provides fundamental insights into the physicochemical nature of the molecule, guiding formulation strategies, predicting in vivo behavior, and ultimately contributing to the development of a safe and effective therapeutic product. The self-validating nature of the equilibrium solubility method, coupled with a validated analytical technique, ensures the trustworthiness and scientific integrity of the results.
References
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International Journal of Pharmaceutical Sciences. Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available at: [Link]
-
Hussin, N. A., et al. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science. Available at: [Link]
-
Liu, P., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]
-
World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-first report. Available at: [Link]
-
Gobry, V., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available at: [Link]
-
Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]
- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Xu, W., et al. (2020, August 18). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071–1088. Available at: [Link]
-
Sci-Hub. 1-(4-Amino-3,5-dichlorophenyl)ethanol. Available at: [Link]
-
Sharma, D. (2026, January 21). A Critical Review on Analytical Methods for the Determination of Ketoconazole and Clindamycin in Pharmaceutical Formulations and Biological Matrices. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. Available at: [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]
-
ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
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- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
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Methodological & Application
Application Notes: The Strategic Utility of 2-Amino-1-(3,5-dichlorophenyl)ethanol in Modern Organic Synthesis
Introduction: A Profile of a Privileged Chiral Building Block
In the landscape of synthetic organic chemistry, the demand for enantiomerically pure compounds remains a paramount challenge, particularly in the realm of drug development. Within the arsenal of chiral synthons available to the modern chemist, 1,2-amino alcohols represent a class of exceptionally versatile intermediates. 2-Amino-1-(3,5-dichlorophenyl)ethanol distinguishes itself as a highly valuable building block, combining the critical functionalities of a chiral amino alcohol with the unique electronic and steric properties imparted by a 3,5-dichlorinated phenyl ring. This substitution pattern not only influences the molecule's reactivity but also serves as a key structural motif in a variety of biologically active compounds, most notably in the development of potent β2-adrenergic agonists.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound. We will explore its synthesis, its pivotal role as a chiral auxiliary in asymmetric transformations, and its direct incorporation into complex pharmaceutical targets. The protocols and discussions herein are grounded in established chemical principles, offering both practical methodologies and the causal logic behind experimental design choices to ensure reproducibility and success.
Core Synthetic Applications
The utility of this compound stems from its dual nature: it can act as a foundational piece for constructing a larger target molecule or as a transient chiral influence to control stereochemistry.
Precursor for Biologically Active Molecules: Synthesis of β2-Adrenergic Agonists
The 1-(4-amino-3,5-dichlorophenyl)ethanol scaffold is the core of several potent β2-agonists, a class of drugs used to treat respiratory conditions like asthma and also investigated for their properties as animal growth promoters.[1][2] The synthesis of these agents often involves the reductive amination of a corresponding α-amino ketone precursor or direct N-alkylation of the primary amine of this compound.
The 3,5-dichloro substitution is critical. It enhances the lipophilicity of the molecule, which can improve its pharmacokinetic profile, and sterically shields the aromatic ring, potentially reducing metabolic degradation by cytochrome P450 enzymes. This leads to compounds with improved duration of action and bioavailability.
Logical Workflow: From Precursor to β2-Agonist
The following diagram illustrates the general synthetic pathway leveraging the title compound to produce N-substituted derivatives, which are potent β2-agonists.
Chiral Auxiliary for Asymmetric Reductions
The 1,2-amino alcohol moiety is a classic motif for creating effective chiral auxiliaries. When reacted with borane (BH₃), this compound can form a chiral oxazaborolidine complex. This complex acts as a catalyst that can enantioselectively reduce prochiral ketones.[3]
Causality of Stereocontrol: The effectiveness of this system relies on the rigid, sterically defined structure of the oxazaborolidine complex.
-
Complex Formation: The ketone substrate coordinates to the boron atom of the catalyst. The coordination is sterically directed, meaning the ketone will preferentially bind in an orientation that minimizes steric clash between its larger (RL) and smaller (RS) substituents and the bulky 3,5-dichlorophenyl group of the auxiliary.
-
Hydride Delivery: A hydride, typically from a borane-THF or borane-DMS complex, is then delivered to the carbonyl face of the coordinated ketone. This delivery occurs intramolecularly from the boron-hydride complex.
-
Stereochemical Outcome: Because one face of the ketone is effectively blocked by the chiral framework, the hydride is delivered to the less hindered face, resulting in the formation of one enantiomer of the alcohol product in excess. The high enantiomeric excess (e.e.) is a direct result of the well-defined transition state enforced by the chiral auxiliary.[3]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analysis.
Protocol 1: Synthesis of (rac)-2-Amino-1-(3,5-dichlorophenyl)ethanol
This protocol details the straightforward synthesis of the racemic amino alcohol via the chemical reduction of the corresponding ketone precursor. This method is analogous to the synthesis of similar structures and is known for its high yield and simplicity.[4]
Materials:
-
2-Amino-1-(3,5-dichlorophenyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve 2-amino-1-(3,5-dichlorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous methanol (approx. 25 mL per 5 mmol of ketone) in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:1 n-hexane/EtOAc until the starting ketone spot is no longer visible (typically 1-2 hours).
-
Quenching & Solvent Removal: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/EtOAc to afford the pure this compound. A yield of approximately 90% can be expected.[4]
Characterization Data Summary:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | ~90%[4] |
| ¹H NMR | Peaks corresponding to aromatic, methine, and methylene protons. |
| ¹³C NMR | Peaks corresponding to aromatic and aliphatic carbons. |
| Mass Spec (ESI) | [M+H]⁺ peak consistent with the molecular formula C₈H₉Cl₂NO. |
Protocol 2: Enantioselective Reduction of Acetophenone using a Borane Complex of (S)-2-Amino-1-(3,5-dichlorophenyl)ethanol
This protocol demonstrates the application of the title compound as a chiral ligand for the asymmetric reduction of a model ketone, acetophenone. High enantioselectivities are achievable with this class of amino alcohol auxiliaries.[3]
Materials:
-
(S)-2-Amino-1-(3,5-dichlorophenyl)ethanol
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, stir bar, nitrogen/argon line.
Procedure:
-
Catalyst Formation (Under Inert Atmosphere): To a dry Schlenk flask under a nitrogen or argon atmosphere, add (S)-2-Amino-1-(3,5-dichlorophenyl)ethanol (0.1 eq). Add anhydrous THF via syringe.
-
Complexation: Cool the flask to 0 °C and slowly add BH₃·THF solution (0.1 eq). Stir for 30 minutes at 0 °C to allow for the formation of the chiral oxazaborolidine catalyst.
-
Substrate Addition: In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst solution at 0 °C.
-
Reduction: To the reaction mixture, add an additional amount of BH₃·THF solution (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.
-
Hydrolysis/Quenching: Upon completion, cool the flask to 0 °C and slowly add 2 M HCl to quench the excess borane and hydrolyze the borate esters. Stir for 30 minutes.
-
Workup: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC analysis.
Asymmetric Reduction Workflow Diagram
Conclusion and Future Outlook
This compound is a quintessential example of a multi-purpose synthetic intermediate. Its value is firmly established in the synthesis of important pharmaceutical agents and as a reliable chiral controller in asymmetric reactions. The protocols provided herein offer robust starting points for laboratory synthesis. Future research will likely focus on immobilizing this and similar amino alcohols onto solid supports to create recyclable chiral catalysts, further enhancing their utility and aligning with the principles of green chemistry. The continued exploration of its derivatives as ligands in other metal-catalyzed asymmetric transformations also presents a promising avenue for innovation in synthetic methodology.
References
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2025). SciHorizon.
- 1-(4-Amino-3,5-dichlorophenyl)ethanol. (n.d.). PMC - NIH.
- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate.
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (2020). Google Patents.
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. (1984). Google Patents.
- Clonidine. (n.d.). Wikipedia.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Source unavailable.
- asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of β2-Agonist Metabolites of 2-(4-Amino-3,5-Dichlorophenyl)-2-(Alkylamino)Ethanols and their Excretion with Urine in Comparison to the Initial Compounds. (2025). ResearchGate.
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- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Amino-1-(3,5-dichlorophenyl)ethanol in Drug Discovery
Introduction: The Strategic Value of Substituted Phenylethanolamines in Modern Drug Discovery
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds. Within this class, halogen-substituted molecules such as 2-Amino-1-(3,5-dichlorophenyl)ethanol are of particular interest to drug discovery professionals. The dichlorinated phenyl ring offers a unique combination of lipophilicity and metabolic stability, making it a valuable moiety for probing receptor-ligand interactions and for the development of novel therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. While this compound is not typically employed as a therapeutic agent in its own right, it serves as a critical starting material and molecular scaffold for the synthesis of potent and selective modulators of various biological targets, most notably β2-adrenergic receptors. These receptors are pivotal in the regulation of smooth muscle relaxation and are the primary targets for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2].
The protocols detailed herein are designed to empower researchers to leverage this compound as a versatile building block for the generation of compound libraries and to subsequently evaluate their biological activity in a robust and reproducible manner.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in any synthetic or screening protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂NO | [3] |
| Molecular Weight | 206.07 g/mol | [3] |
| Appearance | Pale yellow solid (predicted) | [4] |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General chemical knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place | General laboratory practice |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of a Candidate β2-Adrenergic Agonist Library
The primary application of this compound in drug discovery is as a synthetic intermediate for the creation of derivatives with potential therapeutic activity. The following protocol outlines a general method for the N-alkylation of the primary amine, a common strategy to introduce diversity and modulate pharmacological activity, inspired by the structure of known β2-agonists like Clenbuterol[5][6].
Experimental Workflow for N-Alkylation
Sources
- 1. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
"HPLC analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol"
An Application Note for the Reversed-Phase HPLC Analysis and Method Validation for 2-Amino-1-(3,5-dichlorophenyl)ethanol
Abstract
This application note presents a comprehensive guide for the quantitative analysis of this compound, a key chemical intermediate in pharmaceutical synthesis. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is detailed. The narrative provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters. Furthermore, this document furnishes a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in quality control and drug development environments.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted phenylethanolamine derivative. Compounds within this structural class are significant as precursors and intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures like 1-(4-amino-3,5-dichlorophenyl)ethanol are recognized as important organic building blocks.[4] Given its role in the pharmaceutical manufacturing chain, the purity and accurate quantification of this intermediate are critical to ensuring the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5] A reversed-phase (RP-HPLC) modality was selected for this application. RP-HPLC separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[6] this compound possesses both a hydrophobic dichlorophenyl ring and polar functional groups (amino and hydroxyl), making it an ideal candidate for retention and separation on a C18 stationary phase.[7] The method detailed herein is designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products.
Experimental Methodology
This section outlines the necessary equipment, reagents, and the optimized chromatographic conditions for the analysis.
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A Shimadzu HPLC system or equivalent is suitable.[8]
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating a wide range of compounds.[8]
-
Chemicals and Reagents:
-
This compound Reference Standard (≥98% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Orthophosphoric Acid (Analytical Grade).
-
Water (HPLC Grade or Milli-Q).
-
Chromatographic Conditions
The causality for selecting these parameters is to achieve a balance between resolution, analysis time, and sensitivity. The mobile phase composition is chosen to provide optimal retention and peak shape. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. The phosphate buffer is critical for controlling the pH, which in turn maintains a consistent ionization state of the basic amino group on the analyte, ensuring reproducible retention times. The column temperature is maintained at 30 °C to ensure stable retention and efficiency.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the dichlorophenyl moiety.[5] |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) | Isocratic or gradient elution can be used. A starting point of 50:50 (v/v) is recommended.[8] |
| pH Adjustment | With Orthophosphoric Acid | Ensures the amino group is protonated, leading to better peak shape and consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[8] |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in retention time.[8] |
| Detection Wavelength | 225 nm | Balances proximity to the UV absorbance maxima of the phenyl ring with minimal solvent interference. |
| Injection Volume | 10 µL | A typical volume that provides good sensitivity without overloading the column. |
| Run Time | ~10 minutes | Sufficient for elution of the main peak and any closely related impurities. |
Preparation of Solutions
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution should be stored under refrigeration.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical process, from initial setup to final data analysis and reporting.
Caption: Workflow for HPLC analysis of this compound.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing at least five replicate injections of a working standard solution. The results must conform to the acceptance criteria listed below to ensure the system is operating correctly.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and resolving power of the column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Protocol for Method Validation
To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][3] The following protocols describe the experiments required to validate the method for the assay of this compound.
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Analyze a solution of a placebo (if applicable, containing all formulation components except the analyte).
-
Analyze the reference standard of the analyte.
-
Analyze a sample solution containing the analyte.
-
If available, analyze samples containing known related substances or impurities.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo or known impurities. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the expected working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while introducing small variations to the nominal method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Organic Composition (± 2%).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in analyte response should be statistically insignificant.
-
Conclusion
The RP-HPLC method described in this application note provides a reliable, specific, and accurate procedure for the quantitative determination of this compound. The detailed protocols for analysis and method validation, grounded in ICH guidelines, ensure that the method is robust and suitable for implementation in a regulated quality control laboratory. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the development and manufacturing of pharmaceuticals involving this key intermediate.
References
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
-
1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH. (URL: [Link])
-
Clonidine - Wikipedia. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
-
How Reversed-Phase Liquid Chromatography Works | LCGC International. (URL: [Link])
-
Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed - SciSpace. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
14 Principles of Reversed Phase HPLC - YouTube. (URL: [Link])
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office. (URL: [Link])
-
Alcohol, its absorption, distribution, metabolism, and excretion in the body and pharmacokinetic calculations - ResearchGate. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... - ResearchGate. (URL: [Link])
-
Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])
-
Selected amines and amino alcohols - Miljøstyrelsen. (URL: [Link])
-
Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Pharmacology of ethanol - Wikipedia. (URL: [Link])
-
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;chloride - PubChem. (URL: [Link])
-
6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. (URL: [Link])
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- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Developing an In Vitro Assay for 2-Amino-1-(3,5-dichlorophenyl)ethanol Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 2-Amino-1-(3,5-dichlorophenyl)ethanol. Due to its structural similarity to known biogenic amines and synthetic compounds that interact with the monoaminergic system, this guide proposes a two-pronged screening approach. The primary focus will be on assays for G-protein coupled adrenergic receptors and monoamine oxidase (MAO) enzymes. This application note details the scientific rationale, step-by-step protocols for cell-based and enzyme-inhibition assays, data analysis, and validation strategies.
Introduction and Scientific Rationale
This compound is an amino alcohol derivative. Its chemical scaffold, featuring a dichlorinated phenyl ring and an ethanolamine side chain, is suggestive of potential interactions with biological targets that recognize endogenous catecholamines like norepinephrine and epinephrine. Such targets primarily include adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, and enzymes involved in monoamine metabolism, such as monoamine oxidases (MAOs).
-
Adrenergic Receptors: These receptors are integral to the sympathetic nervous system and mediate a wide array of physiological responses. Agonist or antagonist activity at these receptors could imply therapeutic potential in cardiovascular, respiratory, or central nervous system disorders. For instance, the related compound guanfacine, which also contains a dichlorophenyl moiety, is an α2A-adrenergic receptor agonist.[1]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters, a mechanism exploited in the treatment of depression and neurodegenerative diseases.[2]
Given these potential targets, a logical first step in characterizing the bioactivity of this compound is to screen it against these two systems. This guide will therefore detail the protocols for:
-
A cell-based assay to determine agonistic or antagonistic activity at a representative adrenergic receptor.
-
An enzyme inhibition assay to assess its effect on MAO-A and MAO-B activity.
Assay for Adrenergic Receptor Activity: A Cell-Based Approach
G-protein coupled receptors are a major class of drug targets.[3][4] A cell-based assay is a powerful tool to study the functional consequences of a compound binding to a GPCR.[3][5][6] We will describe a common method that measures the accumulation of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways, particularly for β-adrenergic receptors which couple to Gs proteins.
Principle of the cAMP Assay
Activation of Gs-coupled adrenergic receptors stimulates adenylyl cyclase, which converts ATP to cAMP. The intracellular concentration of cAMP can be quantified using various methods, including competitive immunoassays or reporter gene assays.[7][8] In this protocol, we will outline a luciferase-based reporter gene assay, which offers high sensitivity and a broad dynamic range.[8]
Experimental Workflow
Caption: Workflow for the cell-based cAMP reporter assay.
Detailed Protocol
Materials:
-
HEK293 cell line stably expressing the adrenergic receptor of interest (e.g., β2-adrenergic receptor) and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Known adrenergic receptor agonist (e.g., isoproterenol for β-receptors) and antagonist (e.g., propranolol for β-receptors).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. Also prepare dilutions of the known agonist and antagonist.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
To test for antagonistic activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration of the known agonist.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis
The data should be analyzed to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy of the compound.
| Parameter | Description | Calculation |
| EC50 (Agonist) | The concentration of the compound that produces 50% of the maximal response. | Plot the luminescence signal against the log of the compound concentration and fit to a sigmoidal dose-response curve. |
| IC50 (Antagonist) | The concentration of the compound that inhibits 50% of the response induced by a fixed concentration of an agonist. | Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve. |
| Efficacy | The maximal response produced by the compound relative to a full agonist. | (Max response of test compound / Max response of full agonist) x 100% |
Assay for Monoamine Oxidase Inhibition
This assay determines if this compound can inhibit the enzymatic activity of MAO-A or MAO-B.[9][10] A common method involves a fluorometric or colorimetric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.[2]
Principle of the MAO Inhibition Assay
MAO enzymes catalyze the oxidation of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H2O2) as byproducts.[2] The H2O2 can then react with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colored product, which can be quantified. A decrease in signal in the presence of the test compound indicates inhibition of MAO activity.
Experimental Workflow
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Application Notes and Protocols for Receptor Binding Assays of 2-Amino-1-(3,5-dichlorophenyl)ethanol Analogs
Introduction: Unveiling the Receptor Pharmacology of 2-Amino-1-(3,5-dichlorophenyl)ethanol Analogs
The this compound scaffold is a key pharmacophore found in compounds with significant physiological activity. Structurally analogous to well-characterized molecules like clonidine, this chemical series is predicted to interact with adrenergic and imidazoline receptor systems.[1][2][3] Clonidine itself is a potent agonist at α2-adrenergic receptors and also exhibits high affinity for imidazoline receptors.[1][3] Therefore, a comprehensive understanding of the receptor binding profile of novel analogs based on this scaffold is crucial for elucidating their mechanism of action and guiding drug development efforts.
This guide provides detailed, field-proven protocols for conducting radioligand binding assays to characterize the affinity of this compound analogs for α2-adrenergic, I1-imidazoline, and I2-imidazoline receptors. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[4] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be measured and analyzed to determine key parameters of the receptor-ligand interaction, such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4] Furthermore, by introducing a non-radiolabeled competitor compound (such as a this compound analog), the affinity of this test compound for the receptor can be determined by its ability to displace the radioligand. This is expressed as the inhibition constant (Ki).[4]
There are two primary types of radioligand binding experiments detailed in this guide:
-
Saturation Binding Assays: Used to determine the Bmax and Kd of the radioligand for a specific receptor. In these experiments, increasing concentrations of the radioligand are incubated with a constant amount of receptor preparation.[4]
-
Competition Binding Assays: Used to determine the Ki of an unlabeled test compound. Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[4]
Experimental Workflow Overview
The general workflow for the receptor binding assays described in this document involves several key stages, from the preparation of the biological material to the final data analysis.
Caption: General workflow for radioligand receptor binding assays.
Part 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the isolation of cell membranes, which are enriched in the target receptors.
Materials:
-
Tissue (e.g., rat cerebral cortex for α2-adrenergic and I2-imidazoline receptors, bovine adrenal chromaffin cells for I1-imidazoline receptors) or cultured cells expressing the receptor of interest.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled to 4°C.
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4, chilled to 4°C.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or Polytron.
-
High-speed refrigerated centrifuge.
Protocol:
-
All steps should be performed at 4°C to minimize proteolytic degradation.
-
Mince the tissue or collect the cultured cells and wash with ice-cold Homogenization Buffer.
-
Resuspend the tissue or cell pellet in Sucrose Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenize (10-15 strokes) or a Polytron (3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a small volume of an appropriate assay buffer (see specific protocols below) or a storage buffer containing a cryoprotectant (e.g., 10% glycerol).[2]
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay Protocols
The following are detailed protocols for conducting saturation and competition binding assays for α2-adrenergic, I1-imidazoline, and I2-imidazoline receptors.
Assay for α2-Adrenergic Receptors
Radioligand: [3H]-Clonidine (Kd ≈ 3-9 nM, Bmax ≈ 30-350 fmol/mg protein in various tissues).[5][6][7]
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[8]
Non-specific Binding (NSB) Competitor: 10 µM Phentolamine or 10 µM Yohimbine.[5]
Protocol:
-
Saturation Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add 50 µL of Assay Buffer, 50 µL of varying concentrations of [3H]-Clonidine (typically ranging from 0.1 to 20 nM), and 150 µL of membrane preparation (50-100 µg protein).
-
For non-specific binding, add 50 µL of 10 µM Phentolamine, 50 µL of varying concentrations of [3H]-Clonidine, and 150 µL of membrane preparation.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]
-
-
Competition Assay:
-
Set up triplicate wells for total binding, non-specific binding, and competitor dilutions.
-
For total binding, add 50 µL of Assay Buffer, 50 µL of [3H]-Clonidine (at a concentration close to its Kd, e.g., 5 nM), and 150 µL of membrane preparation.
-
For non-specific binding, add 50 µL of 10 µM Phentolamine, 50 µL of [3H]-Clonidine, and 150 µL of membrane preparation.
-
For the competition curve, add 50 µL of varying concentrations of the this compound analog (typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [3H]-Clonidine, and 150 µL of membrane preparation.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[4][8]
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Allow the filters to dry completely.[4]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Assay for I1-Imidazoline Receptors
Radioligand: [3H]-p-Aminoclonidine (Kd ≈ 2-3 nM, Bmax ≈ 20-30 fmol/mg protein in rat brain).[9]
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
NSB Competitor: 10 µM Moxonidine or Rilmenidine (in the presence of 10 µM norepinephrine to mask α2-adrenergic sites).[2]
Protocol:
-
Saturation Assay:
-
Follow the procedure for the α2-adrenergic saturation assay, using [3H]-p-Aminoclonidine as the radioligand and the appropriate buffer and NSB competitor.
-
Incubate at 25°C for 45-60 minutes.
-
-
Competition Assay:
-
Follow the procedure for the α2-adrenergic competition assay, using a fixed concentration of [3H]-p-Aminoclonidine (e.g., 2-3 nM) and the appropriate buffer and NSB competitor.
-
Incubate at 25°C for 45-60 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as for the α2-adrenergic receptor assay.
-
Assay for I2-Imidazoline Receptors
Radioligand: [3H]-Idazoxan (Kd ≈ 1-2 nM, Bmax ≈ 45 fmol/mg protein in rat kidney).[10][11]
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
NSB Competitor: 10 µM Cirazoline or BU224.[10]
Protocol:
-
Saturation Assay:
-
Follow the procedure for the α2-adrenergic saturation assay, using [3H]-Idazoxan as the radioligand and the appropriate buffer and NSB competitor.
-
Incubate at 25°C for 30-45 minutes.
-
-
Competition Assay:
-
Follow the procedure for the α2-adrenergic competition assay, using a fixed concentration of [3H]-Idazoxan (e.g., 1-2 nM) and the appropriate buffer and NSB competitor.
-
Incubate at 25°C for 30-45 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as for the α2-adrenergic receptor assay.
-
Part 3: Data Analysis
Proper data analysis is critical for extracting meaningful results from radioligand binding assays.
1. Calculation of Specific Binding:
Specific Binding = Total Binding - Non-specific Binding
2. Saturation Binding Analysis:
-
Plot specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[4]
3. Competition Binding Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[4][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding experiment).
-
Data Presentation:
The binding affinities of the this compound analogs should be summarized in a clear and concise table.
| Analog | α2-Adrenergic Ki (nM) | I1-Imidazoline Ki (nM) | I2-Imidazoline Ki (nM) |
| Compound X | Value | Value | Value |
| Compound Y | Value | Value | Value |
| Clonidine (Control) | Reference Value | Reference Value | Reference Value |
Part 4: Receptor Signaling Pathways
Understanding the signaling pathways associated with the target receptors provides context for the functional consequences of ligand binding.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[1] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effects on cellular function.
Caption: Simplified α2-adrenergic receptor signaling pathway.
I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is less well-defined than that of classical GPCRs. Evidence suggests that I1 receptor activation is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).[2][13] This pathway is distinct from the canonical Gq-coupled PLC pathway that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Proposed I1-imidazoline receptor signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of this compound analogs at α2-adrenergic and imidazoline receptors. By carefully following these methodologies, researchers can obtain high-quality, reproducible data on the binding affinities of their compounds, which is an essential step in the drug discovery and development process.
References
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Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]
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Bousquet, P., et al. (2000). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie. [Link]
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Clonidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics. [Link]
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Motulsky, H. (1996). Analyzing Radioligand Binding Data. GraphPad Software. [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Evaluation of the Effect of Alpha2-Adrenergic Receptor Stimulation on Prolactin Secretion Using the Clonidine Test in the Diagnosis of Children with Short Stature. (2023). MDPI. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
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Bobker, D. H., & Williams, J. T. (1989). Alpha-2 adrenoreceptors on arterial smooth muscle: selective labeling by [3H]clonidine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Hudson, A. L., et al. (1999). [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors. British Journal of Pharmacology. [Link]
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Yablonsky, F., & Dausse, J. P. (1990). Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites. Brain Research. [Link]
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Summers, R. J., & Jarrott, B. (1980). The characteristics of [3H]-clonidine binding to an alpha-adrenoceptor in membranes from guinea-pig kidney. British Journal of Pharmacology. [Link]
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Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in the human brain. Neuropsychopharmacology. [Link]
-
Thorn, D. A., et al. (2012). Characterization of the hypothermic effects of imidazoline I2 receptor agonists in rats. Pharmacology Biochemistry and Behavior. [Link]
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Schema showing the anatomical connections of the I 1-receptors. (n.d.). ResearchGate. [Link]
-
Lachaud-Pettiti, V., et al. (1991). [3H]p-aminoclonidine and [3H]idazoxan label different populations of imidazoline sites on rat kidney. European Journal of Pharmacology. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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Christian, D. T., et al. (2013). Chronic Ethanol and Withdrawal Differentially Modulate Lateral/Basolateral Amygdala Paracapsular and Local GABAergic Synapses. The Journal of Neuroscience. [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences. [Link]
-
De Vos, H., et al. (1994). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. European Journal of Pharmacology. [Link]
-
Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]
-
Hudson, A. L., et al. (1995). [3H]-idazoxan binding to rabbit cerebral cortex recognises multiple imidazoline I2-type receptors: pharmacological characterization and relationship to monoamine oxidase. British Journal of Pharmacology. [Link]
-
Ki values simulated at different levels of radioligand depletion. (n.d.). ResearchGate. [Link]
-
Hudson, A. L., et al. (2012). Behavioral effects of the imidazoline I2 receptor ligand BU99006 in rats. Pharmacology Biochemistry and Behavior. [Link]
-
Tharp, M. D., et al. (1981). Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]clonidine binding. Journal of Clinical Endocrinology & Metabolism. [Link]
-
De Vos, H., et al. (1991). Heterogeneity of the specific imidazoline binding of [3H]idazoxan in the human cerebral cortex. Fundamental & Clinical Pharmacology. [Link]
-
Sastre, M., & Regunathan, S. (1992). Effects of clonidine and other imidazole-receptor binding agents on second messenger systems and calcium influx in bovine adrenal chromaffin cells. Journal of Neurochemistry. [Link]
-
Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Ernsberger, P., et al. (1990). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement. [Link]
-
Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. [Link]
-
The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). SciSpace. [Link]
-
Receptor binding techniques: competition (inhibition or displacement) assays. (n.d.). University of Bristol. [Link]
-
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;chloride. (n.d.). PubChem. [Link]
-
Ernsberger, P., et al. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences. [Link]
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"use of 2-Amino-1-(3,5-dichlorophenyl)ethanol in studying structure-activity relationships"
Application Note & Protocols
Topic: Leveraging 2-Amino-1-(3,5-dichlorophenyl)ethanol in Structure-Activity Relationship (SAR) Studies for Adrenergic Receptor Ligands
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: The Strategic Role of Privileged Scaffolds in Drug Discovery
The quest for novel therapeutics is often a balance between exploring new chemical space and optimizing known bioactive molecules. Within this paradigm, "privileged scaffolds" serve as exceptionally valuable starting points for drug discovery campaigns.[1][2] These are molecular frameworks that are recognized by and can bind to multiple biological targets, often within the same protein family.[2] The phenyl ethanolamine backbone, exemplified by This compound , is a classic privileged scaffold. Its derivatives are well-documented modulators of adrenergic receptors, a critical class of G-protein coupled receptors (GPCRs) involved in regulating cardiovascular, respiratory, and central nervous system functions.
This guide details the strategic use of this compound as a foundational tool for conducting Structure-Activity Relationship (SAR) studies. We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically probe the chemical space around this scaffold, with a focus on identifying potent and selective β2-adrenergic receptor agonists—a key therapeutic class for asthma and other obstructive lung diseases.[3]
The Core Scaffold: this compound
The power of this molecule as an SAR starting point lies in its distinct pharmacophoric features, each offering a vector for chemical modification and exploration.
-
The Dichlorophenyl Ring: The 3,5-dichloro substitution pattern provides a specific electronic and steric profile that anchors the molecule within the receptor's binding pocket. The chlorine atoms form key interactions and their positioning is critical. Modifying the number, position (e.g., 2,4-dichloro), or nature (e.g., Cl to F, CF3, CH3) of these substituents is a primary strategy for altering selectivity and affinity.
-
The Benzylic Hydroxyl Group: This chiral center is crucial for activity. It typically forms a critical hydrogen bond with a serine residue in the binding site of adrenergic receptors. The stereochemistry (R vs. S) of this alcohol is paramount, with one enantiomer often being significantly more active.
-
The Primary Amine: This basic group forms an ionic bond with a conserved aspartate residue in transmembrane helix 3 of most aminergic GPCRs. This interaction is a fundamental anchoring point. The degree of substitution on this nitrogen atom is a well-established determinant of selectivity between α- and β-adrenergic receptors. For instance, increasing the steric bulk (e.g., adding an isopropyl or tert-butyl group) generally confers β2-receptor selectivity and potency.[3]
Visualizing the SAR Strategy
The following workflow outlines a typical SAR campaign starting from our lead compound.
Experimental Protocols for SAR Elucidation
The following protocols are designed as self-validating systems for screening newly synthesized analogs of this compound against the human β2-adrenergic receptor (β2AR).
Protocol 1: β2AR Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (expressed as the inhibition constant, Ki) of test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.
Objective: To quantify how structural modifications affect the physical binding of analogs to the β2AR.
Materials:
-
Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably overexpressing the human β2AR.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test Compounds: Analogs of this compound, dissolved in DMSO to 10 mM stock solutions.
-
Non-specific Binding Control: 10 µM Propranolol (or another high-affinity unlabeled antagonist).
-
Scintillation Cocktail and 96-well filter plates (GF/C).
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. A typical 11-point concentration curve might range from 100 µM to 1 pM final assay concentration. Plate 25 µL of each concentration into a 96-well plate.
-
Controls: To separate wells, add 25 µL of assay buffer (for total binding) and 25 µL of 10 µM Propranolol (for non-specific binding).
-
Receptor Preparation: Dilute the β2AR-expressing membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Radioligand Preparation: Dilute [³H]-DHA in assay buffer to a final concentration of ~1 nM (approximately its Kd value).
-
Assay Incubation:
-
Add 100 µL of the diluted membranes to each well.
-
Add 75 µL of assay buffer to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted [³H]-DHA to all wells. The final volume is 250 µL.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the GF/C filter plate, followed by three quick washes with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DHA used and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Functional Assay (Potency & Efficacy Determination)
This protocol measures the functional consequence of receptor binding by quantifying the production of cyclic AMP (cAMP), the primary second messenger for the Gs-coupled β2AR.
Objective: To determine if a compound is an agonist (activates the receptor) or antagonist (blocks activation) and to quantify its potency (EC50) and efficacy (Emax).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2AR.
-
Assay Medium: Serum-free DMEM or HBSS.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Positive Control: Isoproterenol, a potent non-selective β-agonist.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
Step-by-Step Methodology:
-
Cell Plating: Seed the β2AR-expressing cells into a 96-well or 384-well plate at a density that yields a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in the stimulation buffer.
-
Assay Procedure (Agonist Mode):
-
Aspirate the culture medium from the cells.
-
Add 50 µL of stimulation buffer containing the appropriate concentration of the test compound (or Isoproterenol for the positive control).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data by setting the response from buffer-only wells to 0% and the maximal response from a saturating concentration of Isoproterenol to 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and the Emax (maximal efficacy relative to the positive control).
-
β2AR Signaling Pathway
The functional assay is based on the canonical signaling pathway of the β2-adrenergic receptor.
Data Interpretation: Building the SAR Table
The ultimate goal is to correlate chemical structure with biological activity. A well-structured table is the most effective way to visualize these relationships. The data below is hypothetical and for illustrative purposes only , but is based on established principles for β2AR agonists.
| Compound ID | R1 (on Amine) | R2 (on Phenyl) | Ki (nM) β2AR Binding | EC50 (nM) cAMP Assay | Emax (%) vs. Isoproterenol | SAR Insights |
| Parent | -H | 3,5-di-Cl | 150 | 850 | 60 | Baseline activity. Primary amine shows modest potency. |
| Analog 1 | -CH(CH₃)₂ | 3,5-di-Cl | 45 | 120 | 85 | N-isopropyl group increases potency and efficacy, a classic finding for β-agonists. |
| Analog 2 | -C(CH₃)₃ | 3,5-di-Cl | 8 | 15 | 95 | N-tert-butyl group significantly boosts potency and efficacy, conferring β2 selectivity.[3] |
| Analog 3 | -H | 2,4-di-Cl | 450 | >10,000 | <10 | Shifting chloro groups to 2,4-positions is detrimental to activity, highlighting the importance of the 3,5-substitution pattern. |
| Analog 4 | -C(CH₃)₃ | 3-Cl, 5-F | 12 | 22 | 90 | Replacing one Cl with a smaller F is well-tolerated, suggesting space constraints at the 5-position. |
| Analog 5 | -C(CH₃)₃ | 3,5-di-F | 95 | 250 | 75 | Replacing both Cl with F reduces activity, indicating the larger halogen is important for key interactions. |
Conclusion
This compound is an exemplary chemical tool for initiating an SAR campaign targeting adrenergic receptors. Its well-defined pharmacophore allows for logical and systematic modification. By employing a screening cascade that includes both binding and functional assays, researchers can efficiently translate synthetic chemical changes into quantitative biological data. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is the key to transforming a privileged scaffold into a highly potent, selective, and therapeutically valuable drug candidate.
References
-
CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents.
-
1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH.
-
Natural product derived privileged scaffolds in drug discovery - PubMed.
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... - ResearchGate.
-
Clinical studies with phenylpropanolamine: a metaanalysis - PubMed.
-
1-(4-Amino-3,5-dichlorophenyl)ethanol - Sci-Hub.
-
Cheminformatics Analysis of Natural Product Scaffolds: Comparison of Scaffolds Produced by Animals, Plants, Fungi and Bacteria | bioRxiv.
-
Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI.
-
US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents.
-
Clonidine - Wikipedia.
-
Privileged scaffolds in lead generation - ResearchGate.
-
Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - PubMed Central.
-
Selected amines and amino alcohols - Miljøstyrelsen.
-
2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol | 372144-00-8 - J&K Scientific.
-
Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors - PubMed.
-
1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol - PubChem.
-
Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol - US EPA.
-
2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride - Lead Sciences.
-
Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC - NIH.
Sources
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Pharmacokinetic Profiling of 2-Amino-1-(3,5-dichlorophenyl)ethanol Derivatives
Introduction: Navigating the Pharmacokinetic Landscape of Novel Phenylpropanolamine Analogs
The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous physiologically active compounds. The introduction of a 3,5-dichloro substitution pattern on the phenyl ring is anticipated to significantly modulate the compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these pharmacokinetic (PK) processes is paramount for the rational development of these derivatives as potential therapeutic agents.
This guide provides a detailed framework for establishing a robust experimental setup to characterize the pharmacokinetic profile of novel 2-Amino-1-(3,5-dichlorophenyl)ethanol derivatives. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, rooted in established principles of drug metabolism and pharmacokinetic science. We will delve into the causality behind each experimental choice, ensuring that researchers can not only execute these protocols but also adapt them to their specific derivatives. All preclinical studies should adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA to ensure data integrity and reliability.[1]
Part 1: In Vitro Metabolic Stability Assessment
Rationale: Before embarking on extensive in vivo studies, an in vitro assessment of metabolic stability provides critical early insights into a compound's potential clearance rate in the body. The liver is the primary site of drug metabolism, and liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), offer a cost-effective and high-throughput model for this initial screen.[2][3] The dichlorophenyl moiety in the target compounds suggests a likely role for CYP-mediated oxidation in their metabolism, similar to other chlorinated aromatic compounds.
Protocol 1: Metabolic Stability in Rat Liver Microsomes (RLM)
This protocol outlines the determination of the intrinsic clearance (Clint) of the test compounds in a commonly used preclinical species.
Materials:
-
Test this compound derivatives
-
Pooled male Sprague-Dawley rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM to minimize enzyme saturation).[4]
-
In a 96-well plate, combine the RLM (final protein concentration 0.5 mg/mL) and the test compound in phosphate buffer.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.[2]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.[4] This dual function of ACN precipitates proteins and quenches the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)
-
-
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Derivative A | 25.8 | 26.9 |
| Derivative B | > 60 | < 11.6 |
| Verapamil (Control) | 8.2 | 84.5 |
| Warfarin (Control) | 55.1 | 12.6 |
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Part 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Rationale: Following the in vitro assessment, an in vivo study is essential to understand the complete ADME profile of the compound in a living organism.[5] The Sprague-Dawley rat is a commonly used and well-characterized model for preclinical pharmacokinetic studies.[6] This study will determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be acclimatized for at least one week before the study.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing and Groups:
-
Group 1 (Intravenous, IV): n=3-5 rats. The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG400) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Group 2 (Oral, PO): n=3-5 rats. The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage (e.g., 10 mg/kg).
Blood Sampling:
-
Blood samples (approximately 100-150 µL) are collected from the jugular vein or another appropriate site at pre-defined time points.
-
IV group time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO group time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of the test compound will be determined using a validated LC-MS/MS method (see Part 3).
Pharmacokinetic Analysis:
-
Plasma concentration-time data will be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key parameters to be calculated include:
-
IV group: Clearance (CL), Volume of distribution at steady state (Vdss), terminal half-life (t½), and Area Under the Curve (AUC) from time zero to infinity (AUC0-inf).
-
PO group: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), AUC0-inf, and t½.
-
Oral Bioavailability (F%): Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | N/A | 850 ± 120 |
| Tmax (h) | N/A | 1.5 ± 0.5 |
| AUC0-inf (ng*h/mL) | 1200 ± 250 | 4800 ± 900 |
| t½ (h) | 4.2 ± 0.8 | 4.5 ± 1.1 |
| CL (mL/min/kg) | 13.9 ± 2.8 | N/A |
| Vdss (L/kg) | 3.5 ± 0.6 | N/A |
| F (%) | N/A | 40.0 |
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Part 3: Bioanalytical Method Development and Validation
Rationale: A sensitive, selective, and robust bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[7][8]
Protocol 3: LC-MS/MS Method for Quantification in Rat Plasma
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Method Development:
-
Mass Spectrometry Tuning:
-
Infuse a standard solution of the test compound and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
-
Chromatographic Separation:
-
Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve chromatographic separation of the analyte and IS from endogenous plasma components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.
-
-
Sample Preparation:
-
Develop a simple and efficient sample preparation method to extract the analyte from plasma. Protein precipitation with acetonitrile is often a good first choice for its simplicity and effectiveness.[7]
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should be ≤ 15%. For the lower limit of quantification (LLOQ), these should be within ±20% and ≤ 20%, respectively. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. |
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a comprehensive approach to elucidating the pharmacokinetic profile of novel this compound derivatives. The data generated from these studies will be instrumental in guiding lead optimization, selecting candidates for further development, and designing first-in-human studies. Subsequent investigations could include metabolite identification studies to understand the biotransformation pathways and quantitative whole-body autoradiography to visualize tissue distribution.
References
- Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC - NIH. (2025, July 25).
- Step 2: Preclinical Research - FDA. (2018, January 4).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (2022, April 12).
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. (2022, November 14).
- metabolic stability in liver microsomes - Mercell.
- in vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de. (2018, May 24).
- in vitro drug metabolism: for the selection of your lead compounds.
- In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec. (2022, August 1).
- Preclinical in Vivo ADME Studies in Drug Development: A Critical Review - PubMed.
- FDA Requirements for Preclinical Studies.
- Animal models - EUPATI Toolbox.
Sources
- 1. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 4. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. env.go.jp [env.go.jp]
- 7. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell4pharma.com [cell4pharma.com]
"chiral HPLC method for separating 2-Amino-1-(3,5-dichlorophenyl)ethanol enantiomers"
Application Note: Enantioselective Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
A Robust Chiral HPLC Method for Pharmaceutical Quality Control and Development
Abstract
The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering the principles of separation, detailed experimental protocols, and complete method validation procedures according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the separation of enantiomers is of paramount importance. Regulatory agencies worldwide mandate that chiral drugs be evaluated for the activity of each isomer, as one enantiomer may be therapeutic while the other could be inactive or even harmful[1][2]. This compound is a crucial building block in organic synthesis, and controlling its stereochemical purity is essential for ensuring the safety and efficacy of the final drug product[3][4].
Direct separation by chiral HPLC is the most widely used and powerful technique for analyzing enantiomers[1]. This is typically achieved using a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times and, consequently, separation.
Principle of Chiral Recognition
The successful separation of this compound enantiomers relies on selecting a CSP that can effectively engage in multiple, stereochemically distinct interactions with the analyte.
2.1. Recommended Chiral Stationary Phase: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derivatized with carbamates of cellulose or amylose, are exceptionally effective for separating a wide range of chiral compounds, including amino alcohols[5][6]. For this specific analyte, a CSP such as cellulose tris(3,5-dichlorophenylcarbamate) is highly recommended.
2.2. Mechanism of Interaction
The chiral recognition mechanism is multifactorial, involving a combination of attractive interactions between the analyte and the CSP[7]. The key interactions include:
-
Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups of the amino alcohol can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The electron-rich 3,5-dichlorophenyl ring of the analyte can form strong π-π stacking interactions with the electron-deficient phenyl rings on the CSP. The identical substitution pattern creates a highly specific and favorable interaction.
-
Dipole-Dipole/Steric Interactions: The spatial arrangement of the functional groups within the chiral grooves of the polysaccharide backbone forces the enantiomers into different conformational alignments, leading to one being retained more strongly than the other.
Detailed Method and Protocols
This section provides the complete methodology for the separation, from reagent preparation to data analysis.
3.1. Materials and Reagents
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Analyte: Racemic this compound standard.
-
Individual Enantiomers: If available, for peak identification.
3.2. Instrumentation and Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC/UPLC system with UV Detector |
| Chiral Column | Cellulose tris(3,5-dichlorophenylcarbamate) CSP (e.g., Lux® Cellulose-2, Chiralcel® OD) |
| Particle Size: 5 µm, Dimensions: 250 x 4.6 mm | |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Ethanol (EtOH) (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
3.3. Experimental Workflow Visualization
The diagram below outlines the complete operational workflow for the chiral separation analysis.
Caption: A flowchart of the chiral HPLC analysis protocol.
3.4. Step-by-Step Protocols
Protocol 1: Standard and Sample Solution Preparation
-
Rationale: Accurate concentration is key for quantitative analysis and linearity studies. The mobile phase is used as the diluent to avoid solvent mismatch effects upon injection.
-
Standard Preparation (Racemate): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner to achieve a similar target concentration.
Protocol 2: HPLC System Operation
-
Rationale: System equilibration ensures a stable baseline and reproducible retention times. The system suitability test verifies that the chromatographic system is performing adequately for the analysis.
-
System Startup: Purge the HPLC system with the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the racemic standard solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas is less than 2.0% and the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
Analysis: Once the system suitability is confirmed, inject the sample solutions for analysis.
Method Validation: Ensuring Trustworthiness
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines[2][5].
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve the two enantiomers from each other and from any potential impurities. Resolution (Rs) between enantiomer peaks should be > 1.5. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.998 over the specified concentration range (e.g., LOQ to 150% of the target concentration)[8]. |
| Accuracy/Recovery | The recovery of the undesired enantiomer when spiked into the desired enantiomer should be within 98.0% to 102.0%. |
| Precision (RSD%) | Repeatability (Intra-day): %RSD should be ≤ 2.0%. Intermediate Precision (Inter-day): %RSD should be ≤ 2.0%[8]. |
| LOD & LOQ | Limit of Detection (LOD): Signal-to-Noise ratio of 3:1. Limit of Quantitation (LOQ): Signal-to-Noise ratio of 10:1[5][9]. The LOQ must be precise and accurate. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in temperature)[10]. |
Expected Results and Discussion
A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers.
-
Selectivity Factor (α): This is the ratio of the retention factors of the two enantiomers (α = k₂/k₁). A value greater than 1.1 is typically desired for good separation.
-
Resolution (Rs): This is the most critical parameter, quantifying the degree of separation between the two peaks. A resolution of Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification.
The elution order of the enantiomers is specific to the exact CSP used and must be confirmed by injecting a standard of a single, known enantiomer if available.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for the enantioselective separation of this compound. By employing a cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase, the method achieves excellent resolution and selectivity. The comprehensive protocols for implementation and validation ensure that this method is suitable for routine quality control analysis and for supporting pharmaceutical development programs, upholding the highest standards of scientific integrity and regulatory compliance.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health (PMC). [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Institutes of Health (PMC). [Link]
-
Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmaTech. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
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- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. rjptonline.org [rjptonline.org]
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- 4. diva-portal.org [diva-portal.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
"analytical techniques for quantifying 2-Amino-1-(3,5-dichlorophenyl)ethanol"
An Application Guide to the Quantitative Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. This compound, a critical analyte in pharmaceutical development and safety monitoring due to its structural relation to adrenergic beta-agonists, demands precise and reliable quantification. This document explores and contrasts three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a framework for method validation in line with international regulatory standards.
Introduction: The Analytical Imperative
This compound is an amino alcohol of significant interest in the pharmaceutical industry. Its structural similarity to compounds like Clenbuterol necessitates its accurate monitoring as a potential impurity, metabolite, or synthetic intermediate. Ensuring product safety and efficacy, as well as adhering to regulatory compliance, hinges on the availability of robust, validated analytical methods capable of quantifying this analyte, often at trace levels, in diverse matrices ranging from bulk drug substances to complex biological fluids.
The choice of analytical technique is governed by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides the technical foundation to select and implement the most appropriate method for your laboratory's needs.
Core Analytical Strategies: A Comparative Overview
The quantification of a polar, UV-active compound like this compound is primarily achieved through chromatographic techniques. The presence of a dichlorinated benzene ring provides a strong chromophore for UV detection, while the primary amine and hydroxyl groups offer sites for derivatization or facile ionization for mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of most quality control (QC) laboratories. It offers excellent precision and robustness for quantifying the analyte in bulk materials and pharmaceutical formulations. Its strength lies in its simplicity and reliability for assays and impurity profiling where sensitivity is not the limiting factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive and specific, GC-MS analysis of polar amino alcohols requires a chemical derivatization step to increase the analyte's volatility and thermal stability. This makes the workflow more complex but provides excellent structural confirmation, which is invaluable for impurity identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Representing the gold standard for trace-level quantification, LC-MS/MS combines the powerful separation of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. It is the method of choice for bioanalytical studies (e.g., plasma, urine) and for detecting ultra-low-level impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is ideally suited for this compound. The nonpolar dichlorophenyl group interacts strongly with the hydrophobic stationary phase (e.g., C18), while the polar amino and hydroxyl groups provide sufficient polarity for elution with a standard aqueous-organic mobile phase. The aromatic ring allows for sensitive detection at UV wavelengths around 210-225 nm. This method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Phosphate buffer or Formic acid.
-
Purified water (18.2 MΩ·cm).
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. Formic acid acts as an ion-pairing agent for the amine. |
| Elution Mode | Isocratic: 60:40 (A:B) or Gradient | Isocratic elution is simpler and more robust for QC. A gradient may be needed to separate from other impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection λ | 225 nm | Provides a good balance of sensitivity and selectivity for the dichlorophenyl chromophore.[4] |
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A and B as described. Degas solutions thoroughly before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a standard solution (e.g., 20 µg/mL) six times. The system is suitable if the relative standard deviation (RSD) for peak area and retention time is ≤2.0%.
-
Analysis: Construct a calibration curve by injecting the standards. Inject the sample solutions and quantify using the linear regression equation from the calibration curve.
Method Validation Summary
A fully validated method provides documented evidence of its reliability.[2]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity analysis (PDA), no interference from placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte. |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS offers high chromatographic efficiency and definitive identification through mass spectra. However, the polar and non-volatile nature of this compound prevents its direct analysis. A derivatization step is mandatory to convert the polar -OH and -NH2 groups into nonpolar, thermally stable analogues, typically by silylation. Trimethylsilyl (TMS) derivatives are commonly used. This approach is highly effective for identifying and quantifying the analyte in complex matrices where other volatile compounds might be present.
Experimental Protocol: Derivatization GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation: Accurately weigh the sample or transfer a sample aliquot into a reaction vial. Evaporate to dryness under a stream of nitrogen if in solution.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Standard Preparation: Prepare calibration standards and derivatize them using the same procedure as the samples.
-
GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS.
-
Quantification: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion and key fragment ions) to quantify against the calibration curve.
GC-MS Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Injector Temp. | 250 °C | Ensures efficient vaporization of the derivatized analyte. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min | Provides separation from derivatizing agent and other matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the definitive technique for trace quantification in complex biological matrices. The primary amine group of this compound is readily protonated, making it highly suitable for positive mode Electrospray Ionization (ESI+). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing exceptional selectivity and sensitivity by eliminating background noise.[5]
Experimental Protocol: LC-MS/MS for Biological Samples
Instrumentation and Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
Sample Preparation (Protein Precipitation): This protocol is a common, efficient method for cleaning up plasma or serum samples.[6]
-
Transfer 100 µL of plasma sample to a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile buffer system compatible with MS; promotes ionization. |
| Elution Mode | Gradient: 5% B to 95% B over 3 min | Allows for rapid elution and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures good peak shape and reproducibility. |
| Ionization Mode | ESI Positive (ESI+) | The amino group is basic and readily accepts a proton. |
| MRM Transition | To be determined by infusione.g., Precursor [M+H]⁺ → Product | This transition is specific to the analyte and provides the basis for quantification. |
| Gas Temp. | 350 °C | Optimizes desolvation of the ESI spray. |
| Gas Flow | 10 L/min | Optimizes desolvation of the ESI spray. |
Method Selection Guide
Choosing the right technique is a critical decision based on the analytical objective.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | QC, assay, purity | Identification, quantification | Trace quantification, bioanalysis |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Sample Prep | Simple (dissolve & filter) | Complex (derivatization) | Moderate (e.g., precipitation, SPE) |
| Throughput | High | Low to Moderate | High |
| Cost | Low | Moderate | High |
| Validation | Well-established[7] | Requires care for derivatization | Well-established |
Conclusion
The successful quantification of this compound can be achieved through several robust chromatographic techniques. For routine quality control of bulk materials, HPLC-UV offers a reliable, cost-effective, and high-throughput solution. For applications requiring definitive structural confirmation or analysis in the presence of volatile interferences, GC-MS with prior derivatization is a powerful tool. For ultimate sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS stands as the unequivocal method of choice. The protocols and validation principles outlined in this guide provide a solid foundation for developing and implementing scientifically sound analytical methods tailored to your specific research or regulatory needs.
References
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents. (n.d.).
-
1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
- US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents. (n.d.).
- Sharma, D. (2026). A Critical Review on Analytical Methodologies for the Determination of Ketoconazole and Clindamycin in Various Matrices. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137.
-
Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved January 22, 2026, from [Link]
-
Request PDF. (n.d.). Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 22, 2026, from [Link]
- Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2873.
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 2-Amino-1,3-propanediol GC-MS (TMS_1_2) - 70eV, Positive (HMDB0244971). Retrieved January 22, 2026, from [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 22, 2026, from [Link]
-
Waters Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 22, 2026, from [Link]
-
Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Retrieved January 22, 2026, from [Link]
-
Sci-Hub. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (n.d.). Retrieved January 22, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved January 22, 2026, from [Link]
-
US EPA. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved January 22, 2026, from [Link]
-
SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. Retrieved January 22, 2026, from [Link]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 22, 2026, from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 22, 2026, from [Link]
- KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents. (n.d.).
Sources
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Amino-1-(3,5-dichlorophenyl)ethanol Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why is my yield consistently low during the final ketone reduction step?
A low yield in the reduction of the α-aminoketone intermediate to the desired this compound is a frequent issue. The cause often lies in the choice of reducing agent, reaction conditions, or competing side reactions.
Plausible Causes & Solutions:
-
Ineffective Reducing Agent: The choice of reducing agent is critical for selectively reducing the ketone without affecting the chloro-substituents on the aromatic ring.
-
Sodium Borohydride (NaBH₄): This is a mild and effective reagent for this transformation.[1] A study describes the successful reduction of a similar compound, 1-(4-amino-3,5-dichlorophenyl)ethanone, using NaBH₄ in methanol at room temperature, achieving a high yield of 89.6%.[1] If your yields are low with NaBH₄, ensure the reagent is fresh and the solvent is anhydrous.
-
Catalytic Hydrogenation: While powerful, this method can lead to a significant side reaction: hydrodehalogenation (removal of chlorine atoms). Using palladium on carbon (Pd/C) can result in a mixture of the desired product and dechlorinated impurities.[2] A patented method found that using Platinum Oxide (PtO₂) as a catalyst with a promoter like stannous chloride (SnCl₂) under a hydrogen atmosphere can successfully reduce the ketone while suppressing dehalogenation.[2] Without the promoter, the reaction may be slow or incomplete.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can dramatically influence the reaction outcome.
-
Temperature: For NaBH₄ reductions, the reaction is typically run at room temperature or below.[1] Running the reaction at elevated temperatures can increase the rate of side reactions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are effective.[1] For catalytic hydrogenation, alcohols are also suitable solvents.[2]
-
-
Impure Starting Material: The purity of the preceding intermediate, the α-aminoketone, is paramount. Impurities from the bromination or amination steps can interfere with the reduction. It is highly recommended to purify the α-aminoketone intermediate by recrystallization or column chromatography before proceeding to the reduction step.
Comparative Analysis of Reduction Methods
| Reducing Agent/System | Advantages | Disadvantages & Mitigation | Recommended For |
| Sodium Borohydride (NaBH₄) | High selectivity for ketones, mild conditions, easy workup.[1] | May require careful control of stoichiometry and temperature. Ensure anhydrous conditions. | Lab-scale synthesis where selectivity and ease of use are priorities. |
| Catalytic Hydrogenation (PtO₂/H₂) | High conversion, potentially higher throughput. | Can cause dehalogenation. Requires specialized hydrogenation equipment. | Larger scale synthesis, but requires careful catalyst selection and optimization. |
| Catalytic Hydrogenation (PtO₂/H₂ + SnCl₂) | High conversion with suppressed dehalogenation.[2] | Adds complexity with the use of a promoter. Requires optimization of promoter concentration. | Processes where dehalogenation is a significant issue with standard hydrogenation. |
| Catalytic Hydrogenation (Pd/C) | Readily available catalyst. | High propensity for dehalogenation, leading to significant impurities.[2] | Generally not recommended for this specific substrate due to side reactions. |
Q2: My final product is contaminated with significant impurities. What are they and how can I minimize them?
Impurity profiling is crucial for any synthesis. In this case, impurities can arise from incomplete reactions or side reactions at various stages.
Common Impurities and Their Origins:
-
Unreacted α-Aminoketone: The presence of the starting ketone indicates an incomplete reduction.
-
Cause: Insufficient reducing agent, deactivated reagent, or insufficient reaction time.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.[1] Use a slight excess of the reducing agent (e.g., 1.2 equivalents of NaBH₄).[1]
-
-
Dehalogenated Byproducts: As discussed previously, compounds like 1-(4-amino-3-chlorophenyl)-2-aminoethanol can form during catalytic hydrogenation.[2]
-
Dibrominated Species: During the synthesis of the 2-bromo-1-(3,5-dichlorophenyl)ethanone intermediate, over-bromination can occur, leading to α,α-dibromo ketones. These can carry through the synthesis and result in complex downstream impurities.
-
Cause: Excess brominating agent, or prolonged reaction times/high temperatures during the bromination step.
-
Solution: Use a precise stoichiometry (1.0 to 1.05 equivalents) of the brominating agent (e.g., bromine in methanol).[3] Maintain a controlled temperature, as the reaction can be exothermic.[4]
-
Visualizing Main vs. Side Reactions
The following diagram illustrates the desired synthetic pathway versus potential side reactions that can lower yield and purity.
Caption: A typical three-step synthesis workflow.
Detailed Experimental Protocol: Step-by-Step Guide
This protocol is a synthesized methodology based on established procedures. [1][3] Step 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone (Intermediate 1)
-
Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3',5'-dichloroacetophenone (1 equivalent) in methanol.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in methanol dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Evaporate the methanol under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 2-bromo-1-(3,5-dichlorophenyl)ethanone can be purified by recrystallization from a solvent like ethanol or by flash column chromatography.
Step 2: Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanone (Intermediate 2)
Note: This step involves handling ammonia or other amines and should be performed in a well-ventilated fume hood.
-
Setup: Dissolve the purified 2-bromo-1-(3,5-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent such as dioxane or THF.
-
Amination: Add an excess of an ammonia source (e.g., a solution of ammonia in methanol, or aqueous ammonium hydroxide) to the solution. [5]The reaction may need to be heated to drive it to completion. [5]3. Reaction: Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup & Purification: After cooling, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal. Further purification is typically achieved by recrystallization to obtain the pure α-aminoketone.
Step 3: Reduction to this compound (Final Product)
-
Setup: Dissolve the purified 2-amino-1-(3,5-dichlorophenyl)ethanone (1 equivalent) in anhydrous methanol at room temperature. [1]2. Reduction: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at room temperature. [1]3. Reaction: Stir vigorously until TLC shows the complete disappearance of the ketone. [1]4. Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Evaporate the solvent under reduced pressure. [1]5. Purification: The crude product is then purified. A common method is flash column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound. [1]
Q2: How should I monitor the reaction progress effectively?
Effective reaction monitoring is key to maximizing yield and minimizing impurities.
-
Thin Layer Chromatography (TLC): This is the most common and immediate method for qualitative analysis. A suitable eluent system for both the reduction and hydrogenation steps is a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 94.5:5:0.5 v/v/v). [2]The product alcohol will have a different Rf value than the starting ketone.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion rate of the starting material and the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of the ketone signal and the appearance of the alcohol proton signals in the final product.
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount in the laboratory. The synthesis of this compound involves several hazardous reagents and conditions.
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
Flammable Solvents: Methanol, ethanol, and other organic solvents are flammable. Ensure they are used away from ignition sources and in a well-ventilated area.
-
Reducing Agents: Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully and slowly. More potent reducing agents like LiAlH₄ are extremely reactive with water and should be handled with extreme caution under an inert atmosphere.
-
General Practices: Always wear appropriate PPE. Understand the safety data sheet (SDS) for every chemical used. Ensure emergency equipment like safety showers and fire extinguishers are accessible.
References
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
- Google Patents. (1984). US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
- European Patent Office. (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- NIH - National Center for Biotechnology Information. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol.
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone.
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS.
Sources
- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 3. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scihorizon.com [scihorizon.com]
"purification of 2-Amino-1-(3,5-dichlorophenyl)ethanol from crude reaction mixture"
Welcome to the technical support center for the purification of 2-Amino-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this compound from a crude reaction mixture. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve high purity and yield in your experiments.
I. Understanding the Molecule and Potential Impurities
This compound is a chiral amino alcohol. Its structure, containing both a basic amino group and a weakly acidic hydroxyl group, makes it amphoteric. This dual functionality can present unique challenges during purification. The primary route to its synthesis is the reduction of 2-amino-3',5'-dichloroacetophenone.
A thorough understanding of potential impurities is critical for developing an effective purification strategy. Based on the typical reduction synthesis, your crude mixture may contain:
-
Unreacted Starting Material: 2-amino-3',5'-dichloroacetophenone.
-
Over-reduction Products: While less common with milder reducing agents, more potent reagents could lead to the reduction of the aromatic ring or other functional groups.
-
Byproducts from Side Reactions: In related syntheses, the formation of dihydroxy impurities has been observed.[1]
-
Residual Reagents and Solvents: Borohydride salts, solvents from the reaction, and any quenching agents.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound.
Q1: My crude product is a thick, dark oil. Can I proceed directly to crystallization?
A1: It is generally not recommended to proceed directly to crystallization with a very impure, oily crude product. Oils often contain a high concentration of impurities that can inhibit crystal lattice formation, leading to "oiling out" where the compound separates as a liquid instead of a solid. It is advisable to first perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove a significant portion of the impurities.
Q2: What is the best starting point for developing a purification method for this compound?
A2: For a laboratory-scale purification, flash column chromatography is an excellent starting point due to its high resolving power. A detailed protocol for a structurally similar compound, 1-(4-amino-3,5-dichlorophenyl)ethanol, utilized a gradient of n-hexane and ethyl acetate.[2] This solvent system is a good initial choice for your compound as well. Following chromatography, recrystallization can be employed to achieve higher purity.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Due to the aromatic nature of this compound, it can be readily visualized under UV light (254 nm).[3] For more sensitive detection, or if impurities are not UV-active, staining with potassium permanganate or ninhydrin can be effective.[4][5] Potassium permanganate will react with the alcohol functional group, while ninhydrin will react with the primary amine to produce a colored spot.
Q4: My purified compound has the correct mass spectrum, but the NMR shows broad peaks. What could be the issue?
A4: Broad peaks in the NMR spectrum can be due to several factors. The presence of paramagnetic impurities can cause significant line broadening. Additionally, for amino alcohols, proton exchange of the -OH and -NH2 protons can lead to peak broadening. This can often be resolved by adding a drop of D2O to the NMR tube, which will exchange these labile protons for deuterium, causing their signals to disappear and often sharpening the remaining peaks. If the issue persists, it may indicate the presence of unresolved impurities or conformational isomers.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the three main purification techniques: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction.
A. Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can be challenging with polar molecules like amino alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated with impurities. | - Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to reduce supersaturation.[6] - Try a lower boiling point solvent system. - Ensure the crude material is sufficiently pure before attempting recrystallization. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent.[6] - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Low Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[7] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Recommended Recrystallization Solvent System: A mixed solvent system of ethyl acetate/n-hexane has been shown to be effective for similar compounds.[2] Start by dissolving the crude product in a minimal amount of hot ethyl acetate, then slowly add hot n-hexane until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to clarify the solution and then allow it to cool slowly.
B. Troubleshooting Flash Column Chromatography
Flash column chromatography is often the primary method for separating the desired product from starting materials and byproducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | Inappropriate solvent system. The column was overloaded. The column was not packed properly. | - Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound. - Use a smaller amount of crude material relative to the amount of silica gel. - Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product Tailing | The compound is too polar for the solvent system. Strong interaction with the acidic silica gel. | - Gradually increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol can help. - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel. |
| Product Stuck on the Column | The compound is very polar and is strongly adsorbed to the silica gel. | - After eluting less polar impurities, flush the column with a highly polar solvent system, such as 10% methanol in dichloromethane. - Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., amine-functionalized silica), which can be better for purifying polar compounds.[8] |
Recommended Column Chromatography Protocol:
-
Slurry Pack the Column: Use a 40-63 µm silica gel and pack the column using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute: Begin with a non-polar eluent, such as 100% hexane, and gradually increase the polarity with ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point.
-
Monitor: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
C. Troubleshooting Acid-Base Extraction
Acid-base extraction is useful for separating acidic, basic, and neutral compounds. Due to its amphoteric nature, this compound can be manipulated with both acid and base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | High concentration of surfactants or fine particulates in the crude mixture. Vigorous shaking of the separatory funnel. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.[9] - Gently swirl or invert the separatory funnel instead of shaking vigorously.[10] - Filter the entire mixture through a pad of Celite.[9] |
| Product Not Extracting into Aqueous Layer | The pH of the aqueous layer is not appropriate to fully protonate the amine or deprotonate the alcohol. | - For extracting the amine into the aqueous layer, use a dilute acid (e.g., 1M HCl) and ensure the pH is sufficiently low (pH < 2). - The alcohol is weakly acidic and will require a strong base to deprotonate. This is generally less effective for extraction. |
| Product Precipitates at the Interface | The salt form of the compound is not sufficiently soluble in the aqueous or organic layer. | - Dilute both the aqueous and organic layers with more solvent. - Try a different organic solvent. |
IV. Workflow and Diagrams
Purification Strategy Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
V. References
-
1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
CA1041545A - Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines - Google Patents. Available at:
-
Recent progress in the chemistry of β-aminoketones - PMC - NIH. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents. Available at:
-
US5118815A - Method for crystallization of amino acids - Google Patents. Available at:
-
Extraction problems. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE - VCU Scholars Compass. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
TLC stains. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1 - Googleapis.com. Available at:
-
Recrystallization. Available at: [Link]
-
Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]
-
25.4: Analysis of Amino Acids - Chemistry LibreTexts. Available at: [Link]
-
A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]
-
(PDF) Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds - ResearchGate. Available at: [Link]
-
17 Isolation and chromatographic purification of reaction products from amino acids - Oxford Academic. Available at: [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
"troubleshooting byproduct formation in 2-Amino-1-(3,5-dichlorophenyl)ethanol synthesis"
Welcome to the technical support center for the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes, minimize byproduct formation, and ensure the integrity of your synthesis.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most prevalent synthetic route to this compound involves the reduction of a corresponding α-amino ketone precursor. This is typically achieved through one of two primary methods: catalytic hydrogenation or chemical reduction using a hydride agent. While seemingly straightforward, each method presents unique challenges that can lead to the formation of specific byproducts. Understanding the underlying mechanisms of these side reactions is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I should be looking for in my reaction mixture?
The primary byproducts in the synthesis of this compound are typically:
-
Unreacted Starting Material: The corresponding α-amino ketone has not been fully reduced.
-
Dehalogenated Impurities: Byproducts where one or both of the chlorine atoms on the phenyl ring have been replaced by hydrogen. This is particularly common when using certain hydrogenation catalysts like Palladium on carbon[1].
-
Over-reduced Byproducts: While less common for this specific synthesis, aggressive reducing conditions could potentially lead to the reduction of the aromatic ring, though this is generally not a primary concern under standard conditions.
-
Diastereomers: If the synthesis is intended to be stereoselective, the formation of the undesired diastereomer is a key impurity to monitor.
-
Position Isomers: In some synthesis routes for related amino alcohols, the formation of the 1-amino-2-phenylethanol isomer has been noted as a potential byproduct[2].
Section 2: Troubleshooting Guide - A Deeper Dive into Byproduct Formation
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter.
Issue 1: My reaction is incomplete, and I have a significant amount of unreacted α-amino ketone.
Q: What are the likely causes of an incomplete reaction?
A: An incomplete reaction can stem from several factors related to both catalytic hydrogenation and chemical reduction methods.
-
For Catalytic Hydrogenation:
-
Catalyst Inactivity: The catalyst (e.g., Platinum oxide) may be old, poisoned, or not properly activated. Impurities in the starting materials or solvent can poison the catalyst.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion in a reasonable timeframe[1].
-
Poor Mass Transfer: Inadequate agitation can lead to poor contact between the hydrogen gas, the catalyst, and the substrate in the liquid phase.
-
-
For Chemical Reduction (e.g., with Sodium Borohydride):
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. It's common to use a slight excess of the hydride reagent[3].
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also slow down the reaction rate, leading to incomplete conversion if the reaction time is not extended.
-
Hydrolysis of the Reducing Agent: Protic solvents, especially in the presence of acid, can degrade the hydride reagent over time, reducing its effective concentration.
-
Q: How can I drive the reaction to completion?
A: Recommended Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst (Hydrogenation) | Use fresh, high-quality catalyst. Consider adding a promoter like stannous chloride with platinum oxide, which has been shown to be effective.[1] | A promoter can enhance the activity of the catalyst and improve the reaction rate. |
| Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of your equipment. | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate according to Le Chatelier's principle. |
| Agitation | Ensure vigorous and efficient stirring of the reaction mixture. | This improves the mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. |
| Reducing Agent Stoichiometry | Increase the molar equivalents of the reducing agent (e.g., NaBH4) incrementally (e.g., from 1.2 to 1.5 equivalents).[3] | This ensures there is enough hydride to reduce all of the ketone, accounting for any potential degradation. |
| Reaction Time/Temperature | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. A modest increase in temperature can also be considered. | This allows the reaction to proceed to completion, especially if the kinetics are slow at lower temperatures. |
Issue 2: I am observing significant amounts of dehalogenated byproducts.
Q: Why am I seeing byproducts with one or both chlorine atoms removed?
A: Dehalogenation is a well-known side reaction in catalytic hydrogenation, particularly with catalysts like Palladium on carbon (Pd/C). The palladium catalyst is highly active for the hydrogenolysis of carbon-halogen bonds. Platinum-based catalysts are generally less prone to causing dehalogenation.
Q: How can I prevent dehalogenation?
A: Recommended Solutions:
-
Catalyst Selection: Avoid using Palladium on carbon. Platinum oxide (PtO2) is a more suitable choice for the hydrogenation of substrates containing aromatic halogens[1]. The use of a mixed platinum oxide/stannous chloride catalyst system has been shown to be effective for this type of transformation[1].
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can sometimes promote dehalogenation. Using the minimum effective pressure can help to mitigate this.
-
Control Temperature: Avoid excessive reaction temperatures, as this can also increase the rate of dehalogenation.
-
Acidic Conditions: In some cases, the presence of a strong acid can suppress dehalogenation by protonating the substrate and altering its interaction with the catalyst surface. However, this must be carefully optimized as it can also affect the overall reaction rate.
-
Section 3: Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum Oxide/Stannous Chloride
This protocol is adapted from a method for the reduction of a similar aminoketone[1].
-
Reaction Setup: In a suitable hydrogenation vessel, combine the 2-amino-1-(3,5-dichlorophenyl)ethanone hydrochloride salt (1.0 eq), stannous chloride (0.05 eq), and platinum oxide (0.25 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol (approximately 25 mL per gram of starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-70 psig).
-
Reaction: Agitate the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable. This may take several hours[1].
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Chemical Reduction using Sodium Borohydride
This protocol is based on a general method for the reduction of α-amino ketones[3].
-
Reaction Setup: Dissolve the 2-amino-1-(3,5-dichlorophenyl)ethanone (1.0 eq) in a suitable anhydrous solvent, such as methanol (approximately 25 mL per gram of starting material), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH4) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until no starting material is observed[3].
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0-5 °C.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Extraction and Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography[3].
Section 4: Visualizing the Process
Diagram 1: Troubleshooting Logic for Byproduct Formation
This diagram illustrates the decision-making process for addressing common byproducts.
Caption: Troubleshooting workflow for common byproducts.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
-
Reductive amination. Wikipedia. [Link]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. National Center for Biotechnology Information (PMC). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office (EP 0924193 A1). [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important pharmaceutical intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block for various pharmacologically active molecules, presents several challenges that can impact yield, purity, and stereochemical outcome. The most common synthetic route involves a multi-step process starting from 3',5'-dichloroacetophenone. Each step, from the initial bromination to the final reduction, requires careful optimization to minimize side-product formation and ensure a high-quality final product. This guide provides a systematic approach to navigate these challenges, grounded in established chemical principles and field-proven insights.
Overall Synthetic Pathway
The recommended synthetic route is a three-step process, as illustrated below. This pathway is often favored due to the availability of starting materials and the generally reliable transformations involved.
Caption: Three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Part 1: Bromination of 3',5'-Dichloroacetophenone
Q1: My bromination reaction is sluggish and gives a low yield of the desired 2-bromo-1-(3,5-dichlorophenyl)ethanone. What could be the issue?
A1: A low yield in the initial bromination step can often be attributed to several factors:
-
Purity of Starting Material: Ensure your 3',5'-dichloroacetophenone is free from impurities that could consume the brominating agent.
-
Reaction Conditions: The reaction temperature and time are critical. While the reaction is typically conducted at room temperature, gentle heating might be necessary for less reactive substrates. However, excessive heat can lead to side reactions.
-
Choice of Brominating Agent: While elemental bromine is commonly used, other reagents like N-bromosuccinimide (NBS) can be effective, sometimes under milder conditions.
-
Solvent: Acetic acid is a common solvent for this reaction, but other options like ethyl ether can also be used.[1] The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Workflow: Low Bromination Yield
Caption: Decision tree for addressing low bromination yield.
Part 2: Azidation of 2-Bromo-1-(3,5-dichlorophenyl)ethanone
Q2: I'm observing significant amounts of unreacted starting material after the azidation step. How can I drive the reaction to completion?
A2: Incomplete conversion to 2-azido-1-(3,5-dichlorophenyl)ethanone is a common hurdle. Here's how to address it:
-
Purity of the Bromoketone: The starting 2-bromo-1-(3,5-dichlorophenyl)ethanone should be of high purity. Impurities can interfere with the nucleophilic substitution.
-
Reaction Temperature: The reaction with sodium azide is often performed at room temperature, but gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent System: A polar aprotic solvent like DMF or DMSO is typically used to dissolve both the organic substrate and the inorganic azide salt. Ensure the solvent is anhydrous, as water can hydrolyze the starting material.
-
Stoichiometry of Sodium Azide: Use a slight excess of sodium azide (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
Q3: Are there any significant side reactions to be aware of during the azidation?
A3: Yes, the primary side reaction of concern is the potential for elimination reactions, especially if the reaction is heated too aggressively or if a strong base is present. This can lead to the formation of α,β-unsaturated ketones. To minimize this, maintain a moderate reaction temperature and ensure the reaction medium is not overly basic.
Part 3: Reduction of 2-Azido-1-(3,5-dichlorophenyl)ethanone
Q4: My final reduction step to this compound is giving a low yield and multiple spots on the TLC. What are the likely side products and how can I avoid them?
A4: This is the most critical step, and several issues can arise:
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, you will have residual 2-azido-1-(3,5-dichlorophenyl)ethanone. Ensure you are using a sufficient excess of the reducing agent (e.g., sodium borohydride) and an adequate reaction time.
-
Pyrazine Formation: A significant side reaction is the dimerization of the intermediate α-amino ketone, which can then oxidize to form a stable pyrazine derivative.[2] This is more likely to occur if the α-amino ketone intermediate is allowed to stand for an extended period before the carbonyl group is reduced. To mitigate this, it's crucial to perform the reduction of both the azide and the ketone in a "one-pot" fashion where possible, or to work up the reaction promptly.
-
Deazidation: Some reducing agents can cause competitive deazidation, leading back to the corresponding ketone.[3] Tin(II) chloride has been shown to be effective in the selective reduction of the azide group to an amine without affecting the ketone, which can then be reduced in a subsequent step.[3] However, a one-pot reduction with a reagent like sodium borohydride is often preferred for simplicity.
Troubleshooting Workflow: Low Reduction Yield & Impurities
Caption: Troubleshooting common issues in the final reduction step.
Part 4: Purification
Q5: I'm having difficulty purifying the final product, this compound, by column chromatography. The product is tailing on the TLC plate.
A5: The basic nature of the amino group in the final product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation. Here are some solutions:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (1-2%), before packing the column. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for the chromatography.
-
Solvent System Optimization: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of methanol. The addition of a small amount of triethylamine to the mobile phase can also help to reduce tailing.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems include ethyl acetate/hexane or ethanol/water mixtures.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone
-
To a solution of 3',5'-dichloroacetophenone (1 equivalent) in glacial acetic acid, add bromine (1.05 equivalents) dropwise at room temperature with stirring.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to yield the crude 2-bromo-1-(3,5-dichlorophenyl)ethanone. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Azido-1-(3,5-dichlorophenyl)ethanone
-
Dissolve 2-bromo-1-(3,5-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent such as DMF or acetone.
-
Add sodium azide (1.2 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3,5-dichlorophenyl)ethanone. This product is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 2-azido-1-(3,5-dichlorophenyl)ethanone (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) in small portions. Be cautious as the reaction can be exothermic and produce hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate, followed by ethyl acetate/methanol. Consider adding 1% triethylamine to the eluent to prevent tailing.
Data Summary
The following table provides a summary of the expected outcomes and key parameters for each step of the synthesis. Note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield |
| 1. Bromination | 3',5'-Dichloroacetophenone | 2-Bromo-1-(3,5-dichlorophenyl)ethanone | Bromine | Acetic Acid | ~80%[4] |
| 2. Azidation | 2-Bromo-1-(3,5-dichlorophenyl)ethanone | 2-Azido-1-(3,5-dichlorophenyl)ethanone | Sodium Azide | DMF | >90% (crude) |
| 3. Reduction | 2-Azido-1-(3,5-dichlorophenyl)ethanone | This compound | Sodium Borohydride | Methanol | ~80-90% (after purification) |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Mechanism of Pyrazine Formation
The formation of pyrazine byproducts is a common issue when working with α-amino ketones. The mechanism involves the self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine intermediate, which then readily oxidizes to the aromatic pyrazine.[2]
Caption: Simplified mechanism of pyrazine formation from α-amino ketones.
References
- Anselme, J-P. The Chemistry of the Azido Group. Interscience Publishers, 1971.
- Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
- Clayden, J., Greeves, N., and Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- Nursten, H. E. The Maillard Reaction: Chemistry, Biochemistry and Implications. Royal Society of Chemistry, 2005. [URL: https://www.rsc.org/books/collections/all/book/9780854045995/chapter/9780854045995-00001]
- Patnaik, P. A Comprehensive Guide to the Hazardous Properties of Chemical Substances. 3rd ed., Wiley, 2007.
- PrepChem. "Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone." PrepChem.com, [URL: https://www.prepchem.com/synthesis-of-2-bromo-1-2-4-dichlorophenyl-ethanone].
- ChemicalBook. "Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis." ChemicalBook.com, [URL: https://www.chemicalbook.
- NIH. "1-(4-Amino-3,5-dichlorophenyl)ethanol." PubChem, [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Amino-3_5-dichlorophenyl)ethanol].
- Arkivoc. "α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones." Arkivoc, 2009, (vi), 270-290. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/vi/].
- eCampusOntario Pressbooks. "3.4.1 – Sodium Borohydride Reduction of Carbonyls." eCampusOntario, [URL: https://ecampusontario.pressbooks.pub/chem1000/chapter/3-4-1-sodium-borohydride-reduction-of-carbonyls/].
- Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction." Organic-Synthesis.com, [URL: https://www.organic-synthesis.com/root/namereactions/reductions/sodium-borohydride-nabh4-reduction.shtml].
- ResearchGate. "Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules." ResearchGate, [URL: https://www.researchgate.net/figure/Mechanism-of-pyrazine-formation-by-the-condensation-reaction-of-two-a-amino-ketone_fig5_323863343].
- BenchChem. "An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone." BenchChem, [URL: https://www.benchchem.com/technical-center/2-bromo-1-(3,4-dichlorophenyl)ethanone].
- BenchChem. "Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis." BenchChem, [URL: https://www.benchchem.com/technical-center/n-(2-aminophenyl)-2-phenylacetamide].
- Smolecule. "2-amino-1-(2,3-dichlorophenyl)ethan-1-ol." Smolecule, [URL: https://www.smolecule.com/2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.html].
- ChemicalBook. "Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis." ChemicalBook.com, [URL: https://www.chemicalbook.
- Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." Organic Chemistry Portal, [URL: https://www.organic-chemistry.org/namedreactions/luche-reduction.shtm].
- NIH. "1-(4-Amino-3,5-dichlorophenyl)ethanol." PubMed Central, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151594/].
- Arkivoc. "α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones." Arkivoc, 2009, (vi), 270-290. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/vi/].
Sources
Technical Support Center: Crystallization of 2-Amino-1-(3,5-dichlorophenyl)ethanol
Introduction
Welcome to the technical support center for 2-Amino-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this active pharmaceutical ingredient (API). As a sympathomimetic amine derivative, the physical properties of this compound are intrinsically linked to its solid-state form.[1][2] Proper crystallization is not merely a purification step; it is a critical process that defines the compound's stability, bioavailability, and manufacturability. The presence of a primary amine, a hydroxyl group, and a dichlorinated phenyl ring creates a molecule with significant potential for hydrogen bonding and π-π stacking, which can lead to complex crystallization behaviors, including the formation of different polymorphs.[3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific principles and practical methodologies needed to achieve consistent, high-quality crystalline material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Q1: My compound remains fully dissolved as an oil or fails to precipitate after cooling. What are the immediate troubleshooting steps?
A1: This issue, commonly known as "oiling out" or crystallization failure, typically stems from two primary causes: excessive solubility (undersaturation) even at low temperatures, or a high kinetic barrier to nucleation.[6] Oiling out, specifically, occurs when the solution becomes supersaturated at a temperature where the compound's liquid state is more stable or accessible than its crystalline solid state, often exacerbated by impurities.
Causality: Crystal formation requires both thermodynamic driving force (supersaturation) and favorable kinetics (nucleation). If the solution is not sufficiently supersaturated, or if molecules cannot overcome the energy barrier to arrange themselves into an ordered lattice, crystallization will not occur.
Recommended Solutions:
-
Induce Nucleation Mechanically: The simplest first step is to scratch the inner surface of the flask with a glass rod just below the meniscus. This action creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Introduce a Seed Crystal: If available, add a single, small crystal of this compound to the cooled solution. This bypasses the primary nucleation barrier by providing a template for crystal growth. Ensure the seed crystal is of the desired polymorphic form.
-
Increase Supersaturation:
-
Slow Solvent Evaporation: Cover the flask with parafilm and puncture a few small holes with a needle. Allow the solvent to evaporate slowly over several hours to days in a fume hood. This gradually increases the solute concentration to the point of nucleation.[6]
-
Anti-Solvent Addition: Carefully add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Common anti-solvents for polar solutes include non-polar solvents like heptane or hexane. This technique reduces the overall solubility of the compound in the solvent mixture.[7]
-
Troubleshooting Workflow:
Caption: Workflow for addressing crystallization failure.
Q2: The crystallization yields very fine particles or long, thin needles that are difficult to filter and dry. How can I obtain larger, more equiaxed crystals?
A2: The formation of fine powders or high-aspect-ratio needles is a classic sign of rapid, uncontrolled crystallization, driven by high levels of supersaturation.[6][] This condition favors rapid nucleation (the birth of many new crystals) over slow, ordered crystal growth, resulting in a large number of small particles.
Causality: Crystal morphology, or "habit," is determined by the relative growth rates of different crystal faces. High supersaturation provides a strong thermodynamic drive for solidification, causing molecules to deposit onto crystal surfaces rapidly and often indiscriminately, leading to dendritic or needle-like growth. To achieve more uniform, equiaxed (isometric) crystals, which are generally preferred for better flowability and processing, the crystallization process must be slowed down.[9]
Recommended Solutions:
-
Reduce the Cooling Rate: Implement a slower, more controlled cooling ramp. Rapid cooling ("crash cooling") is a primary cause of high supersaturation. A slower rate maintains a lower, more stable level of supersaturation, favoring growth on existing crystals rather than new nucleation.
-
Decrease Solute Concentration: Start with a more dilute solution. While this may slightly reduce the overall yield, it lowers the initial supersaturation level achieved upon cooling, promoting slower, more orderly growth.
-
Solvent Selection: The choice of solvent can profoundly impact crystal habit due to specific interactions between solvent molecules and different crystal faces.[10][11] Experiment with solvents that have different polarities or hydrogen bonding capabilities. For instance, a protic solvent like isopropanol may interact differently with the amine and hydroxyl groups of your molecule compared to an aprotic solvent like ethyl acetate, potentially altering the crystal shape.
-
Optimize Agitation: Insufficient agitation can lead to localized areas of high supersaturation.[] Conversely, excessively high shear can cause secondary nucleation or crystal breakage. Implement gentle, consistent agitation to ensure thermal and concentration homogeneity.
Table 1: Impact of Process Parameters on Crystal Attributes
| Parameter | To Achieve Larger, Equiaxed Crystals | Rationale |
| Supersaturation | Lower and control precisely | Reduces the driving force for rapid nucleation, favoring slower growth on existing crystal faces. |
| Cooling Rate | Decrease (e.g., from 20°C/hr to 5°C/hr) | Maintains a lower, more stable level of supersaturation throughout the process.[] |
| Agitation | Gentle, continuous stirring | Ensures homogeneity of temperature and concentration, preventing localized high supersaturation. |
| Solvent Choice | Select for moderate solubility | A solvent in which the compound is not excessively soluble at high temperatures can provide a wider, more controllable crystallization window.[12] |
| Purity | Use high-purity starting material | Impurities can inhibit growth on certain crystal faces, leading to morphological changes like needle formation.[13][14] |
Q3: I have obtained a crystalline product, but I suspect it is an undesired polymorph or solvate. How can I control the solid form?
A3: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical concern in pharmaceutical development, as different polymorphs can have different solubility, stability, and melting points. Amino alcohols are known to be prone to polymorphism.[5] The formation of a specific polymorph is a function of both thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).
Causality: The final crystal form is often the one that nucleates most readily under a given set of conditions, which may not be the most thermodynamically stable form. Solvent choice, temperature, and supersaturation level are key factors that influence this outcome.[7][15]
Recommended Solutions:
-
Characterize the Product: First, confirm the solid form using appropriate analytical techniques. Powder X-ray Diffraction (PXRD) is the definitive method for identifying polymorphs. Thermal methods like Differential Scanning Calorimetry (DSC) and spectroscopic techniques like FT-IR or Raman can also provide crucial supporting data.[16][17][18]
-
Seeding with the Desired Form: The most robust method to obtain a specific polymorph is to seed the supersaturated solution with crystals of that exact form. The seed crystals provide a template that directs crystallization toward the desired structure.
-
Conduct a Polymorph Screen: Systematically crystallize the compound under a wide range of conditions to identify the factors that favor your target form. A typical screen involves varying solvents (of different polarities and functionalities), crystallization temperatures, and cooling rates.
-
Slurry Conversion: To determine the most thermodynamically stable form at a given temperature, a slurry experiment can be performed. Stir a mixture of the unknown polymorph(s) in a solvent where it is slightly soluble. Over time, the less stable forms will dissolve and recrystallize into the most stable form.
Caption: Relationship between kinetic and thermodynamic polymorphs.
Frequently Asked Questions (FAQs)
Q: How should I approach solvent selection for this compound? A: A good crystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This ensures both efficient dissolution and high recovery upon cooling. For this molecule, consider solvents that can interact with its key functional groups:
-
Alcohols (e.g., Ethanol, Isopropanol): These protic solvents can form hydrogen bonds with both the amine and hydroxyl groups, often leading to good solubility at higher temperatures.
-
Ketones (e.g., Acetone): Aprotic but polar, can act as a hydrogen bond acceptor.
-
Esters (e.g., Ethyl Acetate): Medium polarity, offers different interactions that can influence crystal habit.
-
Mixed Solvent Systems: Using a primary solvent for dissolution and an anti-solvent for precipitation provides an additional degree of control over supersaturation.[19] A systematic screening approach is highly recommended.
Q: What is the role of pH during the crystallization of this amino alcohol? A: As an amine, the compound's ionization state is pH-dependent. At low pH, the amino group will be protonated (-NH3+), forming a salt. This dramatically increases its solubility in polar solvents like water and can be a deliberate strategy for purification. Crystallization can then be induced by slowly raising the pH with a base to neutralize the salt and precipitate the free base form. Conversely, crystallization from an organic solvent can be sensitive to acidic impurities, which could inadvertently form salts and inhibit crystallization or be incorporated as impurities. For amines that are difficult to crystallize, forming a salt (e.g., hydrochloride) and crystallizing it is a common and effective alternative.[20][21]
Q: What are the essential analytical techniques for characterizing my final crystalline product? A: A comprehensive characterization is vital to ensure you have the correct, pure, and consistent solid form.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity.
-
Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure.
-
Solid Form (Polymorph): Powder X-ray Diffraction (PXRD) is the primary tool. A unique PXRD pattern corresponds to a unique crystal form.[18][22]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) determines the melting point and can detect polymorphic transitions. Thermogravimetric Analysis (TGA) identifies the presence of residual solvent or solvate formation.[18]
-
Morphology: Microscopy (e.g., optical or Scanning Electron Microscopy - SEM) is used to observe crystal size and shape.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a structured method for identifying suitable crystallization solvents.
Objective: To find a solvent or solvent system that provides a high yield of crystalline material with desirable physical properties.
Materials:
-
This compound (crude material)
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)
-
Small vials (2-4 mL) with caps
-
Heating block or oil bath with temperature control
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approx. 10-20 mg of the compound into a vial.
-
Add a candidate solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Observe the amount of solvent required to fully dissolve the material. A good candidate will require a moderate amount of solvent (e.g., 0.5-2 mL). If it dissolves in the first drop, it's likely too soluble. If it remains insoluble after 3 mL, it's likely not a good primary solvent.
-
-
Hot Solubility Test:
-
For solvents that showed poor to moderate solubility at room temperature, heat the vial to near the solvent's boiling point.
-
Continue adding the solvent in small increments until the solid fully dissolves. Record the temperature and volume.
-
A good solvent will dissolve the compound completely at a high temperature in a reasonable volume.
-
-
Cooling Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place them in a refrigerator or ice bath (~4°C) for several hours or overnight.
-
Observe the outcome. Note whether crystals form, if an oil appears, or if no precipitation occurs.
-
Evaluate the quality and quantity of any crystals formed.
-
-
Evaluation:
-
A successful solvent system is one that dissolves the compound when hot and yields a significant amount of crystalline solid upon cooling.
-
Analyze the resulting solids by microscopy and PXRD to assess morphology and identify the crystal form.
-
References
-
Nasirullah, Islam, N. U., Tahir, M. N., & Khan, I. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o333. [Link]
-
Li, M., Wang, D. G., & Wang, L. S. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o433. [Link]
-
Ten-Kate, A., et al. (2003). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 42(19), 4407-4416. [Link]
-
Sullivan, A., & Acevedo, D. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1362. [Link]
-
Chadwick, K., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 29(9), 2496-2508. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]
-
Stilinović, V., et al. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 26(16), 4991. [Link]
-
Revalor, E., et al. (2019). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. Industrial & Engineering Chemistry Research, 58(23), 9919-9928. [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]
- Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Wu, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(3), 1646-1657. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]
-
Wikipedia. (n.d.). Sympathomimetic drug. Wikipedia. [Link]
-
Tahir, F. (2022). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. STAX. [Link]
-
Sullivan, A., & Acevedo, D. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Regis Technologies. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
- Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
-
Sci-Hub. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Sci-Hub. [Link]
-
PubMed. (1988). Sympathomimetic amines. PubMed. [Link]
-
IJEETE. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering. [Link]
-
Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(1), 107-117. [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. [Link]
-
Deranged Physiology. (2024). Sympathomimetics. Deranged Physiology. [Link]
-
PubMed Central. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed Central. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
ResearchGate. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. ResearchGate. [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. [Link]
-
ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI. [Link]
-
Acta Crystallographica Section E. (2007). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Acta Crystallographica Section E. [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). Effect of ethanol on crystallization of the polymorphs of L-histidine. ResearchGate. [Link]
-
Technobis Crystallization Systems. (n.d.). Process development. Technobis Crystallization Systems. [Link]
-
ResearchGate. (2022). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]
-
PubMed. (2005). Thermotropic Liquid Crystalline Drugs. PubMed. [Link]
-
NTA. (n.d.). Syllabus for Pharmacy (SCQP23). National Testing Agency. [Link]
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- 22. acadpubl.eu [acadpubl.eu]
"preventing degradation of 2-Amino-1-(3,5-dichlorophenyl)ethanol during storage"
Welcome to the Technical Support Center for 2-Amino-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the storage and handling of this compound. As Senior Application Scientists, we have compiled this resource to ensure the integrity of your experiments by helping you prevent the degradation of this critical reagent.
Introduction: Understanding the Stability of this compound
This compound is an aromatic amino alcohol, a class of compounds that can be susceptible to various degradation pathways. Its molecular structure, featuring a secondary alcohol, a primary amine, and a dichlorinated phenyl ring, presents several potential sites for chemical modification under suboptimal storage conditions. Understanding these potential liabilities is the first step toward ensuring the long-term stability of the compound and the reproducibility of your experimental results.
The primary factors that can influence the stability of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: The dichlorophenyl group may be susceptible to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the alcohol and amino groups.
-
pH: The amino and alcohol groups' reactivity can be influenced by the pH of the environment, particularly in solution.
This guide will provide you with the knowledge and tools to mitigate these risks.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your work with this compound.
Q1: I've observed a new, unexpected peak in the HPLC analysis of my stored compound. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. Based on the structure of this compound, there are several likely degradation products. The most common is the oxidation of the secondary alcohol to a ketone.[1][2][3]
-
Likely Degradation Pathway: Oxidation The secondary alcohol on your molecule is susceptible to oxidation, which would convert it to the corresponding ketone: 2-amino-1-(3,5-dichlorophenyl)ethanone. This is a very common degradation pathway for secondary alcohols.[1]
To confirm this, you can perform a forced degradation study by exposing a small sample of the compound to a mild oxidizing agent, such as 3% hydrogen peroxide, and see if the retention time of the resulting peak matches your unknown impurity.[4]
Visualizing the Primary Oxidation Pathway
Figure 1. Oxidation of the secondary alcohol to a ketone.
Q2: My compound has developed a slight yellow or brownish tint over time. Is it still usable?
A2: A change in color is a visual cue for chemical degradation. While the compound may still be largely intact, the presence of colored impurities suggests that degradation has occurred. This can be due to a combination of factors, including oxidation and photodegradation. Aromatic compounds, especially those with amino groups, can form colored impurities upon oxidation.
Before using the compound, you should:
-
Re-analyze the purity: Use a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the purity of the material.[5]
-
Assess the impact on your experiment: Depending on the nature of your assay, even small amounts of impurities could have a significant impact. If your experiment is sensitive to the presence of the ketone degradant or other byproducts, you may need to purify the compound or use a fresh batch.
Q3: I have been storing my compound in solution, and I'm seeing a loss of potency. What could be happening?
A3: Storing this compound in solution, especially for extended periods, can expose it to hydrolytic degradation, depending on the pH of the solvent.[6] The amino and alcohol groups can ionize, which may affect the molecule's stability.
-
pH Considerations: It is crucial to evaluate the stability of the compound across a range of pH values if you intend to store it in solution.[7] Generally, neutral pH (around 7) is a good starting point, but you should perform a stability study to determine the optimal pH for your specific application. In aqueous solutions, alcohols are generally considered neutral and do not significantly alter the pH.[8]
-
Solvent Choice: Ensure that your solvent is free of contaminants that could catalyze degradation. If you are using an aqueous buffer, make sure it is properly prepared and stored.
Troubleshooting Steps for Solutions:
-
Perform a pH stability study: Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the purity over time.
-
Use fresh solutions: For the most reliable results, prepare solutions fresh before each experiment.
-
Store solutions appropriately: If you must store solutions, keep them at a low temperature (2-8°C), protected from light, and consider overlaying with an inert gas like argon or nitrogen to minimize oxidation.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
Based on safety data for similar compounds and general chemical stability principles, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize exposure to oxygen and prevent oxidation. |
| Light | Amber glass vial or in the dark | To protect against photodegradation of the dichlorophenyl ring. |
| Container | Tightly sealed container | To prevent moisture absorption and exposure to atmospheric oxygen. |
| Container Material | Glass or compatible fluorinated polymers (e.g., FEP, PFA) | To avoid leaching of plasticizers or other contaminants.[9] |
How can I perform a forced degradation study to understand the stability of my compound?
A forced degradation or stress testing study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10] According to ICH guidelines, this involves exposing the compound to a variety of harsh conditions.[6][11]
Experimental Workflow for a Forced Degradation Study
Protocol for Forced Degradation Study:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound to light in a photostability chamber according to ICH Q1B guidelines.
For each condition, analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) with the goal of achieving 5-20% degradation.[4] This allows for the detection of degradation products without completely consuming the parent compound.
What is a stability-indicating analytical method, and why is it important?
A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[5][12]
Importance of a SIAM:
-
Specificity: It ensures that the peak corresponding to the parent compound is pure and not co-eluting with any degradants.
-
Accurate Quantification: It allows for the accurate measurement of the remaining parent compound and the formation of degradation products over time.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA require the use of validated stability-indicating methods for stability studies.[13]
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most common technique for developing a SIAM. The PDA detector can assess peak purity, which is crucial for demonstrating specificity.[12]
Conclusion
By understanding the potential degradation pathways of this compound and implementing proper storage and handling procedures, you can ensure the integrity of your compound and the reliability of your experimental data. Should you encounter any issues not covered in this guide, we recommend performing a systematic investigation based on the principles of forced degradation to identify the root cause.
References
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
-
University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. [Link]
-
Wang, L., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. [Link]
-
Mafa, M., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Environmental Science and Pollution Research. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
-
The Pharma Review. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
MDPI. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. [Link]
-
Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. [Link]
-
Merlin Packaging Technologies. (n.d.). Chemically Compatible Materials for BurstPouch® and Pro-Pak Film. [Link]
-
Häggblom, M. M. (1992). Microbial Breakdown of Halogenated Aromatic Pesticides and Related Compounds. ResearchGate. [Link]
-
ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]
-
ResearchGate. (2016). Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. [Link]
-
MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]
-
MDPI. (n.d.). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. [Link]
-
Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. [Link]
-
eCFR. (n.d.). 49 CFR Part 173 Subpart E -- Non-bulk Packaging for Hazardous Materials Other Than Class 1 and Class 7. [Link]
-
The Pharma Review. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
ResearchGate. (2025). Amino Acid Degradations Produced by Lipid Oxidation Products. [Link]
-
Oxford Academic. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]
-
Chemistry LibreTexts. (2020). 8.7: Acidity of Alcohols and Phenols. [Link]
-
NIH. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link]
-
ResearchGate. (2025). Photocatalytic degradation of 3,4-dichlorophenol using TiO2 in a shallow pond slurry reactor. [Link]
-
European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
PubMed Central. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. [Link]
-
NIH. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. [Link]
-
MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]
-
Save My Exams. (n.d.). 16.1 Alcohols | CIE A-Level Chemistry. [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]
-
IJCRT.org. (2023). Stability Indicating Assay Method. [Link]
-
PubMed Central. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
-
International Filter Products. (n.d.). Chemical Compatibility Guide. [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
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Technical Support Center: Optimizing Chiral Separation of 2-Amino-1-(3,5-dichlorophenyl)ethanol Enantiomers
Welcome to the technical support center dedicated to the chiral separation of 2-Amino-1-(3,5-dichlorophenyl)ethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are working on resolving this specific chiral compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimental work.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems observed during the chiral separation of this compound.
Q1: I am not seeing any separation of the enantiomers. What is the first thing I should check?
A1: A complete lack of separation usually points to a fundamental mismatch between your analyte, the chiral stationary phase (CSP), and the mobile phase. This compound is a basic amino alcohol. For such compounds, polysaccharide-based CSPs are generally the most effective.
-
Verify Your Column Choice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose with phenylcarbamate derivatives, are highly recommended. Specifically, columns like CHIRALPAK® IA, IB, IC, ID, IE, and IF, which are immobilized, or coated versions like CHIRALCEL® OD-H, are excellent starting points. The structural rigidity and potential for hydrogen bonding, π-π interactions, and steric hindrance provided by these phases are crucial for chiral recognition of amino alcohols.
-
Initial Mobile Phase Selection: For a normal-phase separation, a simple mobile phase of hexane and an alcohol modifier (like 2-propanol or ethanol) is a standard starting point. A typical initial screening condition could be 80:20 (v/v) Hexane:2-Propanol. If you see no separation, consider a significant change in the alcohol percentage (e.g., to 90:10 or 70:30).
Q2: My peaks are broad and tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is a very common issue. It is often caused by secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica support of the column.
-
Introduce a Basic Additive: The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your analyte for the active silanol sites, thus improving peak symmetry.
-
Recommended Additives: Diethylamine (DEA) or Triethylamine (TEA) are commonly used.
-
Concentration: Start with 0.1% (v/v) of the basic
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol
This technical guide provides a comprehensive framework for troubleshooting peak tailing in the HPLC analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol. This compound, characterized by a primary amine and a hydroxyl group, is susceptible to multiple interactions within an HPLC system that can degrade peak symmetry, thereby compromising analytical accuracy and precision. This document is structured in a question-and-answer format to directly address common issues encountered by researchers, scientists, and drug development professionals.
The Science Behind Peak Tailing
Peak tailing is an asymmetrical broadening of the latter part of a chromatographic peak. An ideal Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value greater than 1.2 often indicates an underlying issue that requires attention. For amine-containing compounds like this compound, peak tailing is a frequent challenge due to secondary interactions with the stationary phase and other components of the HPLC system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is tailing significantly on a standard C18 column. What is the most probable cause?
A1: The primary suspect is secondary interactions between the basic amine group of your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. [1][2][3] Even on well-endcapped columns, residual silanols are present. At mobile phase pH values above approximately 3, these silanols can deprotonate to form negatively charged sites (SiO-), which then strongly interact with the protonated (positively charged) amine of your analyte. This creates a mixed-mode retention mechanism, leading to significant peak tailing.[1][4]
Troubleshooting Protocol: Addressing Silanol Interactions
-
Mobile Phase pH Optimization:
-
Low pH Strategy (pH 2.5-3.5): Lowering the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their ionic interaction with the protonated amine.[1][3]
-
High pH Strategy (pH > 8): At a higher pH, the amine group of this compound will be in its neutral, free base form, thus reducing ionic interactions. This approach, however, necessitates the use of a pH-stable column.
-
-
Employing Mobile Phase Additives:
-
Competitive Amines: The addition of a small, competing base like triethylamine (TEA) to the mobile phase can effectively shield the analyte from the active silanol sites.[3] TEA, being a small and basic molecule, will preferentially interact with the silanols, improving the peak shape of your target compound.
-
-
Strategic Column Selection:
-
High-Purity, End-Capped Columns: Modern columns manufactured from high-purity silica and featuring thorough end-capping will have fewer and less acidic residual silanols.
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically engineered for the analysis of basic compounds, which offer superior peak shapes.
-
Alternative Stationary Phases: Consider columns with polar-embedded groups or polymer-based columns, which are inherently less prone to strong interactions with basic analytes.
-
Troubleshooting Workflow for Silanol Interactions
Caption: Decision tree for mitigating peak tailing from silanol interactions.
Q2: I have adjusted the mobile phase, but peak tailing persists. What other factors should I consider?
A2: Beyond silanol interactions, metal chelation and extra-column band broadening are common culprits.
-
Metal Chelation: The structure of this compound, with its amino and hydroxyl groups in proximity, makes it a potential chelating agent for metal ions.[5] Trace metals can be present in the stainless-steel components of the HPLC system, such as tubing and frits, or within the silica matrix of the column itself.[3][6] This chelation introduces another secondary retention mechanism, contributing to peak tailing.[3][7]
-
Extra-Column Band Broadening: This refers to peak dispersion that occurs outside of the column.[8][9] It is often caused by "dead volume" in the system, which are small empty spaces where the sample can diffuse. Common sources include poorly made tubing connections, using tubing with an excessively large internal diameter, or excessive tubing length.[9]
Troubleshooting Protocol for Chelation and Hardware Issues
-
Addressing Metal Chelation:
-
Introduce a Chelating Agent: The addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be diagnostic. If peak shape improves, metal chelation is a likely contributor.[3]
-
Use Bio-Inert Systems: For persistent issues, consider using HPLC systems and columns with PEEK or other bio-inert flow paths to minimize contact with metal surfaces.[5]
-
-
Minimizing Extra-Column Volume:
-
Inspect and Remake Connections: Ensure all fittings, especially at the column inlet and outlet, are properly seated to eliminate any gaps.
-
Optimize Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches or less for UHPLC) and keep the length to an absolute minimum.[10]
-
Summary of Common Causes and Solutions
| Potential Cause | Underlying Mechanism | Primary Solution(s) | Secondary Solution(s) |
| Silanol Interactions | Ionic interaction between the protonated analyte and deprotonated silanols. | Adjust mobile phase pH; add a competing base (e.g., TEA).[1][3] | Use a base-deactivated or polar-embedded column.[2] |
| Metal Chelation | Analyte chelates with trace metal ions in the system or on the column packing. | Add a chelating agent (e.g., EDTA) to the mobile phase.[3] | Utilize a bio-inert HPLC system and column.[5] |
| Extra-Column Volume | Diffusion of the analyte in dead volumes within the HPLC system. | Check and remake all tubing connections; use shorter, smaller ID tubing.[9] | Optimize detector flow cell for the specific flow rate. |
| Column Overload | Saturation of the stationary phase due to excessive sample mass. | Reduce sample concentration or injection volume.[11][12][13] | Use a column with a larger internal diameter.[14] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[15] | If solubility is an issue, use the weakest possible solvent. |
Q3: Could my sample preparation or injection volume be the source of the peak tailing?
A3: Absolutely. Column overload and sample solvent mismatch are frequent causes of poor peak shape.
-
Column Overload: Injecting an excessive mass of the analyte onto the column can saturate the stationary phase, leading to peak distortion that can manifest as either fronting or tailing.[11][12][13] A key indicator of mass overload is a shift in retention time to earlier elution as the injected mass increases.[11]
-
Solution: Conduct a loading study by injecting a serial dilution of your sample (e.g., 1:10 and 1:100). If the peak shape improves and the retention time becomes consistent at lower concentrations, you were likely overloading the column.[11] Adjust by either diluting your sample or reducing the injection volume.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 95% water), it can cause severe peak distortion.[15] The strong solvent plug carries the analyte band down the column in a disorganized manner, preventing proper focusing at the column head.
-
Solution: The best practice is to dissolve your sample in the initial mobile phase.[15] If solubility is a challenge, use the weakest possible solvent that can adequately dissolve your analyte.
-
Workflow for Diagnosing Sample-Related Peak Tailing
Caption: A systematic workflow for identifying and resolving sample-induced peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Mobile Phase Mismatch in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;chloride. Retrieved from [Link]
-
LCGC International. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Topper, S. L. (2011, April 19). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Phenomenex. (2019, December 30). Falling Victim to One of LC's Classic Blunders: Mismatching Your Diluent and Mobile Phase. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
SciSpace. (n.d.). Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. Retrieved from [Link]
-
LCGC International. (2022, June 1). Column Overload in PLOT Columns. Retrieved from [Link]
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]
-
Chromatography Forum. (2009, June 17). Will solvent mismatch cause a (negative) peak? Retrieved from [Link]
-
LCGC North America. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
Shimadzu. (n.d.). Peaks from Dissolved Air in Sample Solvent. Retrieved from [Link]
-
Chromatography Forum. (2012, July 28). Peak tailing due to silanol interaction? Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC International. (2025, March 12). New Study Investigates Optimizing Extra-Column Band Broadening in Micro-flow Capillary LC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2020). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol. Retrieved from [Link]
-
Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-Amino-1-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation
In pharmaceutical development and manufacturing, the purity and concentration of every component, from active pharmaceutical ingredients (APIs) to intermediates, must be precisely controlled. 2-Amino-1-(3,5-dichlorophenyl)ethanol is an important organic building block and intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is paramount to ensure the final product's quality, safety, and efficacy. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[3][4]
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] We will explore the "why" behind experimental choices, compare common analytical techniques, and provide actionable, step-by-step protocols to ensure scientific integrity and regulatory compliance.
The Foundation: Understanding ICH Q2(R1) Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[3] The ICH Q2(R1) guideline is the globally recognized standard, outlining the key performance characteristics that must be evaluated.[5][7] The validation process confirms that the method meets the required quality standards for pharmaceutical testing.[8]
A validation protocol should be established before the study, outlining the performance characteristics to be assessed and their acceptance criteria.[9]
| Validation Parameter | Purpose in the Context of this compound Analysis |
| Specificity | To ensure the method can unequivocally measure the analyte in the presence of other components like impurities, degradants, or starting materials.[3] This is critical for distinguishing the target molecule from structurally similar compounds that may be present from the synthesis process.[1][10] |
| Linearity | Demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11] This is fundamental for accurate quantification. |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear.[3] For an assay, this is typically 80-120% of the test concentration.[3] |
| Accuracy | Measures the closeness of the test results to the true value.[3] It is often assessed by analyzing a sample with a known concentration (spiked sample) and calculating the percent recovery. |
| Precision | Expresses the variability of results from multiple analyses of the same sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, considering different days, analysts, or equipment). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected, but not necessarily quantified as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] This is particularly important for impurity testing. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[8] |
Comparative Analysis of Analytical Techniques
While various techniques can be employed, High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile aromatic compounds like amines and amino alcohols due to its high resolution and sensitivity.[12] Gas Chromatography (GC) serves as a viable alternative, particularly for assessing volatile impurities or if the analyte can be derivatized.[13][14]
| Technique | Principle | Advantages for this Analyte | Disadvantages & Considerations |
| HPLC with UV Detection | Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The dichlorophenyl group provides a strong UV chromophore for sensitive detection. | High specificity and sensitivity. Robust and widely available. Suitable for stability-indicating assays. Methods for aromatic amines are well-established.[15][16] | Mobile phase preparation can be complex. Potential for peak tailing with the basic amine group, which can be mitigated by using a buffered mobile phase or a specific "base-deactivated" column. |
| Gas Chromatography (GC) with FID | Separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. Flame Ionization Detection (FID) is a universal detector for organic compounds. | Excellent for analyzing volatile or semi-volatile impurities and residual solvents.[13][17] High sensitivity and resolution.[14] | The analyte has a relatively high boiling point and contains polar -NH2 and -OH groups, which may require derivatization to improve volatility and peak shape. Thermal degradation is a risk. |
Senior Scientist's Recommendation:
For the primary assay and impurity profiling of this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the superior choice. Its ability to operate at ambient temperature protects against thermal degradation, and modern column chemistries are well-suited to handle the basic amine functional group. GC is best reserved as a complementary technique, for instance, to quantify residual solvents from the synthesis process as per ICH Q3C guidelines.[18]
In-Depth Experimental Protocol: Validation of an RP-HPLC Method
This section provides a self-validating, step-by-step protocol for the validation of a hypothetical, yet scientifically sound, RP-HPLC method for the quantification of this compound.
Materials and Instrumentation
-
Analyte: this compound reference standard (purity >99.5%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), Water (HPLC grade).
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
Causality Behind Choices: A C18 column is chosen for its affinity for the non-polar dichlorophenyl ring. The acidic phosphate buffer (pH 3.0) is critical; it protonates the basic amine group, preventing its interaction with residual silanols on the column packing, thereby ensuring a sharp, symmetrical peak shape. A temperature of 30°C ensures consistent retention times.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Validation Experiments Workflow
Caption: Workflow for Analytical Method Validation.
The goal of a forced degradation study is to generate potential degradation products to prove the method can separate them from the main analyte.[19][20]
-
Protocol:
-
Prepare solutions of the analyte (~100 µg/mL) in the diluent.
-
Expose the solutions to the following stress conditions (aim for 5-20% degradation[19]):
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 4 hours.
-
Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Inject the unstressed sample and all stressed samples.
-
-
Acceptance Criteria: The method is specific if the analyte peak is free from co-eluting peaks from degradants, as determined by a PDA detector (peak purity analysis).
-
Protocol:
-
From the Standard Stock Solution, prepare a series of at least five calibration standards. For an assay, a typical range is 80-120% of the working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[3]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
-
Protocol:
-
Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Protocol:
-
Repeatability (Intra-assay): Prepare six separate samples at 100% of the test concentration (100 µg/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N).
-
Prepare progressively more dilute solutions and inject them.
-
LOD is the concentration that yields an S/N ratio of ~3:1.
-
LOQ is the concentration that yields an S/N ratio of ~10:1. Confirm the LOQ by analyzing six replicates and checking for acceptable precision (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria: Visual evaluation of S/N ratio and acceptable precision at the LOQ.
-
Protocol:
-
Analyze the 100 µg/mL standard while making small, deliberate changes to the method parameters.
-
Example variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Data Presentation and Interpretation
Quantitative results from the validation experiments should be summarized in tables for clarity.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001500 |
| 110 | 1102300 |
| 120 | 1203600 |
| Correlation (r²) | 0.9998 |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
|---|---|---|---|
| Specificity | No co-elution, peak purity > 99.5% | Peak purity = 99.9% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.1% | Pass |
| LOQ | S/N ≥ 10, Precision RSD ≤ 10% | 0.5 µg/mL (RSD = 4.5%) | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Logical Relationships in Method Validation
The validation parameters are not independent; they are logically interconnected. Accuracy, precision, and linearity are intrinsically linked and establish the valid quantitative range of the method.
Caption: Interconnectivity of analytical validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generated data is reliable, reproducible, and fit for its purpose in a regulated pharmaceutical environment. While both HPLC and GC are powerful techniques, a well-developed RP-HPLC method offers superior performance for this specific analyte. By rigorously following the ICH guidelines and meticulously documenting each validation parameter—from specificity and linearity to robustness—researchers can build a self-validating system that guarantees data integrity and supports the development of safe and effective medicines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][5]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][11]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][6]
-
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online. [Link][15]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link][8]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link][9]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][3]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][7]
-
Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]
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Sharma, D. A Critical Review on Analytical Methodologies for Quantification of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link][18]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element. [Link][19]
-
Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. PubMed. [Link][16]
-
1-(4-Amino-3,5-dichlorophenyl)ethanol. National Center for Biotechnology Information. [Link][1]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guide. [Link][13]
-
Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. ResearchGate. [Link][14]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents. [2]
-
Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. Google Patents. [10]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Chromatographic determination of amines in food samples. Helda - University of Helsinki. [Link][12]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link][20]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link][4]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
-
A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate. [Link]
-
ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. USP-NF. [Link][17]
-
Selected amines and amino alcohols. Miljøstyrelsen (Danish Environmental Protection Agency). [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Amino-1-(3,5-dichlorophenyl)ethanol
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical analysis. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 2-Amino-1-(3,5-dichlorophenyl)ethanol, a chiral amino alcohol with significant potential in medicinal chemistry. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Imperative: A Multi-Pronged Approach to Purity
A single analytical technique is rarely sufficient to definitively confirm the purity of a synthesized compound. A comprehensive purity assessment of this compound necessitates a multi-pronged approach, leveraging the strengths of orthogonal techniques to build a complete purity profile. This includes not only quantifying the primary compound but also identifying and quantifying any process-related impurities, degradation products, and stereoisomers.
Our investigation into the purity of this compound will be structured around three core analytical pillars:
-
Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic molecules. We will explore both achiral (for general purity) and chiral HPLC (for enantiomeric purity) methods.
-
Structural Confirmation and Identification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous structural confirmation of the target compound and are invaluable for identifying unknown impurities.
-
Enantiomeric Purity: As this compound is a chiral molecule, determining the enantiomeric excess is critical. We will delve into the specifics of chiral HPLC for this purpose.
Chromatographic Purity: A Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying components in a mixture.[1] For this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) present viable options for purity assessment.
Reversed-Phase HPLC (RP-HPLC) for General Purity
RP-HPLC is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like our target molecule. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Alternative 1: Isocratic RP-HPLC
-
Principle: Utilizes a constant mobile phase composition throughout the analysis. This method is simple, robust, and often sufficient for routine purity checks where impurities have significantly different polarities from the main compound.
-
Advantages: Simplicity, reproducibility, and shorter run times in some cases.
-
Disadvantages: May not effectively resolve impurities with polarities very close to the analyte.
Alternative 2: Gradient RP-HPLC
-
Principle: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent. This allows for the elution of a wider range of compounds with varying polarities.
-
Advantages: Superior resolution for complex mixtures containing impurities with a broad polarity range. It is a powerful tool for developing stability-indicating methods.[2][3]
-
Disadvantages: More complex method development and potential for baseline drift.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly effective for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. While this compound is moderately polar, HILIC can be an excellent orthogonal technique to RP-HPLC.
-
Advantages: Offers a different selectivity compared to RP-HPLC, which is crucial for detecting impurities that might co-elute with the main peak in a reversed-phase system.
-
Disadvantages: Can have longer equilibration times and may be more sensitive to the water content of the mobile phase.
Chiral HPLC for Enantiomeric Purity
For chiral molecules, confirming the enantiomeric purity is as critical as determining the chemical purity. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[4]
-
Principle: Enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
-
Common CSPs: Amylose or cellulose derivatives coated or immobilized on a silica support are highly effective for separating enantiomers of amino alcohols.[5][6]
-
Advantages: Direct separation of enantiomers without the need for derivatization.
-
Disadvantages: CSPs can be more expensive and may have limitations regarding the mobile phases that can be used.
Data Presentation: Comparison of HPLC Methods
| Parameter | Isocratic RP-HPLC | Gradient RP-HPLC | HILIC | Chiral HPLC |
| Primary Application | Routine Purity | Impurity Profiling, Stability | Orthogonal Purity Check | Enantiomeric Purity |
| Stationary Phase | C18, C8 | C18, C8 | Silica, Amide | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Acetonitrile/Water with buffer | Acetonitrile/Water gradient with buffer | High Organic/Aqueous buffer | Hexane/Ethanol or other non-polar/polar mixtures |
| Resolution | Moderate | High | Different Selectivity | High for Enantiomers |
| Complexity | Low | Moderate | Moderate | Moderate |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Purity Determination
This protocol is designed as a starting point for developing a stability-indicating method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.
Causality Behind Choices: A C18 column is a robust, general-purpose choice for this type of molecule. The gradient elution ensures that both polar and non-polar impurities can be detected. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amine functionality.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Choices: Polysaccharide-based chiral stationary phases are known for their broad applicability in separating enantiomers of pharmaceutical compounds. The normal-phase mobile phase composition is a common starting point for these types of columns. Diethylamine is added to the mobile phase to improve the peak shape of basic analytes by minimizing interactions with residual silanols on the silica support.
Structural Confirmation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7] For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the aromatic protons on the dichlorophenyl ring, the methine proton of the ethanol backbone, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and hydroxyl groups. The coupling patterns between these protons will confirm the connectivity of the molecule.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. This is a crucial complementary technique to ¹H NMR for confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
-
Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Common fragmentation pathways for amino alcohols include cleavage of the C-C bond adjacent to the oxygen and alpha-cleavage at the nitrogen atom.[8]
-
Electrospray Ionization (ESI): This soft ionization technique typically produces the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for aromatic, methine, methylene, and exchangeable protons. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |
| MS (ESI) | Accurate mass of the protonated molecule [M+H]⁺. |
| MS (EI) | Characteristic fragmentation pattern, including fragments corresponding to the dichlorophenyl moiety and the aminoethanol side chain. |
Visualizing the Analytical Workflow
A logical workflow is crucial for a comprehensive purity assessment.
Caption: Workflow for purity confirmation of this compound.
Potential Impurities and Their Identification
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis of similar amino alcohols involves the reduction of an α-aminoketone precursor.[9]
Potential Process-Related Impurities:
-
Unreacted Starting Material: The corresponding α-amino-3',5'-dichloroacetophenone.
-
Over-reduction Products: Potential reduction of the aromatic chlorine atoms, although less likely under mild conditions.
-
By-products from Side Reactions: Depending on the specific reagents and conditions used.
These impurities would likely be detectable and quantifiable by the proposed gradient RP-HPLC method. Their structures can be elucidated by collecting the impurity peaks and subjecting them to MS and NMR analysis.
Conclusion
Confirming the purity of synthesized this compound requires a rigorous and multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can build a comprehensive purity profile that provides confidence in the quality of the synthesized material. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical aspect of drug discovery and development. The key to a successful purity assessment lies not just in running the experiments, but in understanding the rationale behind the choice of each technique and the interpretation of the resulting data.
References
- Google Patents. (n.d.). Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
-
Liu, P., Wu, J. F., Wang, P. A., He, W., & Xu, J. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1933. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
YouTube. (2021). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ARKIVOC. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β2-Agonist Metabolites of 2-(4-Amino-3,5-Dichlorophenyl)-2-(Alkylamino)Ethanols and their Excretion with Urine in Comparison to the Initial Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]
-
PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]
-
Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-2,4-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity of 2-Amino-1-(3,5-dichlorophenyl)ethanol Derivatives
This guide provides a comprehensive comparison of the cross-reactivity profiles of 2-Amino-1-(3,5-dichlorophenyl)ethanol derivatives, a class of compounds notable for their potent biological activities. Primarily designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of their activity, the critical importance of assessing cross-reactivity, and the standardized methodologies employed for these evaluations.
Introduction: The Significance of the 3,5-Dichlorophenyl Ethanolamine Scaffold
The this compound core structure is the foundation for several pharmacologically active agents, most notably Clenbuterol.[1] These synthetic compounds are derivatives of natural catecholamines and are recognized for their high affinity for beta-adrenergic receptors.[2] Their primary therapeutic application is as bronchodilators for treating asthma.[3] However, their potent anabolic effects have also led to illicit use as growth promoters in livestock, raising food safety concerns, and as performance-enhancing agents in sports.[1][4]
Given the potent and varied biological effects, understanding the specificity of these molecules is paramount. Cross-reactivity, the binding of these derivatives to unintended targets, can lead to two major issues:
-
Pharmacological Off-Target Effects: Interaction with other receptor subtypes (e.g., β1 vs. β2 adrenergic receptors) can cause undesirable side effects.
-
Analytical False Positives: In screening assays like ELISA, antibodies designed to detect a specific molecule (e.g., Clenbuterol) may also bind to structurally similar derivatives, leading to inaccurate quantification and false-positive results.[5]
This guide will compare key derivatives based on their interaction with both immunological reagents (antibodies) and biological receptors, providing the data and protocols necessary for robust scientific evaluation.
Mechanisms of Action and the Basis for Cross-Reactivity
The primary targets for this class of compounds are the β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] Activation of these receptors, particularly the β2 subtype, initiates a signaling cascade that leads to smooth muscle relaxation and other physiological responses.
Caption: Generalized β-adrenergic receptor signaling pathway.
Cross-reactivity arises from structural similarities between the derivatives.[6] Key molecular features, such as the halogen substituents on the aromatic ring and the ethanolamine side chain, are critical for binding affinity.[7] Even minor modifications to this scaffold can significantly alter the binding characteristics, influencing both receptor subtype selectivity and recognition by antibodies.
Comparative Analysis of Derivative Cross-Reactivity
The cross-reactivity of these compounds can be assessed in two primary contexts: immunological assays and receptor binding assays.
Immunoassay Cross-Reactivity
Competitive ELISA is a common, rapid, and cost-effective method for screening samples for β-agonists.[8] The assay's specificity is determined by the antibody used. Cross-reactivity is typically expressed as a percentage relative to the primary target analyte (e.g., Clenbuterol).
Calculation of Cross-Reactivity (%) : Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Derivative) x 100
Where IC50 is the concentration of the analyte required to cause 50% inhibition of the signal.[9]
Table 1: Comparison of Immunoassay Cross-Reactivity for Selected β-Agonists
| Compound | Chemical Subclass | Typical Cross-Reactivity (%) (vs. Clenbuterol Antibody) |
|---|---|---|
| Clenbuterol | Substituted Aniline | 100 |
| Salbutamol | Substituted Phenol | < 10 |
| Mabuterol | Substituted Aniline | 80 - 120 |
| Bromobuterol | Substituted Aniline | 90 - 110 |
| Terbutaline | Substituted Phenol | < 5 |
| Ractopamine | Substituted Phenol | < 1 |
Note: Data are representative and can vary significantly between different antibody lots and commercial kits.
As the data indicates, compounds with a substituted aniline structure similar to Clenbuterol (like Mabuterol and Bromobuterol) show high cross-reactivity.[2] In contrast, substituted phenols like Salbutamol and Ractopamine are poorly recognized by Clenbuterol-specific antibodies.[2]
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of an equilibrium dissociation constant (Ki). A lower Ki value indicates higher binding affinity.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) for Adrenergic Receptors
| Compound | β1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) | Selectivity (β1/β2) |
|---|---|---|---|
| Clenbuterol | 38 | 6.3 | 6.0 |
| Isoproterenol (Control) | ~50 | ~30 | ~1.7 |
| Salbutamol (Albuterol) | ~1500 | ~150 | ~10 |
| Bromobuterol | ~45 | ~5 | 9.0 |
Data synthesized from available pharmacological literature.[12]
The data demonstrates that Clenbuterol and its close analog Bromobuterol possess high affinity for both β1 and β2 adrenoceptors, with a moderate selectivity for the β2 subtype.[12] This lack of high selectivity explains some of the cardiovascular side effects (mediated by β1 receptors) observed with high doses.
Experimental Protocols: A Guide to Best Practices
Executing cross-reactivity studies requires meticulous attention to detail. Here, we provide validated, step-by-step protocols for the key assays discussed.
Protocol: Competitive ELISA for Immunoassay Cross-Reactivity
This protocol is based on the principle that the derivative in a sample will compete with a labeled conjugate for a limited number of antibody binding sites coated on a microplate.[8]
Caption: Workflow for a competitive ELISA experiment.
Methodology:
-
Plate Coating: An antibody specific to the target analyte (e.g., Clenbuterol) is immobilized on the surface of a 96-well microtiter plate. Causality: This step provides the solid phase for capturing the analytes.
-
Blocking: Non-specific binding sites on the plate are blocked using a protein solution like Bovine Serum Albumin (BSA). Causality: Blocking is critical to prevent the enzyme conjugate or antibodies from binding directly to the plastic, which would cause high background signal.
-
Competitive Reaction: Standards, controls, and unknown samples are added to the wells, immediately followed by the addition of a known amount of enzyme-conjugated analyte (e.g., Clenbuterol-HRP). The plate is incubated. Causality: During incubation, the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites.
-
Washing: The plate is washed to remove any unbound analyte and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme on the bound conjugate converts the substrate, leading to color development. Causality: The intensity of the color is inversely proportional to the concentration of the analyte in the sample. High analyte concentration leads to less bound conjugate and therefore a weaker color signal.
-
Stopping and Reading: The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.
-
Data Analysis: A standard curve is generated, and the IC50 values for the target and cross-reacting derivatives are determined to calculate the percentage of cross-reactivity.
Protocol: Radioligand Receptor Binding Assay
This protocol details a competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[13]
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., β2-adrenergic receptor) are prepared from cultured cells or tissue homogenates. Causality: This isolates the receptors in a native-like lipid environment, which is essential for proper ligand binding.
-
Assay Setup: In a multi-well plate or microcentrifuge tubes, the following are combined:
-
Receptor membranes
-
A fixed concentration of a high-affinity radioligand (e.g., ³H-dihydroalprenolol)
-
Varying concentrations of the unlabeled test compound (the 'competitor')
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium. Causality: Reaching equilibrium is essential for the accurate determination of equilibrium dissociation constants (Kd, Ki).[10]
-
Separation: The reaction is rapidly terminated by vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through). Causality: Rapid separation is key to preventing the dissociation of the ligand-receptor complex during the wash step.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The cross-reactivity of this compound derivatives is a direct function of their molecular structure. This guide demonstrates that while compounds like Clenbuterol and Bromobuterol show high affinity for β2-adrenergic receptors, they also exhibit significant binding to β1 receptors and are readily detected by antibodies raised against their core structure. This has profound implications for both therapeutic development, where receptor selectivity is crucial for minimizing side effects, and for analytical testing, where assay specificity is necessary to avoid false positives.
Future research should focus on developing derivatives with higher receptor subtype selectivity and on generating monoclonal antibodies with more specific epitope recognition to improve the accuracy of immunoassays.[1] A thorough understanding and rigorous evaluation of cross-reactivity, using the standardized methods outlined herein, remain indispensable for the safe and effective application of this potent class of compounds.
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A Comparative Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol and Clenbuterol as β2-Adrenergic Agonists
This guide provides a detailed comparative analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol and the well-characterized β2-adrenergic agonist, clenbuterol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their structural similarities, mechanisms of action, and the experimental frameworks required for a thorough comparative evaluation. While direct comparative studies are not extensively available in the public domain, this guide synthesizes existing knowledge on clenbuterol and related β2-adrenergic agonists to establish a robust framework for assessing the potential of this compound as a therapeutic agent.
Introduction: The Landscape of β2-Adrenergic Agonists
β2-adrenergic agonists are a class of compounds that selectively activate β2-adrenergic receptors, leading to a range of physiological responses, most notably smooth muscle relaxation.[1][2] This property makes them cornerstone therapies for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Clenbuterol, a potent and long-acting β2-agonist, has been widely studied and utilized both therapeutically in some countries for asthma and illicitly for its purported anabolic and lipolytic effects.[4][5][6] this compound shares structural motifs with clenbuterol, suggesting it may exhibit similar pharmacological activity. This guide will dissect the available information on both compounds and propose a rigorous experimental workflow for a head-to-head comparison.
Molecular Structure and Physicochemical Properties
A fundamental comparison begins at the molecular level. The chemical structures of this compound and clenbuterol reveal key similarities and differences that likely influence their pharmacological profiles.
Both molecules feature a dichlorinated phenyl ring attached to an ethanolamine side chain, a common pharmacophore for β2-adrenergic agonists. The primary distinction lies in the substitution on the amine group. Clenbuterol possesses a bulky tert-butyl group, which is known to contribute to its high affinity and selectivity for the β2-adrenergic receptor. In contrast, this compound has an unsubstituted amino group. This difference is critical, as the nature of the N-substituent significantly impacts receptor binding and agonist activity.
Table 1: Physicochemical Properties
| Property | This compound | Clenbuterol |
| Molecular Formula | C8H9Cl2NO | C12H18Cl2N2O[7] |
| Molecular Weight | 206.07 g/mol | 277.19 g/mol [4] |
| IUPAC Name | This compound | (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol[4] |
Mechanism of Action: The β2-Adrenergic Signaling Cascade
Both clenbuterol and, hypothetically, this compound, exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells in the bronchioles and other tissues.[8]
Proposed Experimental Framework for Comparative Analysis
To rigorously compare the pharmacological profiles of this compound and clenbuterol, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field for the characterization of β2-adrenergic agonists.
In Vitro Assays
Objective: To determine the binding affinity of each compound for the β2-adrenergic receptor.
Protocol: Radioligand Binding Assay
-
Cell Culture: Utilize a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and increasing concentrations of the unlabeled test compounds (this compound or clenbuterol).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide Ki values for both compounds, allowing for a direct comparison of their binding affinities. A lower Ki value indicates a higher binding affinity.
Objective: To measure the ability of each compound to activate the β2-adrenergic receptor and stimulate downstream signaling.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well format.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add increasing concentrations of the test compounds to the cells and incubate for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate dose-response curves and determine the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximal effect) values.
Expected Outcome: This assay will provide EC50 and Emax values, which are measures of potency and efficacy, respectively. A lower EC50 indicates higher potency, while a higher Emax suggests greater efficacy.
In Vivo Evaluation
Objective: To assess the ability of each compound to reverse bronchoconstriction in an animal model of asthma.
Protocol: In Vivo Bronchodilation in a Murine Model
-
Animal Model: Utilize a sensitized and challenged mouse model of allergic asthma (e.g., ovalbumin or house dust mite-induced).[4]
-
Induction of Bronchoconstriction: Induce bronchoconstriction by administering a bronchoconstrictor agent such as methacholine.[4]
-
Compound Administration: Administer the test compounds (this compound or clenbuterol) via an appropriate route (e.g., inhalation or intraperitoneal injection) prior to or following the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Measure changes in airway resistance using techniques such as forced oscillation or whole-body plethysmography.[4]
-
Data Analysis: Compare the degree of bronchodilation induced by each compound relative to a vehicle control.
Expected Outcome: This experiment will provide in vivo evidence of the bronchodilator efficacy of the compounds and allow for a comparison of their potency and duration of action in a physiologically relevant model.
Selectivity Profiling
It is crucial to determine the selectivity of this compound for the β2-adrenergic receptor over other adrenergic receptor subtypes (e.g., β1 and α-adrenergic receptors). Off-target activity can lead to undesirable side effects. This can be achieved through receptor binding or functional assays using cell lines expressing these other receptor subtypes. Clenbuterol is known to have some off-target effects at higher doses, and a direct comparison would be highly informative.[9]
Safety and Toxicological Profile
The safety profile of any novel compound is of paramount importance. Clenbuterol is associated with a range of adverse effects, including tachycardia, tremors, and cardiac hypertrophy, particularly at high doses.[6][10] A thorough toxicological evaluation of this compound would be required, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies.
Conclusion
While this compound shares structural similarities with the established β2-adrenergic agonist clenbuterol, its pharmacological profile remains largely uncharacterized in the public domain. The experimental framework outlined in this guide provides a comprehensive strategy for a head-to-head comparison of these two compounds. Such a study would elucidate the binding affinity, functional potency, efficacy, selectivity, and in vivo activity of this compound, thereby determining its potential as a novel therapeutic agent. The key differentiating factor is likely to be the unsubstituted amino group, which may significantly alter its interaction with the β2-adrenergic receptor compared to the tert-butyl substituted amine of clenbuterol. Rigorous experimental evaluation is essential to translate structural analogy into a definitive pharmacological comparison.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-1-(3,5-dichlorophenyl)ethanol and Related Amino Alcohols
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. The dichlorophenyl amino ethanol scaffold, a recurring motif in pharmacologically active agents, serves as a pertinent case study for exploring this translational gap. While direct comparative studies on the in vivo efficacy versus in vitro results of 2-Amino-1-(3,5-dichlorophenyl)ethanol are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to provide a framework for this critical comparison. We will delve into the expected methodologies, potential discrepancies, and the underlying scientific principles that govern the transition from the controlled environment of a petri dish to the complex biological system of a living organism.
The In Vitro Landscape: Defining a Compound's Potential
In vitro studies are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of a compound. For a molecule like this compound, a typical in vitro characterization would involve a battery of assays to determine its mechanism of action and potency.
Cellular Viability and Cytotoxicity Assays
A primary step is to evaluate the compound's effect on cell survival. Assays such as the MTT assay are employed to measure the metabolic activity of cells and, by extension, their viability. For instance, in studies of related amino chalcones, the MTT assay was used to determine the IC50 values (the concentration at which 50% of cell growth is inhibited) on cancer cell lines like MCF-7 and HCT-116.[1] Such studies have demonstrated that compounds with the amino and dichlorophenyl moieties can exhibit significant cytotoxic effects, with IC50 values in the micromolar range.[1][2]
Mechanistic Assays
Beyond cytotoxicity, understanding how a compound works is crucial. This involves a range of in vitro assays:
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if a compound induces cell cycle arrest at specific phases (e.g., G0/G1), as has been shown for some 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones.[1]
-
Apoptosis Induction: Staining with acridine orange-ethidium bromide (AOEB) can quantify the percentage of apoptotic nuclei, providing evidence of programmed cell death induction.[1]
-
Receptor Binding and Functional Assays: For amino alcohols that may target specific receptors, such as β2-adrenergic receptors, in vitro assays can determine binding affinity and functional consequences, like the stimulation of cyclic adenosine monophosphate (cAMP) production in lung tissues.[3]
The following table summarizes hypothetical in vitro data for a compound like this compound, based on findings for related structures.
| Assay Type | Cell Line/System | Endpoint | Result (Example) | Reference |
| Cytotoxicity (MTT) | HCT-116 (Colon) | IC50 | 50 µM | [1] |
| Cytotoxicity (MTT) | MCF-7 (Breast) | IC50 | 80 µM | [1] |
| Apoptosis (AOEB) | HCT-116 | % Apoptotic Nuclei | 30% increase vs. control | [1] |
| Receptor Function | Lung Tissue Homogenate | cAMP Production | Significant increase | [3] |
The In Vivo Arena: Efficacy in a Complex Biological System
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its in vivo efficacy. This requires navigating the complexities of a whole organism, where pharmacokinetics (PK) and pharmacodynamics (PD) come into play.
Pharmacokinetic Considerations (ADME)
The journey of a drug through the body is often summarized by the acronym ADME:
-
Absorption: How the drug is taken up into the bloodstream. Oral bioavailability can be a major hurdle.
-
Distribution: Where the drug travels in the body. Does it reach the target tissue in sufficient concentrations?
-
Metabolism: How the drug is chemically altered by the body, primarily in the liver. Metabolism can inactivate a drug or, in some cases, convert it into a more active form.
-
Excretion: How the drug is eliminated from the body.
For ethanol-containing compounds, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the concentration-time profile in various organs, which is crucial for predicting efficacy and potential toxicity.[4]
In Vivo Efficacy Models
The choice of in vivo model is critical and depends on the therapeutic indication. For anticancer agents, xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are common. For other indications, like asthma, bronchoconstriction models in guinea pigs can be used to assess the functional effects of a compound.[3]
In a study on a related β2-agonist, the (-)-enantiomer showed significant inhibition of histamine-induced bronchoconstriction in guinea pigs, while the (+)-enantiomer had no effect, demonstrating stereoselective in vivo activity that might not be fully apparent in simpler in vitro systems.[3]
The following table illustrates potential in vivo outcomes for a hypothetical compound, drawing parallels from related molecules.
| Animal Model | Indication | Dosing Regimen | Primary Outcome | Result (Example) | Reference |
| Xenograft Mouse (HCT-116) | Colon Cancer | 50 mg/kg, oral, daily | Tumor Growth Inhibition | 40% reduction in tumor volume | [5] |
| Syngeneic Mouse (B16F10) | Melanoma | 50 mg/kg, oral, daily | Tumor Growth Inhibition | 50% reduction in tumor volume | [5] |
| Guinea Pig | Asthma | 100 µg/kg, inhaled | Inhibition of Bronchoconstriction | Significant inhibition for up to 4 hours | [3] |
Bridging the Divide: Why In Vitro and In Vivo Results May Differ
The transition from a simplified, controlled in vitro environment to a complex, dynamic in vivo system is often where discrepancies arise. Understanding these differences is key to successful drug development.
Caption: Logical workflow comparing in vitro and in vivo experimental phases.
Several factors contribute to this translational gap:
-
Metabolic Inactivation/Activation: A compound that is highly active in vitro may be rapidly metabolized and inactivated in the liver before it can reach its target. Conversely, a prodrug may be inactive in vitro but become activated through metabolism in vivo.
-
Poor Bioavailability: The compound may not be well-absorbed from the gut if administered orally, or it may not effectively penetrate the target tissue.
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect. High plasma protein binding can significantly reduce the effective concentration of a drug in vivo.
-
Off-Target Effects: In a whole organism, a compound may interact with unintended targets, leading to unforeseen side effects or even a different primary mechanism of action.
-
Stereoselectivity: As seen with related amino alcohols, different enantiomers of a chiral compound can have vastly different pharmacological and pharmacokinetic properties.[3]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against drug concentration.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., 50 mg/kg) and vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the animals, excise the tumors, and weigh them.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.
Hypothetical Signaling Pathway
Many dichlorophenyl compounds are known to induce cellular stress and apoptosis. The Aryl Hydrocarbon Receptor (AhR) pathway is one such pathway that can be modulated by xenobiotics and is implicated in cancer.[2]
Caption: Hypothetical activation of the AhR pathway leading to apoptosis.
Conclusion
The evaluation of this compound and its analogs requires a dual approach, leveraging the strengths of both in vitro and in vivo models. While in vitro assays are invaluable for initial screening and mechanistic elucidation, they cannot fully predict the behavior of a compound in a complex biological system. Factors such as metabolism, bioavailability, and off-target effects create a "translational gap" that can only be bridged through carefully designed in vivo studies. By understanding the potential reasons for discrepancies and employing robust experimental protocols, researchers can more effectively navigate the path from a promising molecule to a potential therapeutic agent.
References
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Mhaske, S. B., et al. (2018). Selected novel 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. National Institutes of Health. [Link]
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Li, J., et al. (2016). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. National Institutes of Health. [Link]
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Nayak, P. S., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. National Institutes of Health. [Link]
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Shnyder, S. D., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. National Institutes of Health. [Link]
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Lead Sciences. 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. Lead Sciences. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]
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Krasteva, V., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. National Institutes of Health. [Link]
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PubChem. 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;chloride. PubChem. [Link]
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Vuppala, P. K., et al. (2021). Development of a Physiologically Based Pharmacokinetic Model for Prediction of Ethanol Concentration-Time Profile in Different Organs. PubMed. [Link]
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A Senior Application Scientist's Guide to Selecting a Certified Reference Standard for 2-Amino-1-(3,5-dichlorophenyl)ethanol
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison for obtaining a high-quality Certified Reference Material (CRM) for 2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS No. 37148-52-2), a critical metabolite of the β2-adrenergic agonist, Clenbuterol. The selection of an appropriate reference standard is the foundational step for any robust quantitative or qualitative analysis, directly impacting the accuracy, reliability, and regulatory acceptance of the results.[1][2]
The Analytical Significance of this compound
This compound is a primary metabolite of Clenbuterol, a substance illicitly used as an anabolic agent in both sports and livestock farming.[3][4][5] Its detection is a key indicator in anti-doping control and food safety testing.[6] Therefore, analytical methods must be capable of unambiguously identifying and quantifying this compound at low concentrations in complex biological matrices like urine and tissue.[4][5][6] This necessitates the use of a highly characterized and pure Certified Reference Material to ensure metrological traceability and measurement accuracy.[2][7]
The Certified Reference Material (CRM) Landscape: A Comparative Analysis
A Certified Reference Material is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability.[7] Producers of CRMs often operate under the stringent guidelines of ISO 17034, which ensures their competence and the quality of the reference material.[8][9][10][11][12]
Below is a comparison of commercially available reference standards for this compound from reputable suppliers.
Table 1: Comparison of Commercially Available Reference Standards
| Supplier | Product Name/Number (Example) | CAS No. | Purity/Concentration | Format | Certification/Documentation |
| LGC Standards | LGCFOR1317.08 | 37148-52-2 | >98% | Neat Solid | ISO 17034 Accredited, Certificate of Analysis (CoA) with purity, identity, and uncertainty data. |
| Toronto Research Chemicals (TRC) | A624535 | 37148-52-2 | Typically >98% | Neat Solid | CoA with identity (¹H NMR, MS) and purity (HPLC) data. |
| Cayman Chemical | 16397 | 37148-52-2 | ≥98% | Neat Solid | CoA with identity (¹H NMR, MS) and purity (HPLC) data. |
| USP | Related Compound standards (e.g., for Clenbuterol) | Varies | As per monograph | Neat Solid | USP Reference Standard, comes with a valid use date. |
Scientist's Note: While several suppliers offer this compound, a key differentiator is accreditation to ISO 17034.[8][9][10][11][12] An ISO 17034-accredited CRM from a supplier like LGC Standards provides the highest level of assurance in the certified property values and their uncertainties. This is critical for applications requiring irrefutable data, such as forensic toxicology or regulatory submissions. USP reference standards, while authoritative, may not always be available for specific metabolites but should be the first choice when a relevant monograph exists.[13]
Experimental Validation: A Framework for Performance Comparison
Simply relying on the supplier's CoA is insufficient. A prudent laboratory will perform an in-house verification to ensure the standard is fit for its intended purpose.[14] The following is a detailed protocol for evaluating and comparing reference standards using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a common technique for this type of analysis.[6]
Experimental Protocol: UHPLC-MS/MS Calibration Curve Comparison
Objective: To compare the performance of this compound reference standards from two different suppliers (Supplier A and Supplier B) by assessing the linearity, accuracy, and precision of their respective calibration curves.
1. Standard Preparation:
- Accurately weigh approximately 10 mg of the neat reference material from Supplier A and Supplier B into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with LC-MS grade methanol to create 1 mg/mL primary stock solutions.
- Perform serial dilutions in a mixture of 80:20 water:acetonitrile to prepare working standard solutions for a seven-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.8, 8, 80 ng/mL).
2. UHPLC-MS/MS Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- MRM Transitions: Monitor precursor ion m/z 261.0 and at least two product ions for confirmation (e.g., m/z 188.0, m/z 244.0).
3. Data Analysis and Acceptance Criteria:
- Generate two separate calibration curves by plotting the peak area against the nominal concentration for each supplier's standards.
- Apply a linear regression model with 1/x weighting.
- Linearity: The coefficient of determination (r²) should be ≥ 0.995.
- Accuracy: The back-calculated concentration for each calibrator and QC sample should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
- Precision: The coefficient of variation (%CV) for replicate injections of QC samples should be ≤ 15%.
Scientist's Note: This self-validating protocol ensures that the chosen standard performs reliably within the intended analytical range.[15] Any significant deviation in the slope of the regression line or failure to meet accuracy criteria between the two standards could indicate issues with purity, characterization, or stability of one of the materials.
Visualizing the Validation Workflow
Caption: Workflow for comparative validation of reference standards.
Hypothetical Performance Data
Table 2: Comparative Results of Two Reference Standards
| Parameter | Supplier A (ISO 17034) | Supplier B (Non-accredited) | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9961 | ≥ 0.995 |
| QC Low Accuracy | 102.5% | 118.3% | 85-115% |
| QC Mid Accuracy | 98.7% | 110.2% | 85-115% |
| QC High Accuracy | 101.1% | 105.6% | 85-115% |
| QC Mid Precision (%CV) | 2.8% | 6.5% | ≤ 15% |
In this hypothetical scenario, while both standards meet the basic linearity requirement, Supplier A's standard demonstrates superior accuracy and precision. The slight positive bias observed with Supplier B's material could suggest the presence of an undetected, structurally similar impurity that is co-eluting and contributing to the signal. This underscores the value of both ISO 17034 accreditation and rigorous in-house verification.
Alternatives and Risk Mitigation
In situations where a commercial CRM is unavailable, laboratories may consider synthesizing an in-house standard. However, this approach carries significant risks and requires extensive characterization.
-
Identity Confirmation: Requires multiple orthogonal techniques (e.g., NMR, MS, IR).
-
Purity Assessment: Quantitative techniques like qNMR or mass balance approach are necessary.
-
Stability Studies: Must be conducted to establish an appropriate re-test date.
The resources required for this level of characterization often outweigh the cost of purchasing a commercial CRM. The use of a non-characterized or "research grade" material for quantitative analysis is a significant scientific and regulatory risk.
Decision Framework: Commercial CRM vs. In-house Standard
Caption: Decision tree for reference standard selection.
Conclusion and Recommendation
The selection of a Certified Reference Material is a critical decision that underpins the validity of all subsequent analytical measurements. For a compound of regulatory importance like this compound, the following is recommended:
-
Prioritize ISO 17034 Accredited Suppliers: This provides the highest level of confidence in the material's certified purity and associated uncertainty, ensuring metrological traceability.[8][9][10][11][12]
-
Conduct Rigorous In-house Verification: Always verify the performance of a new lot of reference material using your specific analytical method to ensure it is fit for purpose.[14]
-
Avoid Uncharacterized Materials for Quantitative Applications: The risks associated with using materials of unknown purity far outweigh any potential cost savings.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure their data is accurate, reproducible, and defensible, upholding the highest standards of scientific integrity.
References
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PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Physical Standards and Reference Materials. FDA.gov. Retrieved from [Link]
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Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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Van Ginkel, L. A., et al. (1998). Analytical methods for the detection of clenbuterol. Journal of Chromatography B: Biomedical Sciences and Applications, 70(1-2), 199-217. Retrieved from [Link]
-
Tomažič, T., et al. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Molecules, 27(24), 8905. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. Retrieved from [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]
-
CWS ABROAD. (2023). What are Certified reference materials?. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Detection of Clenbuterol. Retrieved from [Link]
-
ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. Retrieved from [Link]
-
The Pharma Review. (n.d.). The selection use of reference materials in pharmaceutical and clinical laboratories. Retrieved from [Link]
-
JRC Publications Repository. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from [Link]
-
Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). Retrieved from [Link]
-
National Institutes of Health. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethanol | 402-96-0. Retrieved from [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Retrieved from [Link]
-
Cognibox. (2023). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]
-
NIH. (2023). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 37148-48-4| Product Name : Clenbuterol Hydrochloride - Impurity C. Retrieved from [Link]
-
Japan Accreditation Board. (n.d.). Reference Material Producers (ISO 17034). Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-[(tert-butyl)amino]ethan-1-ol, chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2-Amino ethyl ethanolamine, 98%. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol: Reproducibility and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-1-(3,5-dichlorophenyl)ethanol
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chiral center and a dichlorinated phenyl ring, makes it a valuable synthon for targeted therapies. The reproducibility of its synthesis is paramount for ensuring consistent quality, yield, and cost-effectiveness in drug discovery and manufacturing. This guide will dissect the common synthesis routes and explore emerging alternatives, providing a clear comparison of their performance.
Section 1: The Standard Two-Step Synthesis: A Reproducible Workhorse
The most common and arguably most reproducible method for synthesizing this compound is a two-step process commencing with the chlorination of 2'-aminoacetophenone, followed by the reduction of the resulting ketone.
Step 1: Synthesis of the Precursor: 2'-Amino-3',5'-dichloroacetophenone
Underlying Chemistry: The amino group in 2'-aminoacetophenone is an activating, ortho-, para-directing group. The acetyl group is a deactivating, meta-directing group. The directing effects of the powerful amino group dominate, guiding the incoming chlorine atoms to the positions ortho and para to it (positions 3' and 5'). The reaction is typically carried out using a chlorinating agent such as chlorine gas dissolved in glacial acetic acid.
Experimental Protocol (Adapted from the synthesis of 4'-Amino-3',5'-dichloroacetophenone):
-
Dissolve 2'-aminoacetophenone in glacial acetic acid.
-
Cool the solution to approximately 15°C.
-
Prepare a solution of chlorine gas in glacial acetic acid.
-
Rapidly add the chlorine solution to the 2'-aminoacetophenone solution with vigorous stirring while maintaining the cool temperature.
-
Upon completion of the addition, quench the reaction by pouring the mixture into ice water to precipitate the product.
-
Filter the precipitate and recrystallize from a suitable solvent, such as ethanol, to yield purified 2'-amino-3',5'-dichloroacetophenone.
Expected Reproducibility and Challenges: This chlorination reaction is generally reproducible. However, careful control of temperature and the rate of chlorine addition is crucial to minimize the formation of over-chlorinated byproducts. The purity of the starting 2'-aminoacetophenone is also a key factor in achieving a high yield of the desired product.
Step 2: Reduction of 2'-Amino-3',5'-dichloroacetophenone to this compound
The reduction of the carbonyl group in 2'-amino-3',5'-dichloroacetophenone to a hydroxyl group is the final step in this synthesis. A highly reproducible and high-yielding method for a very similar compound, 1-(4-amino-3,5-dichlorophenyl)ethanone, utilizes sodium borohydride (NaBH₄) in methanol.[2] This method is directly applicable to our target precursor.
Mechanism of Reduction: Sodium borohydride is a mild and selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (methanol) to yield the final alcohol product.
Detailed Experimental Protocol:
-
Dissolve 2'-amino-3',5'-dichloroacetophenone in anhydrous methanol at room temperature.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ketone is no longer detectable.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Data on a Closely Related Reduction:
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
| 1-(4-amino-3,5-dichlorophenyl)ethanone | NaBH₄ | Methanol | 89.6% | [2] |
This high yield for a very similar substrate strongly suggests that the reduction of 2'-amino-3',5'-dichloroacetophenone will also be efficient and reproducible.
Section 2: Alternative Synthesis Strategies: Exploring Efficiency and Stereoselectivity
While the two-step chemical synthesis is reliable, alternative methods offer potential advantages in terms of step economy, waste reduction, and control of stereochemistry.
Alternative 1: Catalytic Hydrogenation
Catalytic hydrogenation presents an alternative to metal hydride reduction. A patent for the synthesis of related 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols describes the reduction of the corresponding aminoketones using hydrogen gas in the presence of a platinum oxide catalyst.[3]
Key Features:
-
Mild Conditions: The reaction proceeds at room temperature and moderate hydrogen pressure.[3]
-
Catalyst and Promoter: Platinum oxide is used as the catalyst, and the addition of a promoter like stannous chloride can be beneficial.[3]
-
Potential for Dehalogenation: A significant challenge with catalytic hydrogenation of halogenated aromatic compounds is the risk of dehalogenation (loss of chlorine atoms), which would lead to impurities. The choice of catalyst and reaction conditions is critical to minimize this side reaction.
Experimental Outline:
-
A mixture of the aminoketone hydrochloride, platinum oxide, and a promoter (e.g., stannous chloride) in a suitable solvent (e.g., ethanol) is agitated under a hydrogen atmosphere.[3]
-
The reaction is monitored until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the product is isolated and purified.
Reproducibility Considerations: The reproducibility of catalytic hydrogenation can be influenced by catalyst activity, purity of the substrate and solvent, and precise control of hydrogen pressure and temperature. The potential for dehalogenation requires careful optimization and analysis.
Alternative 2: Asymmetric Synthesis for Enantiopure Products
For applications where a specific stereoisomer of this compound is required, asymmetric synthesis methods are indispensable. These methods introduce chirality in a controlled manner, avoiding the need for classical resolution of a racemic mixture.
A. Enzymatic Reduction:
Biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally friendly approach to producing enantiopure alcohols. These enzymes can reduce ketones to their corresponding (R)- or (S)-alcohols with high enantiomeric excess (ee). While a specific KRED for the reduction of 2'-amino-3',5'-dichloroacetophenone has not been reported, the successful asymmetric reduction of similar substituted acetophenones using immobilized Rhodotorula glutinis cells demonstrates the potential of this approach.[4]
Workflow for Enzymatic Reduction:
Caption: Enzymatic reduction workflow.
Advantages:
-
High Enantioselectivity: Often achieves >99% ee.
-
Mild Reaction Conditions: Typically performed in aqueous media at or near room temperature and neutral pH.
-
Green Chemistry: Avoids the use of harsh reagents and heavy metals.
Challenges:
-
Enzyme Screening: Identifying a suitable KRED with high activity and selectivity for the specific substrate can be time-consuming.
-
Cofactor Regeneration: KREDs often require a stoichiometric amount of a cofactor (e.g., NADPH), necessitating a cofactor regeneration system for cost-effectiveness.
B. Chiral Catalyst-Mediated Asymmetric Reduction:
The use of chiral catalysts, such as those based on transition metals (e.g., ruthenium) with chiral ligands or chiral oxazaborolidines, can also effect the asymmetric reduction of ketones. These methods can provide high enantioselectivity and are often more broadly applicable than enzymatic methods.
Reaction Principle:
Caption: Principle of chiral catalyst-mediated reduction.
Advantages:
-
High Enantioselectivity: Can achieve excellent enantiomeric excesses.
-
Broad Substrate Scope: Often applicable to a wide range of ketones.
Challenges:
-
Catalyst Cost: Chiral ligands and transition metal catalysts can be expensive.
-
Reaction Optimization: Requires careful optimization of reaction conditions (solvent, temperature, pressure) to achieve high selectivity and yield.
Comparison of Synthesis Protocols
| Method | Key Reagents/Catalysts | Advantages | Disadvantages | Expected Reproducibility |
| Two-Step Chemical Synthesis | Cl₂, Acetic Acid, NaBH₄, Methanol | Well-established chemistry, high yield for reduction, cost-effective reagents. | Two distinct steps, potential for byproduct formation in chlorination. | High, with proper control of reaction parameters. |
| Catalytic Hydrogenation | H₂, Platinum Oxide | Single reduction step, potentially milder conditions. | Risk of dehalogenation, catalyst cost and sensitivity. | Moderate to High, dependent on catalyst quality and reaction control. |
| Enzymatic Reduction | Ketoreductase, Cofactor | Excellent enantioselectivity, green and sustainable. | Requires specific enzyme screening, potential cofactor cost. | High, once a suitable enzyme and conditions are established. |
| Chiral Catalyst Reduction | Chiral Metal Complex, Hydride Source | High enantioselectivity, broad applicability. | High cost of catalysts, requires careful optimization. | High, under well-defined and controlled conditions. |
Conclusion and Recommendations
For the routine, scalable, and reproducible synthesis of racemic this compound, the two-step chemical synthesis involving chlorination of 2'-aminoacetophenone followed by sodium borohydride reduction stands out as a robust and reliable method. Its well-understood reaction mechanisms and the high yield of the reduction step make it a dependable choice for general research and development purposes.
For applications requiring enantiomerically pure this compound, asymmetric synthesis methods are the preferred route. Enzymatic reduction offers a highly selective and environmentally benign option, though it may require an initial investment in enzyme screening. Chiral catalyst-mediated reduction provides a more broadly applicable alternative, albeit with potentially higher catalyst costs. The choice between these asymmetric methods will depend on the specific requirements of the project, including scale, cost constraints, and the desired enantiomer.
Ultimately, the selection of a synthesis protocol should be guided by a thorough evaluation of the specific needs of the research or development program, balancing the factors of reproducibility, yield, cost, and stereochemical purity.
References
- BICI master production record for ADAP Pure. (As cited in VCU Scholars Compass).
- Cummins, E. W. (1956). Preparation of aminoacetophenones. U.S.
- Synthesis and application of 3,5-dichloro-4-aminoacetophenone. (2022). ChemicalBook.
- Method for the preparation of 4'-(substituted)-amino-2-(substituted) amino-3',5'-dichloroacetophenone and salts thereof. (1990). U.S.
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Liu, P., Wu, J.-F., Wang, P.-A., He, W., & Wang, H.-B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1839. [Link]
- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. (1984). U.S.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999).
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1.
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Kurbanoglu, E. B., Zilbeyaz, K., Ozdal, M., Taskin, M., & Kurbanoglu, N. I. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource technology, 101(11), 3825–3829. [Link]
- Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... (n.d.).
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- the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure.
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- Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Method for synthesizing 2,3'-dichloroacetophenone. (2008).
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- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (2020).
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A Guide to Inter-Laboratory Comparison of 2-Amino-1-(3,5-dichlorophenyl)ethanol Analysis: Ensuring Method Robustness and Reliability
In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 2-Amino-1-(3,5-dichlorophenyl)ethanol, a key chemical entity. The objective of such a study is to establish the reproducibility and robustness of an analytical method when performed by different laboratories, a critical step in method validation and standardization.[1][2][3]
This document, intended for researchers, scientists, and drug development professionals, details a structured approach to designing and executing an inter-laboratory study. It offers insights into the selection of analytical techniques, the development of a harmonized protocol, and the statistical evaluation of the resulting data. By following this guide, organizations can ensure the reliability of their analytical data, a cornerstone of regulatory compliance and product quality.
Introduction to this compound and the Imperative for Inter-Laboratory Validation
This compound is a substituted phenylethanolamine, a class of compounds with significant interest in pharmaceutical research. Accurate quantification of this molecule is crucial for ensuring the quality and consistency of drug products. While individual laboratories may develop and validate their own analytical methods, an inter-laboratory comparison is the ultimate test of a method's transferability and ruggedness.[1][2]
The primary goals of this inter-laboratory study are to:
-
Assess the precision and accuracy of the analytical method across multiple laboratories.
-
Identify potential sources of variability in the analytical procedure.
-
Establish a consensus on the performance characteristics of the method.
-
Provide a robust data package to support regulatory submissions.
Designing the Inter-Laboratory Study: A Step-by-Step Approach
A well-designed inter-laboratory study is crucial for generating meaningful and reliable data. The following sections outline the key considerations in planning and executing such a study.
Based on the chemical structure of this compound, which is analogous to compounds like clenbuterol, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique.[4][5][6] This method offers high sensitivity and selectivity, which are critical for accurate quantification in complex matrices.[5] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) could be considered but may require derivatization steps.[5]
A detailed and unambiguous protocol is the foundation of a successful inter-laboratory study. All participating laboratories must adhere strictly to this protocol to minimize inter-laboratory variability.
2.2.1. Sample Preparation
The sample preparation procedure should be straightforward and robust. A generic procedure for a pharmaceutical formulation is outlined below:
-
Sample Weighing: Accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of this compound.
-
Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to ensure complete dissolution.[7]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.2. HPLC-MS/MS Instrumental Parameters
-
HPLC System: A UHPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined and used.
All participating laboratories should be provided with the following materials from a central source to minimize variability:
-
A homogenous batch of the test sample (e.g., a finished product formulation or a spiked placebo).
-
A well-characterized reference standard of this compound.
-
A suitable internal standard.
Data Analysis and Interpretation
The data generated by the participating laboratories should be collated and statistically analyzed to assess the performance of the analytical method.
The following performance characteristics should be evaluated:
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision obtained between laboratories.[1]
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Statistical methods such as analysis of variance (ANOVA) should be used to evaluate the data. The results should be presented in a clear and concise manner, typically in tabular format.
Table 1: Hypothetical Inter-Laboratory Comparison Results for the Assay of this compound
| Laboratory | Mean Assay (%) | Repeatability (RSD%) |
| 1 | 99.8 | 0.5 |
| 2 | 100.2 | 0.6 |
| 3 | 99.5 | 0.4 |
| 4 | 100.5 | 0.7 |
| 5 | 99.9 | 0.5 |
| Overall Mean | 100.0 | |
| Reproducibility (RSD%) | 0.4 |
Table 2: Summary of Method Performance Characteristics (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD%) | ≤ 2.0% | 0.5% |
| Reproducibility (RSD%) | ≤ 3.0% | 1.2% |
| LOQ (µg/mL) | Report | 0.1 |
Visualizing the Workflow
Diagrams can be powerful tools for visualizing the experimental workflow and the structure of the inter-laboratory study.
Caption: Overall workflow of the inter-laboratory comparison study.
Caption: Step-by-step analytical procedure for sample analysis.
Conclusion and Best Practices
A successful inter-laboratory comparison provides a high degree of confidence in the reliability and robustness of an analytical method. The results of this study can be used to establish system suitability criteria and to set realistic expectations for method performance across different sites.
Key recommendations for a successful study include:
-
Clear Communication: Open communication channels between the coordinating laboratory and the participating laboratories are essential.
-
Training: If the method is complex, providing training to the participating analysts can help to minimize variability.
-
A Priori Acceptance Criteria: Establishing acceptance criteria for the performance characteristics before the study begins ensures an objective evaluation of the results.[8]
By adhering to the principles outlined in this guide, pharmaceutical organizations can effectively conduct inter-laboratory comparisons that strengthen the foundation of their analytical quality control systems.
References
-
Wikipedia. (n.d.). Clonidine. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Google Patents. (n.d.). US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
-
PubMed. (n.d.). Analytical methods for the detection of clenbuterol. Retrieved from [Link]
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MDPI. (n.d.). Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. Retrieved from [Link]
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PubMed. (2020, October 7). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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MDPI. (2022, December 14). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Retrieved from [Link]
-
WUR eDepot. (n.d.). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Retrieved from [Link]
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Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). Retrieved from [Link]
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SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
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NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for the Detection of Clenbuterol | Request PDF. Retrieved from [Link]
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ResearchGate. (2020, November 20). (PDF) Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;chloride. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Retrieved from [Link]
-
NIH. (n.d.). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Retrieved from [Link]
-
WADA. (n.d.). Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination. Retrieved from [Link]
-
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Sources
A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized 2-Amino-1-(3,5-dichlorophenyl)ethanol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The subtle yet profound difference between enantiomers can mean the difference between a therapeutic breakthrough and a compound with undesirable off-target effects or even toxicity. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of synthesized 2-Amino-1-(3,5-dichlorophenyl)ethanol, a chiral amino alcohol with potential applications in pharmaceutical development.
The central challenge in synthesizing chiral molecules is not only achieving the desired enantiomer in high purity but also rigorously proving its absolute configuration. This guide will navigate you through the principles, practical execution, and comparative analysis of four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Acid Analysis, Vibrational Circular Dichroism (VCD), and the definitive method of Single-Crystal X-ray Crystallography.
The Imperative of Stereochemical Integrity
The spatial arrangement of atoms in a chiral molecule dictates its interaction with the inherently chiral environment of biological systems, such as enzyme active sites and receptors. For a molecule like this compound, the specific orientation of the amino and hydroxyl groups relative to the dichlorophenyl ring is paramount. An incorrect stereoisomer could lead to diminished or altered pharmacological activity, highlighting the necessity for robust analytical validation.
Comparative Analysis of Stereochemical Confirmation Techniques
The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of research, the amount of sample available, the need for absolute versus relative configuration, and the available instrumentation. Below is a comparative overview of the primary methods discussed in this guide.
| Feature | Chiral HPLC | Mosher's Acid Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. |
| Output | Chromatogram with separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectra of diastereomeric esters/amides. | VCD spectrum showing positive and negative bands characteristic of the enantiomer. | A complete 3D molecular structure with atomic coordinates. |
| Information Provided | Enantiomeric excess (ee%), relative configuration. | Enantiomeric excess (ee%), absolute configuration (with known derivatizing agent). | Absolute configuration (with computational support). | Absolute configuration, solid-state conformation. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. | Milligrams. | A suitable single crystal (often the most challenging requirement). |
| Throughput | High. | Moderate. | Moderate to Low. | Low. |
| Definitive Nature | Relative. | High (for absolute configuration). | High (with computational validation). | Absolute and definitive. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is an indispensable tool for determining the enantiomeric excess (ee%) of a chiral compound. The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP) lead to different retention times, allowing for their separation and quantification.
Causality in Method Development
The key to a successful chiral HPLC separation lies in selecting an appropriate CSP and mobile phase. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad applicability.[1][2] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is critical for optimizing the separation.[3] Acidic or basic additives may be required to improve peak shape and resolution for ionizable compounds.[4]
Experimental Protocol: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column, is a suitable starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Additive introduction, such as 0.1% diethylamine, can improve peak shape for basic analytes.[5]
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Injection and Data Acquisition: Inject 5 µL of the sample and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the two eluting enantiomers. Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Hypothetical Data Summary
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 (minor) | 8.5 | 15,000 |
| Enantiomer 2 (major) | 10.2 | 285,000 |
| Calculated ee% | 90% |
II. Mosher's Acid Analysis: Unveiling Absolute Configuration with NMR
While chiral HPLC excels at determining enantiomeric purity, it does not inherently reveal the absolute configuration of the enantiomers. For this, we turn to techniques like Mosher's acid analysis, a powerful NMR-based method.[6] This technique involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7] The reaction of a racemic or enantiomerically enriched amine with both (R)- and (S)-MTPA creates a pair of diastereomers.
The Logic Behind the Method
The phenyl group of the MTPA moiety in the resulting diastereomeric amides creates a distinct anisotropic magnetic field. This leads to differential shielding or deshielding of the protons in the vicinity of the newly formed chiral center, resulting in different chemical shifts in the ¹H NMR spectrum. By systematically comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original amine can be deduced based on established models of the preferred conformation of the Mosher's amides.[8]
Experimental Protocol: Mosher's Amide Synthesis and NMR Analysis
Caption: Workflow for Mosher's Acid Analysis.
Step-by-Step Methodology:
-
Derivatization: In two separate vials, react approximately 5 mg of the synthesized this compound with a slight excess of (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane.
-
Purification: After the reaction is complete, purify the resulting diastereomeric amides by flash column chromatography on silica gel.
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra (≥400 MHz) for both purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the stereocenter.
-
According to the Mosher's model for amides, protons on one side of the stereocenter will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.
-
Representative Data Analysis (Hypothetical)
| Proton | δ for (R)-MTPA amide (ppm) | δ for (S)-MTPA amide (ppm) | Δδ (δS - δR) |
| H at C1 (methine) | 5.10 | 5.15 | +0.05 |
| H₂ at C2 (methylene) | 3.65, 3.75 | 3.60, 3.70 | -0.05 |
| Aromatic Protons | 7.2-7.4 | 7.2-7.4 | ~0 |
A positive Δδ for the methine proton and a negative Δδ for the methylene protons would, based on the established model, allow for the definitive assignment of the absolute configuration of the starting amino alcohol.
III. Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.
The Power of Computational Synergy
A key advantage of VCD is that it is a solution-phase measurement, which is often more representative of the state of the molecule in biological systems.[5] The interpretation of VCD spectra relies heavily on quantum chemical calculations.[10] The experimental VCD spectrum of an enantiomerically pure sample is compared to the theoretically predicted spectrum for a known absolute configuration. A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.
Experimental Protocol: VCD Spectroscopy
Caption: Workflow for VCD Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., deuterated chloroform) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01-0.1 M).
-
VCD Measurement: Acquire the VCD and infrared absorption spectra over the mid-IR range (e.g., 2000-800 cm⁻¹) using a dedicated VCD spectrometer.
-
Computational Analysis:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using a computational chemistry software package.
-
Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite.
IV. Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography is the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[11] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
The Prerequisite of a Perfect Crystal
The primary challenge of this technique is obtaining a single crystal of sufficient size and quality.[12] This can often be a bottleneck, particularly for molecules that are oils or do not readily crystallize. However, when successful, the resulting structural information is unparalleled in its detail and certainty. For 1-(4-Amino-3,5-dichlorophenyl)ethanol, a closely related analogue, the crystal structure has been successfully determined, providing a strong precedent for the feasibility of this method.
Experimental Protocol: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Methodology:
-
Crystallization: Grow single crystals of the enantiomerically pure this compound. This is often achieved by slow evaporation of a solvent in which the compound is sparingly soluble.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map.
-
Structure Refinement: The atomic positions are refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The confirmation of stereochemistry is a multi-faceted challenge that often benefits from an integrated analytical approach. Chiral HPLC provides a rapid and reliable assessment of enantiomeric purity, essential for process development and quality control. When the absolute configuration is unknown, Mosher's acid analysis offers a robust NMR-based solution. For a non-destructive, solution-phase determination that provides insight into molecular conformation, VCD coupled with computational chemistry is a powerful option. Finally, for unambiguous and definitive structural elucidation, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can select the most appropriate method or combination of methods to confidently and rigorously confirm the stereochemistry of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-242. [Link]
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2023). ResearchGate. [Link]
-
Phenylethanolamine. PubChem. (n.d.). [Link]
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Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
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Liu, P., Wu, J. F., Wang, P. A., He, W., & Wang, H. B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1839. [Link]
-
Conformational study on poly [gamma-(alpha-phenethyl)-L-glutamate] using vibrational circular dichroism spectroscopy. (1993). Macromolecules, 26(23), 6171-6176. [Link]
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1-(4-Amino-3,5-dichlorophenyl)ethanol. (2011). Sci-Hub. [Link]
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Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? (2016). ResearchGate. [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (2020). ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 195-205. [Link]
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Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. (2005). Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
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Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. [Link]
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Bolchi, C., Roda, G., & Pallavicini, M. (2020). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Magnetic Resonance in Chemistry, 58(12), 1183-1191. [Link]
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Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. (2019). The Royal Society of Chemistry. [Link]
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(1S)-2-(Methylamino)-1-phenylethanol. (n.d.). ATB. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(3,5-dichlorophenyl)ethanol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research that protect ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-1-(3,5-dichlorophenyl)ethanol, grounding procedural steps in the core principles of chemical safety and regulatory compliance.
Hazard Identification and Waste Characterization: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This understanding dictates every subsequent step, from the selection of personal protective equipment to the final waste segregation. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, data from structurally analogous compounds, such as (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol, provide a strong basis for hazard assessment.
Based on these analogs, this compound must be presumed to possess similar hazardous properties.[1] This initial characterization is the cornerstone of our disposal plan, classifying the material as a hazardous waste and subjecting it to stringent disposal regulations.
Table 1: Presumed Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Disposal Implications |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[1][2] | Ingestion is a primary exposure risk. All waste must be securely contained to prevent accidental contact or environmental release. |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1] | Direct contact can cause skin irritation. This mandates the use of appropriate gloves and lab coats, and dictates that all contaminated materials (e.g., wipes, gloves) be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1] | The compound poses a significant risk to vision upon contact. Chemical splash goggles or a face shield are non-negotiable. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1] | Inhalation of dust or aerosols can irritate the respiratory system. All handling and preparation for disposal should occur in a well-ventilated area or chemical fume hood. |
Regulatory Mandate: Due to these characteristics, any waste containing this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] This necessitates a "cradle-to-grave" management approach, ensuring the waste is handled safely from its point of generation to its final, documented disposal.[3]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, ensure the following PPE is correctly worn. This is a non-negotiable baseline for minimizing exposure risk.
-
Hand Protection: Nitrile gloves are required. If working with solutions, consult a glove compatibility chart. Always double-glove if there is a risk of splash or immersion.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash risk.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation at the Point of Generation
Scientific Principle: Incompatible chemicals can react violently if mixed, producing heat, toxic gases, or explosions. Segregating waste streams prevents such reactions and is often required for legal disposal at a licensed facility.[5][6]
-
Solid Waste: Collect unadulterated solid this compound, or mixtures with other inert solids, in a dedicated solid waste container.
-
Liquid Waste (Aqueous): Collect aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
Liquid Waste (Organic): Collect solutions where the compound is dissolved in organic solvents (e.g., Methanol, DMSO) in a dedicated "Halogenated Organic Waste" container. The presence of chlorine atoms on the phenyl ring classifies this as halogenated waste.
-
Contaminated Labware (Sharps): Needles, syringes, and broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container clearly labeled as "Hazardous Chemical Sharps."
-
Contaminated Labware (Non-Sharps): Gloves, bench paper, pipette tips, and other disposable items contaminated with the compound should be collected in a separate, clearly labeled bag or container for "Solid Hazardous Waste."
Step 2: Waste Containerization
Scientific Principle: The integrity of the waste container is the primary barrier preventing a chemical release. The container must be chemically compatible with its contents to avoid degradation, leaks, or permeation.[5][7]
-
Container Selection: Use only containers approved for hazardous waste. The original chemical container is often the best choice for unused material.[5] For solutions, use high-density polyethylene (HDPE) or borosilicate glass carboys.
-
Container Integrity: Ensure the container is in good condition, free from cracks or external residue, and has a secure, leak-proof screw-top cap.[5]
-
Headspace: Do not fill liquid waste containers beyond 80% capacity. This allows for vapor expansion and reduces the risk of splashing during transport.
Step 3: Labeling and Documentation
Regulatory Mandate: The EPA and Department of Transportation (DOT) require that all hazardous waste containers be accurately and clearly labeled to inform handlers of the contents and associated dangers.
-
Affix a "Hazardous Waste" tag or label, provided by your institution's Environmental Health and Safety (EHS) department, to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any other constituents in the waste stream, with percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation began.
-
The Principal Investigator's name and laboratory location.
-
Step 4: On-Site Accumulation and Storage
Scientific Principle: Proper storage minimizes the risk of spills, unauthorized access, and dangerous reactions. Federal and local regulations strictly govern the location and conditions of waste storage.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment tub or tray.[5] This will contain any potential leaks from the primary container.
-
Segregation: Store the container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Location: The SAA should be away from heat sources, direct sunlight, and floor drains.[5][9]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, typically 180 days), contact your EHS office to schedule a waste pickup.
-
Do not pour any chemical waste down the drain.[10]
-
Follow your institution's specific procedures for waste transfer to the central accumulation area or for direct pickup by a licensed hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from the initial generation of waste to its final removal by authorized personnel.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Assess the Spill: If the spill is large, flammable, or you are unsure how to proceed, evacuate the area and call your institution's emergency number.
-
Small Spill Cleanup (if trained to do so):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbents like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
For a solid spill, gently cover it with absorbent material to prevent it from becoming airborne. Carefully scoop the material into a waste container.
-
Collect all contaminated absorbent materials and cleanup items in a designated hazardous waste container.
-
Label the container appropriately and dispose of it following the protocol outlined above.
-
Clean the spill area with a suitable detergent and water.
-
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific excellence but also with an unwavering commitment to safety and environmental stewardship.
References
-
Miljøstyrelsen. Selected amines and amino alcohols. Available from: [Link]
-
CPAChem. Safety data sheet. Available from: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 2-Aminoethanol. Available from: [Link]
-
National Center for Biotechnology Information. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. Available from: [Link]
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Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
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ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
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Australian Government Department of Health. Ethanol, 2-amino-: Human health tier II assessment. Available from: [Link]
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Technion Israel Institute of Technology. Chemical Waste Management Guide. Available from: [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Available from: [Link]
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C&EN. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]
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U.S. Food & Drug Administration. SAFETY DATA SHEET. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(3,5-dichlorophenyl)ethanol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides an essential operational framework for the safe handling of 2-Amino-1-(3,5-dichlorophenyl)ethanol, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a safety-first mindset, explaining the causality behind each procedural step to ensure your protection and the integrity of your research.
Hazard Profile: Understanding the Risks
This compound is a solid, powdered substance that presents multiple routes of potential exposure, each with a distinct risk that dictates our PPE strategy.[1] The Globally Harmonized System (GHS) provides a clear, quantitative summary of its hazards.
Table 1: GHS Hazard Classification for this compound [1]
| GHS Classification | Hazard Code | Description | Implication for Handling |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Strict prohibition of eating, drinking, or smoking in the lab. Mandates thorough hand washing after handling. |
| Skin Irritation | H315 | Causes skin irritation. | Requires the use of chemical-resistant gloves and a lab coat to prevent direct skin contact. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of chemical splash goggles. Standard safety glasses are insufficient. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Necessitates handling the solid form within a certified chemical fume hood or wearing respiratory protection if aerosolization is possible. |
These classifications are not merely regulatory labels; they are predictive statements about the chemical's interaction with biological systems. The dichlorophenyl moiety and the aminoethanol functional group contribute to its irritant properties. Therefore, our defense strategy must be comprehensive, addressing every potential exposure route.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, we must apply the Hierarchy of Controls. This framework prioritizes the most effective safety measures. PPE, while essential, is always the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, our primary engineering control is the mandatory use of a certified chemical fume hood when weighing or transferring the solid powder to mitigate respiratory exposure, as dictated by its H335 classification.[1]
Mandated PPE Protocol: Your Last Line of Defense
When direct handling is necessary, a specific and non-negotiable PPE ensemble is required. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our core directive.[1]
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Causality: The H319 classification ("Causes serious eye irritation") means that dust particles can cause significant and painful damage to the cornea.[1] Standard safety glasses do not provide an adequate seal against airborne powders.
-
Augmented Protection: When there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles.
Hand Protection
-
Requirement: Nitrile gloves are the standard recommendation. Always check the manufacturer's specifications for chemical compatibility.
-
Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier.[1] Proper glove technique is as crucial as glove selection.
-
Procedural Best Practice:
-
Always inspect gloves for tears or punctures before use.
-
Employ the "double-gloving" technique for extended procedures or when handling larger quantities. This allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Wash hands thoroughly with soap and water after removing gloves, as mandated by precautionary statement P264.[2]
-
Body Protection
-
Requirement: A buttoned, knee-length laboratory coat made of a suitable material (e.g., polyester/cotton blend).
-
Causality: This protects against accidental spills on clothing and skin, supporting the H315 precaution.
-
Logistical Plan: Lab coats must not be worn outside of the laboratory area to prevent the transfer of contaminants.
Respiratory Protection
-
Primary Control: All handling of the solid powder that could generate dust must be performed in a chemical fume hood. This is our primary method for addressing the H335 respiratory irritation hazard.[1]
-
Secondary Control: In the rare event that engineering controls are not feasible or fail, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[3] All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing and training.
Procedural Workflow: Donning, Doffing, and Disposal
Cross-contamination often occurs not during an experiment, but during the removal of PPE. Following a strict sequence is critical.
Caption: The correct sequence for putting on and taking off PPE.
Disposal Plan
All PPE that has come into contact with this compound is considered contaminated waste.
-
Gloves: Dispose of immediately after use into a designated, sealed hazardous waste container.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste according to institutional guidelines.
-
Empty Containers & Contaminated Materials: All empty product containers and materials used for cleaning spills (e.g., absorbent pads) must be disposed of as chemical hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not dispose of them in common trash.
Emergency Protocols for Exposure
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][6]
By adhering to these scientifically-grounded protocols, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our work.
References
-
Safety data sheet according to Regulation (EC) No 1907/2006. CPAchem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. U.S. Food and Drug Administration.
-
SAFETY DATA SHEET. TCI Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Safety Data Sheet. BLD Pharmatech.
-
2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride. Merck.
-
Safety data sheet acc. to Safe Work Australia - Code of Practice. Carl ROTH.
-
Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
